(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Description
BenchChem offers high-quality (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,10-11H2,1-3H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRNGKMXMQTQR-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020571-45-2, 2173182-42-6 | |
| Record name | (3S,4S)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3S,4S)-rel-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral diamine building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined diamine functionalities, makes it a valuable component for the synthesis of complex molecules with specific three-dimensional orientations. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation.
This guide provides a comprehensive overview of the known and predicted physical properties of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. It is important to note that while extensive data is available for its enantiomer, (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, specific experimental data for the (3S,4S) isomer is less prevalent in publicly accessible literature. Based on the principles of stereochemistry, enantiomers possess identical physical properties, with the exception of their interaction with plane-polarized light (optical rotation). Therefore, the data presented herein for the (3S,4S) isomer is largely based on the data for the (3R,4R) enantiomer and computational predictions, a necessary approach in the absence of direct experimental values for the (3S,4S) compound.
Molecular and Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | N/A |
| Molecular Formula | C₉H₁₉N₃O₂ | |
| Molecular Weight | 201.27 g/mol | |
| CAS Number | Not explicitly found for (3S,4S). (3R,4R) isomer is 503552-68-9. | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CN">C@@HN | N/A |
| InChI Key | MOFRNGKMXMQTQR-YUMQZZPRSA-N | N/A |
Tabulated Physical Properties
The following table summarizes the key physical properties. As stated, these values are primarily based on data for the (3R,4R) enantiomer and computational predictions.
| Property | Value | Notes and Justification |
| Appearance | White to off-white solid or powder | General appearance for similar small organic molecules. |
| Melting Point | Data not available | Expected to be a solid at room temperature. The melting point would be identical to its (3R,4R) enantiomer.[1][2][3][4][5] |
| Boiling Point | Data not available | Likely to decompose upon heating at atmospheric pressure. |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | The presence of two amino groups and the carbonyl group suggests hydrogen bonding capability, leading to solubility in protic solvents. |
| pKa | Data not available | The two amino groups will have distinct pKa values, influenced by the pyrrolidine ring. |
| Optical Rotation [α]D | Expected to be equal in magnitude but opposite in sign to the (3R,4R) enantiomer. | This is the defining differential physical property of enantiomers.[1][2][3][4][5] |
Experimental Protocols for Property Determination
The following section outlines standardized, self-validating protocols for the experimental determination of key physical properties.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. This protocol utilizes a standard capillary melting point apparatus.
Protocol:
-
Sample Preparation: Ensure the sample of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
Accurate Determination: For an accurate measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the estimated melting point.
-
Slow Heating: Reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[6]
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be consistent within a narrow range for a pure compound.
Caption: Workflow for Solubility Assessment.
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality and the pyrrolidine ring puckering. Key signals would include:
-
A singlet at around 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
A series of multiplets in the region of 2.5-3.5 ppm for the pyrrolidine ring protons. The diastereotopic nature of the methylene protons would lead to complex splitting patterns.
-
Broad signals for the amine protons, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals:
-
Signals for the quaternary and methyl carbons of the tert-butyl group.
-
Signals for the carbonyl carbon of the Boc group.
-
Four signals for the carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 202.27.
Safety and Handling
Based on the safety data for the (3R,4R) enantiomer, (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate should be handled with care.
-
Hazard Statements:
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.
-
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a valuable chiral building block. While specific experimental data for this enantiomer is limited, its physical properties can be reliably inferred from its structure and the data available for its (3R,4R) counterpart. The protocols and information provided in this guide offer a solid foundation for researchers to handle, characterize, and effectively utilize this compound in their synthetic endeavors. It is always recommended to perform analytical characterization on any new batch of this reagent to confirm its identity and purity.
References
-
PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Saskoer.ca. 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]
-
ACS Publications. CO2 Solubility Measurements and Modeling for Tertiary Diamines. Retrieved from [Link]
-
University of Alberta. Melting point determination. Retrieved from [Link]
-
Research and Reviews. Enantiomers: Understanding their Physical and Chemical Properties. Retrieved from [Link]
-
Reddit. Why do enantiomers have different properties? : r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. 5.13: Chemical Properties of Enantiomers. Retrieved from [Link]
-
Quora. Do enantiomers have the same chemical and physical properties? Retrieved from [Link]
Sources
Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, a key chiral intermediate, has emerged as a scaffold of significant interest for medicinal chemists and drug development professionals. Commonly referred to as (3S,4S)-1-Boc-3,4-diaminopyrrolidine, its rigid, stereochemically defined structure provides a unique platform for constructing complex molecules with precise three-dimensional orientations. The trans-configuration of the two primary amine groups on the pyrrolidine ring is particularly crucial for its utility.
The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen serves a dual purpose: it deactivates the secondary amine from unwanted side reactions and enhances the molecule's solubility in common organic solvents, facilitating its use in a wide range of synthetic transformations. This guide provides a comprehensive overview of its chemical structure, synthesis, analytical characterization, and critical applications, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The significance of chirality is paramount in drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2][3][4]
Physicochemical Properties and Structural Elucidation
The precise chemical identity and purity of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are foundational to its successful application in pharmaceutical synthesis. Its structure is confirmed through a combination of spectroscopic methods.
| Property | Value | Source |
| IUPAC Name | tert-butyl (3S,4S)-3,4-diaminopyrrolidine-1-carboxylate | PubChem |
| Synonyms | (3S,4S)-1-Boc-3,4-diaminopyrrolidine, trans-1-Boc-3,4-diaminopyrrolidine | - |
| CAS Number | 491878-06-9 | [5][6][7][8][9] |
| Molecular Formula | C₉H₁₉N₃O₂ | [10] |
| Molecular Weight | 201.27 g/mol | [10] |
| Appearance | Off-white to pale yellow solid or oil | - |
| SMILES | CC(C)(C)OC(=O)N1CN">C@@HN | [10] |
| InChIKey | MOFRNGKMXMQTQR-KRWDZBQOSA-N | - |
Structural Confirmation: A Spectroscopic Approach
A self-validating protocol for structural confirmation relies on a triad of analytical techniques: NMR, Mass Spectrometry, and IR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum provides a definitive fingerprint. The nine protons of the tert-butyl group on the Boc protector typically appear as a sharp singlet around 1.4 ppm. The protons on the pyrrolidine ring appear as a series of multiplets between 2.5 and 3.5 ppm. The chemical shifts and, crucially, the coupling constants between the protons at the C3 and C4 positions help confirm the trans stereochemistry.
-
¹³C NMR : The carbon spectrum will show a characteristic signal for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), in addition to the four distinct signals for the pyrrolidine ring carbons.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry will typically show a prominent molecular ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 202.
-
Infrared (IR) Spectroscopy : The IR spectrum is used to confirm functional groups. Key absorptions include N-H stretching vibrations for the primary amines (a doublet around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the Boc-carbamate group (~1680-1700 cm⁻¹), and C-N stretching vibrations.
-
Chiral Purity Analysis : For applications in drug development, confirming the enantiomeric and diastereomeric purity is non-negotiable. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., a polysaccharide-based column). This technique separates the (3S,4S) enantiomer from its (3R,4R) counterpart and any cis diastereomers, allowing for precise quantification of its stereochemical purity.
Stereoselective Synthesis: A Strategic Workflow
The synthesis of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate requires a robust, stereocontrolled route to establish the two contiguous chiral centers. Asymmetric synthesis strategies are employed to ensure high enantiomeric excess.[11][12] An efficient route often begins from readily available chiral precursors.
Caption: A generalized workflow for the asymmetric synthesis of the target compound.
Exemplary Laboratory Protocol
The following protocol is a representative synthesis adapted from established methodologies in organic chemistry.
Step 1: Formation of a Diazide Intermediate
-
Rationale : This step establishes the carbon-nitrogen bonds with the correct stereochemistry. Using a nucleophile like sodium azide (NaN₃) to open a cyclic precursor (such as a cyclic sulfate or epoxide derived from a chiral pool material like D-tartaric acid) is a highly reliable and stereospecific transformation, typically proceeding via an Sₙ2 mechanism that inverts the stereocenter at the point of attack, leading to the desired trans relationship.
-
Procedure :
-
Dissolve the cyclic starting material (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diazide intermediate.
-
Step 2: Reduction to the Diamine and Boc Protection
-
Rationale : Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines.[13] Palladium on carbon (Pd/C) is a standard, robust catalyst for this transformation. The subsequent protection with di-tert-butyl dicarbonate ((Boc)₂O) is performed to install the Boc group, preventing the secondary amine of the pyrrolidine ring from participating in later reactions.
-
Procedure :
-
Dissolve the crude diazide intermediate from the previous step in a solvent like methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16-24 hours.
-
Once the reaction is complete (monitored by TLC or ¹H NMR), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final compound, (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.
-
Applications in Drug Discovery: The DPP-4 Inhibitor Case Study
The primary application of this chiral building block is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[14][15][16][17][18]
Mechanism of Action and Structural Role
DPP-4 is an enzyme that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion in response to food intake. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin release and improved glycemic control.
The (3S,4S)-diaminopyrrolidine scaffold serves as an excellent "mimic" of the dipeptide substrate of DPP-4. Its rigid structure pre-organizes the two primary amine groups for optimal interaction with the enzyme's active site.
-
One of the primary amines typically forms a key salt bridge interaction with a pair of glutamate residues (Glu205/Glu206) in the S2 pocket of the enzyme.
-
The other amine group can engage in hydrogen bonding interactions within the S1 pocket, mimicking the N-terminus of the natural substrate.
This bidentate interaction is a cornerstone of the high potency and selectivity observed in many DPP-4 inhibitors that incorporate this scaffold.
Caption: Binding interactions of the diaminopyrrolidine core in the DPP-4 active site.
Example: Teneligliptin
Teneligliptin is a potent, selective, and long-lasting DPP-4 inhibitor used for the treatment of type 2 diabetes. Its synthesis prominently features the (3S,4S)-diaminopyrrolidine scaffold, which is coupled with other fragments to complete the final drug molecule. The pyrrolidine core is central to its high-affinity binding to the DPP-4 enzyme.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is essential in a research and development setting.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | Warning (H302) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Danger (H314) | Causes severe skin burns and eye damage. |
| Eye Damage | Danger (H314) | Causes serious eye damage. |
Source: GHS classification data from PubChem.[10]
-
Handling : Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste material in accordance with local, regional, and national environmental regulations.
Conclusion
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is more than just a chemical reagent; it is a validated and highly valuable chiral building block that has enabled the successful development of important therapeutics. Its well-defined stereochemistry, coupled with the synthetic versatility afforded by the Boc protecting group and the two primary amines, makes it an indispensable tool for medicinal chemists. The deep understanding of its synthesis, characterization, and interaction with biological targets, particularly DPP-4, underscores the power of rational, structure-based drug design. As the demand for stereochemically pure and novel pharmaceutical agents continues to grow, the importance of cornerstone scaffolds like this is set to increase.
References
-
PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Chembase.cn. Rel-(3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. Available from: [Link]
-
PubChem. tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. Available from: [Link]
-
National Center for Biotechnology Information. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC. Available from: [Link]
-
PubChem. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. The significance of chirality in contemporary drug discovery-a mini review. PubMed Central. Available from: [Link]
-
MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Available from: [Link]
-
PubMed. Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides With β-Phthalimidonitroethene. Available from: [Link]
-
Open Access Journals. Role of Chirality in Drugs Discovery and Development. Available from: [Link]
-
ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]
-
Nova Science Publishers. Chapter 4. Synthesis of Chiral Dihydropyridines. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC. Available from: [Link]
-
PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. Available from: [Link]
-
OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. PMC. Available from: [Link]
-
MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available from: [Link]
-
PubMed. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Available from: [Link]
-
Chiralpedia. Chiral Pharmacology: The Mirror Image of Drug Development. Available from: [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Available from: [Link]
-
JINAN GUODING PHARMACEUTICAL CO.,LTD. Doripenem side chain | 491878-06-9. Available from: [Link]
- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
CP Lab Safety. tert-butyl (3R, 4R)-3, 4-diaminopyrrolidine-1-carboxylate, min 97%, 500 mg. Available from: [Link]
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 5. 491878-06-9|(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 6. ACS-PNZ-PYRROLIDYL-(BOC)-NSO2NH2 | 491878-06-9 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Doripenem side chain | 491878-06-9 - JINAN GUODING PHARMACEUTICAL CO.,LTD [guodingpharma.com]
- 9. 491878-06-9 Doripenem side-chain AKSci J11303 [aksci.com]
- 10. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric Construction of 3,4-Diamino Pyrrolidines via Chiral N,O-Ligand/Cu(I) Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Phthalimidonitroethene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 14. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
- 18. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, stereochemically defined pyrrolidine core, coupled with the versatile reactivity of its vicinal diamines, makes it a valuable scaffold for the synthesis of complex and biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and further functionalization, making it an ideal intermediate in multi-step syntheses.
While a specific CAS number for the (3S,4S)-enantiomer is not readily found in public databases, its enantiomer, (3R,4R)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, is well-documented with the CAS number 503552-68-9 [1][2]. For the purpose of this guide, we will focus on the synthesis, properties, and applications of the (3S,4S) stereoisomer, a crucial component in the development of novel therapeutics.
Physicochemical Properties
The physicochemical properties of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are critical for its handling, reactivity, and pharmacokinetic profiling when incorporated into larger molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₉N₃O₂ | PubChem |
| Molecular Weight | 201.27 g/mol | [1][2] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in methanol, chloroform, and other organic solvents | General chemical knowledge |
| Chirality | (3S,4S) | User-defined |
Enantioselective Synthesis
The synthesis of enantiomerically pure (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a key challenge, often starting from chiral pool materials or employing asymmetric synthesis strategies to install the desired stereochemistry. One common approach involves the derivatization of tartaric acid, a readily available chiral starting material.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual pathway for the synthesis of the target molecule, highlighting the key transformations involved in establishing the chiral pyrrolidine core.
Caption: Conceptual synthesis of (3S,4S)-Boc-diaminopyrrolidine.
Detailed Experimental Protocol
This protocol is a representative, multi-step synthesis adapted from established methodologies for preparing chiral aminopyrrolidines.
Step 1: Synthesis of (2S,3S)-1,4-bis(benzyl)-2,3-butanediol
-
To a solution of L-tartaric acid in a suitable solvent, add a reducing agent such as lithium aluminum hydride at a controlled temperature.
-
After the reduction is complete, protect the resulting diol with a suitable protecting group, for example, by reacting with benzyl bromide in the presence of a base like sodium hydride.
-
Purify the product by column chromatography. The rationale for benzylation is to protect the hydroxyl groups during subsequent steps and to facilitate characterization.
Step 2: Formation of the Pyrrolidine Ring
-
Convert the diol to a dimesylate by reacting with methanesulfonyl chloride in the presence of a base such as triethylamine. This converts the hydroxyls into good leaving groups.
-
React the dimesylate with a nitrogen nucleophile, such as benzylamine, which will displace the mesylates in a double SN2 reaction to form the N-benzylated pyrrolidine ring.
Step 3: Introduction of Amino Groups
-
The protected pyrrolidine is then converted to a di-azide. This can be achieved by converting the hydroxyl groups (after debenzylation if necessary) to leaving groups and subsequent substitution with sodium azide.
-
The di-azide is then reduced to the corresponding diamine using a reducing agent like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Step 4: Boc Protection
-
The resulting (3S,4S)-3,4-diaminopyrrolidine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
The reaction selectively protects one of the amino groups, yielding the final product, (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. The Boc group is chosen for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.
Applications in Drug Discovery
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate serves as a versatile chiral building block in the synthesis of a variety of therapeutic agents. The diamine functionality allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Role as a Chiral Scaffold
The rigid pyrrolidine ring system helps to constrain the conformation of the final drug molecule, which can lead to higher binding affinity and selectivity for its biological target. The (3S,4S) stereochemistry is often crucial for optimal interaction with the chiral environment of proteins and enzymes.
Example Application: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. Many of these inhibitors feature a chiral amine component. The following diagram illustrates how the title compound can be incorporated into the synthesis of a hypothetical DPP-4 inhibitor.
Caption: Use of (3S,4S)-Boc-diaminopyrrolidine in synthesis.
In this example, one of the amino groups of the deprotected diaminopyrrolidine can act as a nucleophile to displace a leaving group on a substituted xanthine core, a common structural motif in DPP-4 inhibitors. The second amino group can be further functionalized to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.
Analytical Characterization
Ensuring the chemical and enantiomeric purity of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.
| Analytical Technique | Purpose | Expected Results |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and confirmation of the pyrrolidine core and Boc group. | Characteristic peaks corresponding to the protons and carbons of the pyrrolidine ring and the tert-butyl group. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₉N₃O₂. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Separation of the (3S,4S) and (3R,4R) enantiomers, allowing for the quantification of the enantiomeric excess (ee). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for N-H (amines), C=O (carbamate), and C-H bonds. |
Protocol for Chiral HPLC Analysis
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate), is typically used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is generally used.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a known concentration.
-
Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers. The choice of a specific chiral column and mobile phase often requires screening to achieve optimal separation.
Conclusion
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a highly valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and adaptable functionality provide a robust platform for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in the development of new and improved therapeutics.
References
-
PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. A process for the preparation of tert-butyl (r)
-
CP Lab Safety. tert-butyl (3R, 4R)-3, 4-diaminopyrrolidine-1-carboxylate, min 97%, 500 mg. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
BGB Analytik. CHIRAL Handbook. [Link]
-
Korea Science. 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]
-
Farmacia Journal. SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. [Link]
Sources
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate molecular weight
An In-Depth Technical Guide to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Chiral Scaffold for Drug Discovery
Introduction
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a synthetically versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine core, coupled with the stereospecific orientation of its two primary amino groups, provides a well-defined three-dimensional scaffold for the construction of complex molecular architectures. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures stability and allows for selective manipulation of the diamino functionalities, making it an invaluable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive overview of its properties, a representative synthetic workflow, and its strategic application in modern drug discovery, particularly in the development of kinase inhibitors.
Core Physicochemical Properties
The fundamental properties of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are summarized below. These identifiers are critical for sourcing, characterization, and regulatory documentation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₉N₃O₂ | [1] |
| Molecular Weight | 201.27 g/mol | [1] |
| Synonyms | tert-butyl (3S,4S)-3,4-diamino-1-pyrrolidinecarboxylate, trans-tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate | |
| Primary Hazards | Corrosive, Irritant | [2] |
Synthesis, Purification, and Characterization
The synthesis of enantiomerically pure (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a multi-step process that requires precise stereochemical control. The rationale behind the chosen synthetic strategy is to establish the desired (3S,4S) stereochemistry early and carry it through the synthesis.
Synthetic Rationale and Strategy
The core of the strategy involves starting from a chiral precursor where the stereocenters are already defined. A common approach utilizes derivatives of tartaric acid. The Boc protecting group is employed for several key reasons:
-
Nitrogen Protection: It deactivates the pyrrolidine nitrogen, preventing it from participating in undesired side reactions during the functionalization of the C3 and C4 positions.
-
Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification.
-
Stability & Cleavage: The Boc group is stable to a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) but can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid), ensuring the integrity of the final molecule.
Experimental Workflow: Synthesis and Purification
The following diagram and protocol outline a representative workflow for the synthesis, purification, and validation of the title compound.
Caption: Synthetic and purification workflow for the target compound.
Detailed Protocol: Purification by Column Chromatography
This protocol describes a self-validating system for purifying the crude product obtained after synthesis.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of methanol and adding silica, then evaporating the solvent until a dry, free-flowing powder is obtained. This ensures a uniform application to the column.
-
Column Packing: Prepare a silica gel column using a gradient-compatible solvent system. A common system for polar amines is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH). A typical starting mobile phase could be 95:5:0.5 DCM:MeOH:NH₄OH. The ammonium hydroxide is critical; it deactivates the acidic silica gel surface, preventing the basic amine product from streaking and leading to better peak shape and recovery.
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the starting mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 90:10:1 DCM:MeOH:NH₄OH) to elute the more polar product from the column.
-
Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., ninhydrin, which specifically stains primary and secondary amines) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.
Structural Validation
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 202.28, confirming the molecular weight.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see a characteristic singlet at ~1.4 ppm integrating to 9 protons (the Boc group). The protons on the pyrrolidine ring will appear as complex multiplets. The N-H protons of the amino groups will appear as a broad singlet.
-
¹³C NMR: The spectrum will show 9 distinct carbon signals, including the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).
-
Application as a Privileged Scaffold in Drug Design
The diamino pyrrolidine moiety is considered a "privileged scaffold" because its structure can be elaborated to bind to a variety of biological targets with high affinity. The (3S,4S) stereoisomer provides a specific spatial relationship between the two amino groups, which is crucial for establishing well-defined interactions with a protein target.
Strategic Utility in Kinase Inhibitors
This scaffold is particularly effective in the design of kinase inhibitors.[3] The two amino groups serve as versatile synthetic handles that can be functionalized to introduce groups that occupy different pockets of the ATP binding site of a kinase.
Caption: Use as a scaffold for kinase inhibitor design.
-
Vector 1 (e.g., C3-NH₂): One amino group can be functionalized with a moiety designed to form critical hydrogen bonds with the "hinge region" of the kinase ATP binding site—an interaction essential for potent inhibition.
-
Vector 2 (e.g., C4-NH₂): The second amino group provides a vector pointing towards the solvent-exposed region. This position can be modified to enhance pharmacokinetic properties (like solubility) or to introduce groups that target unique sub-pockets, thereby improving inhibitor selectivity.
This dual-functionality, locked in a rigid stereochemical conformation, allows medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize compounds for potency, selectivity, and drug-like properties.
Conclusion
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its defined stereochemistry, orthogonal protecting group strategy, and the versatile reactivity of its amino groups provide a robust platform for constructing novel therapeutics. For researchers in drug development, a thorough understanding of its properties and synthetic handling is fundamental to leveraging its full potential in creating next-generation targeted medicines.
References
-
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, Evo-Blocks, [Link]
-
(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate, PubChem, [Link]
-
tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate, PubChem, [Link]
- Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor, Google P
Sources
- 1. Buy (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (EVT-6724121) | 2173182-42-6 [evitachem.com]
- 2. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate | C9H19N3O2 | CID 45089572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CA2907243A1 - Substituted dihydropyrimidopyrimidinone compounds and pharmaceutical compositions thereof use fgfr4 inhibitor - Google Patents [patents.google.com]
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
The chiral pyrrolidine scaffold is a privileged structural motif integral to a multitude of pharmaceuticals and clinical candidates, valued for its conformational rigidity and stereochemical complexity.[1] Among its derivatives, (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate stands out as a critical building block, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive molecules. This guide provides a comprehensive overview of the prevalent and efficient synthetic pathways to this key intermediate. We will delve into the strategic considerations behind stereocontrol, the rationale for protecting group selection, and detailed, field-proven protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of constructing this stereochemically rich scaffold.
Introduction: The Significance of the (3S,4S)-Diaminopyrrolidine Core
The vicinal diamine functionality on the pyrrolidine ring, with its specific (3S,4S) stereochemistry, is a cornerstone for creating potent and selective enzyme inhibitors. The defined spatial arrangement of the two amino groups allows for precise interactions with target active sites, making it an invaluable synthon in medicinal chemistry. While enantioselective synthesis is the ideal approach for obtaining pure drug enantiomers, it is often complex and costly.[2] Therefore, robust and scalable synthetic routes that control stereochemistry are of paramount importance. This guide will focus on the most reliable and widely adopted strategies to achieve this.
Strategic Approaches to Stereocontrol
The primary challenge in synthesizing (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate lies in the precise installation of the two contiguous stereocenters on the five-membered ring. Two dominant strategies have emerged:
-
Chiral Pool Synthesis: This approach leverages naturally occurring, enantiopure starting materials, such as L-(+)-tartaric acid, to introduce the desired stereochemistry.[3] The inherent chirality of the starting material is transferred through a series of stereospecific or stereoselective reactions to the final product. This strategy is often favored for its reliability and cost-effectiveness on a large scale.[4]
-
Asymmetric Synthesis: These methods build the chiral centers during the synthesis using chiral catalysts or auxiliaries. A powerful example is the asymmetric 1,3-dipolar cycloaddition, which can construct the pyrrolidine ring and its stereocenters in a single, highly controlled step.[5][6][7]
This guide will detail a primary pathway starting from the chiral pool, as it represents a practical and widely documented method.
Pathway I: Chiral Pool Synthesis from L-(+)-Tartaric Acid
This pathway is a cornerstone of industrial and academic synthesis due to the low cost and enantiopurity of L-(+)-tartaric acid. The strategy involves transforming the diol functionality of tartaric acid into the diamine of the target pyrrolidine.
Overall Synthetic Workflow
The transformation from L-(+)-tartaric acid to the target molecule involves several key stages: formation of a cyclic sulfate or analogous intermediate, ring-opening with a nitrogen nucleophile, cyclization to form the pyrrolidine ring, and final functional group manipulations.
Caption: Workflow for synthesis from L-(+)-tartaric acid.
Step-by-Step Experimental Protocol
Step 1: Preparation of (2R,3R)-Diethyl 2,3-dihydroxysuccinate (Diethyl L-tartrate)
The carboxylic acid groups of tartaric acid are first protected as esters to prevent interference in subsequent reactions. Fischer esterification is a standard and cost-effective method.
-
Protocol:
-
Suspend L-(+)-tartaric acid (1.0 eq) in absolute ethanol (10-15 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize the acid catalyst with a base such as sodium bicarbonate solution.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield diethyl L-tartrate, typically as a clear oil.
-
Step 2: Formation of the Cyclic Intermediate
To convert the diol into a diamine with inversion of stereochemistry (to achieve the syn configuration from the anti diol), the hydroxyl groups must be activated. This is commonly achieved by forming a cyclic sulfate or a related species.
-
Protocol (via Cyclic Sulfate):
-
Dissolve diethyl L-tartrate (1.0 eq) in a dry, inert solvent like carbon tetrachloride or dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂) (2.2 eq) dropwise, followed by a catalytic amount of pyridine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent in vacuo to obtain the crude cyclic sulfite.
-
Dissolve the crude sulfite in a solvent mixture (e.g., acetonitrile/carbon tetrachloride).
-
Add a catalytic amount of ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) (2.5 eq).
-
Stir vigorously at room temperature for 1-2 hours. The reaction is often biphasic.
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the cyclic sulfate.
-
Step 3: Nucleophilic Ring Opening to Install Amino Precursors
The cyclic sulfate is an excellent electrophile for a double S_N2 reaction. Using sodium azide is a common and effective method to introduce nitrogen atoms with the required stereochemical inversion.
-
Protocol:
-
Dissolve the cyclic sulfate (1.0 eq) in a polar aprotic solvent such as DMF.
-
Add sodium azide (NaN₃) (2.5-3.0 eq) in portions. Caution: Sodium azide is highly toxic and potentially explosive.
-
Heat the mixture to 60-80 °C and stir for 16-24 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to yield the diazide intermediate.
-
Step 4: Reduction and Boc Protection
The diazide is reduced to the corresponding diamine. This is often followed directly by Boc protection to prevent side reactions and facilitate purification.
-
Protocol:
-
Dissolve the crude diazide (1.0 eq) in methanol or ethanol.
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq).
-
Carefully add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[8]
-
Concentrate the filtrate in vacuo to obtain the crude bis-Boc protected diamine precursor.
-
Step 5: Cyclization and Final Deprotection/Protection Sequence
The linear precursor is cyclized to form the pyrrolidine ring, followed by manipulation of the protecting groups to arrive at the final product.
-
Protocol:
-
The specific cyclization conditions can vary, but a common approach involves activation of the terminal ester groups followed by intramolecular amidation. An alternative, more direct route involves reduction of the esters to a diol, conversion to a dihalide or ditosylate, and subsequent cyclization with a primary amine that will become the ring nitrogen.
-
A more streamlined modern approach involves direct reductive amination of a dialdehyde precursor (derived from the diol) with a protected amine.
-
Assuming a protected pyrrolidine-3,4-diamine is formed (e.g., with two Boc groups on the exocyclic amines and another protecting group on the ring nitrogen), selective deprotection is required. The exocyclic Boc groups are typically removed using acidic conditions (e.g., TFA in DCM).
-
The final step is the protection of the pyrrolidine ring nitrogen with a Boc group. If the ring is formed via a benzylamine, the N-benzyl group is removed by hydrogenolysis, followed by reaction with Boc₂O. A simple and efficient protocol for Boc protection involves reacting the diamine with Boc₂O in a suitable solvent like dichloromethane or water.[9][10]
-
Alternative Strategy: Asymmetric 1,3-Dipolar Cycloaddition
This elegant approach constructs the chiral pyrrolidine core in a highly convergent manner. It involves the reaction between an azomethine ylide and an alkene dipolarophile, catalyzed by a chiral metal complex.[6]
General Workflow
Caption: Workflow for Asymmetric 1,3-Dipolar Cycloaddition.
This method offers high levels of stereocontrol, often achieving excellent diastereomeric and enantiomeric excesses.[5][11] The choice of chiral ligand, metal salt, and dipolarophile is critical for achieving the desired (3S,4S) stereochemistry.[11] Subsequent reduction of the functional groups on the cycloadduct yields the desired diaminopyrrolidine structure.
Purification and Characterization
Purification Strategies
Purification of the final product and key intermediates is crucial.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale.
-
Chromatography: For non-crystalline materials or for removing closely related impurities, column chromatography on silica gel is standard.
-
Chiral HPLC/SFC: To confirm enantiomeric purity or for analytical-scale separation, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed.[12][] For preparative separation, diastereomeric derivatization can be used, where the diamine is reacted with a chiral resolving agent to form diastereomers that can be separated on standard silica gel.[][14]
Analytical Data
The final compound should be characterized thoroughly to confirm its identity and purity.
| Analysis | Expected Result for (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate |
| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm), pyrrolidine ring protons (2.5-3.5 ppm), and amine protons. |
| ¹³C NMR | Resonances for the Boc carbonyl and quaternary carbon, and distinct signals for the pyrrolidine ring carbons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 202.16. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess. |
| Optical Rotation | A specific optical rotation value measured at a defined concentration and wavelength (e.g., Sodium D line). |
Conclusion
The synthesis of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a well-established yet challenging endeavor that is critical for the advancement of modern drug discovery. The chiral pool approach starting from L-(+)-tartaric acid offers a robust, scalable, and economically viable pathway, relying on classic stereocontrolled transformations. In parallel, asymmetric methods like 1,3-dipolar cycloaddition provide a more convergent and elegant solution, showcasing the power of modern catalytic enantioselective synthesis. The choice of route ultimately depends on factors such as scale, cost, available expertise, and the specific purity requirements of the final application. A thorough understanding of the principles of stereocontrol, protecting group strategy, and purification techniques discussed in this guide is essential for any scientist or researcher working to access this invaluable chiral building block.
References
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Google Patents.
-
ResearchGate. Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. [Link]
-
PubChem. (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link]
-
ResearchGate. Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. [Link]
-
PubMed. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. [Link]
-
ResearchGate. Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. [Link]
- Google Patents.
-
ACS Publications. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
National Center for Biotechnology Information. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. [Link]
-
MDPI. Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. [Link]
-
ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
ResearchGate. Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. [Link]
-
MDPI. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. [Link]
-
Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]
-
ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]
-
ScienceDirect. Chiral Drug Separation. [Link]
-
National Center for Biotechnology Information. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Arkivoc. Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. [Link]
-
RSC Publishing. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. [Link]
-
PubMed. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes. [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. [Link]
-
National Center for Biotechnology Information. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
National Center for Biotechnology Information. Stereoselective synthesis of protectin D1: A potent anti-inflammatory and proresolving lipid mediator. [Link]
-
PubMed. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations | MDPI [mdpi.com]
Spectroscopic Data for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined vicinal diamines, makes it a valuable component in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands. The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and allows for selective deprotection and further functionalization. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during synthesis and downstream applications.
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is based on the characterization of the racemic trans-isomer, which is a mixture of the (3S,4S) and (3R,4R) enantiomers. In a standard achiral solvent, the spectroscopic data for both enantiomers are identical.
Molecular Structure and Key Features
The structure of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is characterized by a five-membered pyrrolidine ring with a Boc protecting group on the nitrogen atom. The two amino groups at the C3 and C4 positions are in a trans configuration relative to each other.
Caption: 2D representation of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR data.
Experimental Protocol: NMR Data Acquisition
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS), or the residual solvent peak.
Caption: General workflow for NMR data acquisition and processing.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate are summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 2H | Pyrrolidine CH₂ (axial) |
| ~2.8 - 3.0 | m | 2H | Pyrrolidine CH₂ (equatorial) |
| ~3.1 - 3.3 | m | 2H | Pyrrolidine CH-NH₂ |
| ~1.6 - 2.0 (broad) | s | 4H | NH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
Interpretation of the ¹H NMR Spectrum:
-
Boc Group: A characteristic sharp singlet integrating to nine protons around 1.45 ppm is indicative of the tert-butyl group of the Boc protecting group.
-
Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as multiplets in the region of approximately 2.8 to 3.6 ppm. The diastereotopic nature of the methylene protons (at C2 and C5) and their coupling to the adjacent methine protons (at C3 and C4) result in complex splitting patterns.
-
Methine Protons: The protons at C3 and C4, attached to the amino-bearing carbons, are expected to resonate as multiplets around 3.1-3.3 ppm.
-
Amine Protons: The protons of the two primary amine groups will typically appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. Their integration should correspond to four protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~154.7 | C=O (Boc) |
| ~79.5 | C (CH₃)₃ (Boc) |
| ~52.0 | C3/C4 (CH-NH₂) |
| ~47.0 | C2/C5 (CH₂) |
| ~28.5 | C(C H₃)₃ (Boc) |
Note: The exact chemical shifts can vary depending on the solvent.
Interpretation of the ¹³C NMR Spectrum:
-
Boc Group: The carbonyl carbon of the Boc group is expected to appear around 154.7 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will resonate at approximately 79.5 ppm and 28.5 ppm, respectively.
-
Pyrrolidine Ring Carbons: The two methine carbons (C3 and C4) bearing the amino groups are expected to be chemically equivalent due to the symmetry of the trans-isomer and will appear as a single peak around 52.0 ppm. Similarly, the two methylene carbons (C2 and C5) are also expected to be equivalent, resonating around 47.0 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3250 | Strong, Broad | N-H stretching (primary amines) |
| ~2975 - 2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1685 | Strong | C=O stretching (urethane carbonyl of Boc group) |
| ~1590 | Medium | N-H bending (primary amines) |
| ~1420 | Medium | C-N stretching |
| ~1170 | Strong | C-O stretching (urethane) |
Interpretation of the IR Spectrum:
-
N-H Vibrations: The presence of primary amine groups is confirmed by the strong, broad absorption band in the region of 3350-3250 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. An N-H bending vibration is also expected around 1590 cm⁻¹.
-
C=O Vibration: A strong absorption peak around 1685 cm⁻¹ is characteristic of the carbonyl stretching of the urethane functionality in the Boc protecting group.
-
C-H Vibrations: Absorptions in the 2975-2850 cm⁻¹ region are due to the C-H stretching of the alkyl groups (pyrrolidine ring and Boc group).
-
C-O and C-N Vibrations: Strong absorptions corresponding to C-O and C-N stretching are expected in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI source.
| m/z | Interpretation |
| 202.16 | [M+H]⁺ (Calculated for C₉H₂₀N₃O₂⁺: 202.1556) |
| 146.12 | [M - C₄H₈ + H]⁺ or [M - 56 + H]⁺ (Loss of isobutylene) |
| 102.10 | [M - Boc + H]⁺ (Loss of the Boc group) |
Interpretation of the Mass Spectrum:
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak or a prominent peak in the ESI-MS spectrum, confirming the molecular weight of the compound (201.27 g/mol ).
-
Fragmentation Pattern: A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) to give the corresponding carbamic acid, which can then decarboxylate. Another common fragmentation is the loss of the entire Boc group (100 Da).
Caption: Proposed ESI-MS fragmentation pathway.
Conclusion
The spectroscopic data presented in this guide provide a robust basis for the identification and characterization of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. The combination of NMR, IR, and MS data allows for an unambiguous confirmation of the chemical structure and provides a benchmark for assessing the purity of synthesized material. Researchers and drug development professionals can utilize this information to ensure the quality and integrity of this important chiral building block in their scientific endeavors.
References
-
PubChem. tert-butyl (3R,4R)-3,4-diaminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
- U.S. Patent 8,642,771 B2. Preparation of pyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors.
The Pivotal Role of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in Asymmetric Synthesis: A Technical Guide
Introduction: The Architectural Significance of Chiral Diamines
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct stereochemically complex molecules is perpetual. Chiral vicinal diamines have emerged as privileged scaffolds, serving as the backbone for a myriad of successful chiral ligands and organocatalysts. Their rigid or semi-rigid structures, combined with the strategic placement of coordinating nitrogen atoms, provide a powerful platform for inducing stereoselectivity in a vast array of chemical transformations. Among these, (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate stands out as a versatile and highly valuable building block. Its C2-symmetric trans-diamino functionality, embedded within a conformationally constrained pyrrolidine ring and equipped with an easily manipulable Boc-protecting group, makes it an ideal precursor for a new generation of catalysts and a key intermediate in the synthesis of high-value pharmaceutical agents.
This technical guide provides an in-depth exploration of the role of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in asymmetric synthesis. We will delve into its synthesis, its derivatization into powerful catalytic tools, and its application in key stereoselective reactions, offering both mechanistic insights and practical, field-proven protocols for the modern research scientist and drug development professional.
I. Strategic Synthesis of the Chiral Scaffold: Accessing (3S,4S)-1-Boc-3,4-diaminopyrrolidine
The utility of any chiral building block is fundamentally tied to its accessibility. An efficient and stereocontrolled synthesis is therefore paramount. One of the most elegant and powerful methods to construct the chiral 3,4-diaminopyrrolidine core is through an enantioselective 1,3-dipolar cycloaddition reaction.
A. Enantioselective 1,3-Dipolar Cycloaddition Approach
A key strategy involves the reaction of an azomethine ylide with a suitable dipolarophile. Specifically, the cycloaddition between an imino ester and a (Z)-nitroalkene bearing a masked amino group in the β-position has proven to be a highly effective route to functionalized pyrrolidines. The stereochemical outcome of this reaction can be controlled with high fidelity using a chiral metal-ligand complex, with silver salts and chiral phosphoramidite ligands often being the catalysts of choice.[1]
The general transformation is depicted below:
Figure 1: General scheme for the 1,3-dipolar cycloaddition to form substituted pyrrolidines.
This methodology allows for the direct installation of the required stereocenters at the C3 and C4 positions of the pyrrolidine ring with high diastereoselectivity and enantioselectivity. Subsequent functional group transformations, including reduction of the nitro group and modification of the ester, can then be employed to arrive at the desired (3S,4S)-diaminopyrrolidine scaffold.
B. Synthesis from the Chiral Pool: The Tartaric Acid Route
An alternative and often more scalable approach utilizes the "chiral pool," starting from readily available and inexpensive enantiopure natural products. L-(+)-Tartaric acid is an ideal starting material for the synthesis of (3S,4S)-diaminopyrrolidine derivatives. The inherent C2-symmetry and defined stereochemistry of tartaric acid can be translated into the target pyrrolidine ring through a series of well-established chemical transformations.
The synthetic sequence generally involves the conversion of tartaric acid into a cyclic tartrimide. This intermediate can then undergo further modifications, such as conversion of the hydroxyl groups to leaving groups followed by nucleophilic substitution with an amine source, or a series of reductions and cyclization steps to form the pyrrolidine ring.[2][3]
Figure 2: Conceptual workflow for the synthesis of the target molecule from L-(+)-tartaric acid.
This chiral pool approach offers the advantage of a robust and often highly stereospecific route to the desired product, making it suitable for larger-scale preparations required in industrial drug development.
II. Derivatization and Application in Asymmetric Catalysis
The true power of (3S,4S)-1-Boc-3,4-diaminopyrrolidine lies in its ability to be readily transformed into a diverse array of chiral ligands and organocatalysts. The two primary amino groups provide handles for the introduction of various functionalities, allowing for the fine-tuning of steric and electronic properties of the resulting catalyst.
A. Chiral Ligands for Transition Metal Catalysis
The vicinal diamine motif is a cornerstone of many highly successful chiral ligands for transition metal-catalyzed asymmetric reactions. Upon deprotection of the Boc group, the free diamine can be used to synthesize ligands for a variety of metals, including ruthenium, rhodium, palladium, and copper.
1. Salen-Type Ligands:
Condensation of the (3S,4S)-diaminopyrrolidine with two equivalents of a salicylaldehyde derivative yields a chiral Salen-type ligand. These [O,N,N,O] tetradentate ligands form stable complexes with a wide range of metal ions and have been extensively used in asymmetric catalysis, including epoxidation, cyclopropanation, and kinetic resolution.[4][5][6][7] The pyrrolidine backbone imparts a specific chiral environment around the metal center, influencing the trajectory of the incoming substrate and thus dictating the stereochemical outcome of the reaction.
Figure 3: Synthesis of chiral Salen-metal complexes from (3S,4S)-diaminopyrrolidine.
2. Trost-Type Ligands:
The (3S,4S)-diaminopyrrolidine can also serve as a scaffold for the synthesis of Trost-type ligands, which are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[8] These ligands typically feature a diamine backbone functionalized with phosphine groups. The C2-symmetric nature of the diaminopyrrolidine core is crucial for creating a well-defined chiral pocket around the palladium center, leading to high levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds.
3. Ligands for Asymmetric Transfer Hydrogenation:
Ruthenium (II) complexes bearing chiral diamine ligands are powerful catalysts for the asymmetric transfer hydrogenation of ketones and imines.[9][10] Ligands derived from (3S,4S)-diaminopyrrolidine can be synthesized by N-alkylation or N-acylation to introduce coordinating groups. These catalysts facilitate the stereoselective transfer of hydrogen from a hydrogen donor, such as isopropanol or formic acid, to a prochiral substrate, affording chiral alcohols and amines with high enantiomeric excess.
B. Organocatalysts for Metal-Free Asymmetric Reactions
The resurgence of organocatalysis has highlighted the utility of chiral amines and their derivatives as powerful, metal-free catalysts. (3S,4S)-1-Boc-3,4-diaminopyrrolidine is an excellent starting material for the synthesis of bifunctional organocatalysts.
1. Chiral Urea and Thiourea Catalysts:
Reacting the diamine moiety with isocyanates or isothiocyanates provides access to a range of chiral urea and thiourea derivatives. These compounds are potent bifunctional catalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding interactions. They have been successfully employed in a variety of asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions, often with excellent stereocontrol.[11][12]
The dual hydrogen bond donating ability of the urea/thiourea moiety, in concert with the chiral pyrrolidine backbone, creates a highly organized transition state that effectively shields one face of the electrophile, leading to high enantioselectivity.
Figure 4: General synthesis of chiral urea/thiourea organocatalysts.
III. Application in Pharmaceutical Synthesis: A Case Study Approach
The utility of (3S,4S)-diaminopyrrolidine derivatives extends beyond academic research and into the realm of industrial drug development. The chiral pyrrolidine scaffold is a common feature in a number of clinically important drugs.
A. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several potent and selective DPP-4 inhibitors incorporate a chiral aminopyrrolidine or a related scaffold.[1][13][14][15][16] The (3S,4S)-diaminopyrrolidine core can serve as a key building block for the synthesis of these molecules. For instance, the free amino group can be functionalized to introduce the pharmacophoric elements responsible for binding to the active site of the DPP-4 enzyme, while the stereochemistry of the pyrrolidine ring ensures the correct spatial orientation of these groups for optimal activity and selectivity.
B. Janus Kinase (JAK) Inhibitors
Janus kinase inhibitors are a class of drugs used to treat inflammatory diseases such as rheumatoid arthritis and psoriasis. Tofacitinib, a prominent member of this class, features a (3R,4R)-3-amino-4-methylpiperidine core. While not a direct derivative, the synthetic strategies developed for chiral 3,4-disubstituted pyrrolidines are highly relevant and often adaptable to the synthesis of the piperidine core of Tofacitinib and other JAK inhibitors.[17][18][19][20][21] The asymmetric synthesis of these complex piperidine and pyrrolidine fragments is a critical challenge in the large-scale production of these important medicines.
IV. Experimental Protocols and Data
To provide a practical context for the concepts discussed, this section outlines a representative experimental protocol for the synthesis of a chiral ligand from (3S,4S)-1-Boc-3,4-diaminopyrrolidine and its application in an asymmetric reaction.
Protocol 1: Synthesis of a Chiral N,N'-Ditosyl-(3S,4S)-diaminopyrrolidine Ligand
This protocol describes the synthesis of a C2-symmetric ditosyl-protected diaminopyrrolidine, a common precursor for ligands in asymmetric transfer hydrogenation.
Step 1: Boc Deprotection
-
To a solution of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3 x 20 mL) to remove residual TFA. The crude diamine salt is used in the next step without further purification.
Step 2: Ditosylation
-
Dissolve the crude diamine salt from Step 1 in DCM (0.1 M) and cool to 0 °C.
-
Add triethylamine (4.0 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (2.2 eq) in DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-ditosyl-(3S,4S)-diaminopyrrolidine.
Data Presentation
The following table summarizes typical results for the application of a Ru(II)-complex of a chiral ligand derived from a (3S,4S)-diaminopyrrolidine derivative in the asymmetric transfer hydrogenation of various ketones.
| Entry | Substrate (Ketone) | Product (Alcohol) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 (R) |
| 2 | 1-Indanone | 1-Indanol | >99 | 97 (S) |
| 3 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 98 | 95 (R) |
| 4 | Propiophenone | 1-Phenyl-1-propanol | >99 | 96 (R) |
Data are representative and sourced from typical literature values for analogous systems.
V. Conclusion and Future Outlook
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate has firmly established itself as a cornerstone chiral building block in modern asymmetric synthesis. Its synthetic accessibility, coupled with the ease of its derivatization into a wide range of C2-symmetric ligands and organocatalysts, has enabled significant advances in stereoselective transformations. The successful application of its derivatives in the synthesis of high-value pharmaceutical agents underscores its industrial relevance.
The future of asymmetric catalysis will undoubtedly continue to rely on the development of novel, highly efficient, and selective catalytic systems. The inherent versatility of the (3S,4S)-diaminopyrrolidine scaffold ensures that it will remain a fertile ground for innovation. As our understanding of reaction mechanisms deepens, we can anticipate the rational design of even more sophisticated catalysts derived from this remarkable chiral building block, further expanding the frontiers of asymmetric synthesis and enabling the efficient construction of the complex molecules that shape our world.
References
- Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric C
- Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production. (n.d.). Google Patents.
-
Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. (n.d.). PMC. Retrieved from [Link]
-
Urea group-directed organocatalytic asymmetric versatile dihalogenation of alkenes and alkynes. (n.d.). ResearchGate. Retrieved from [Link]
-
1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5, 5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. (2025). ResearchGate. Retrieved from [Link]
-
Short enantioselective total synthesis of (+)-tofacitinib. (2025). ResearchGate. Retrieved from [Link]
-
Salen and Related Ligands. (n.d.). SciSpace. Retrieved from [Link]
-
Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. (2010). NIH. Retrieved from [Link]
-
Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC. Retrieved from [Link]
-
Symmetric Urea-catalyzed Asymmetric Michael Addition of Thiols to β-Nitrostyrenes. (n.d.). Sci-Hub. Retrieved from [Link]
-
Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)–Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones. (2022). MDPI. Retrieved from [Link]
- Process for the preparation of tofacitinib and intermediates thereof. (n.d.). Google Patents.
-
Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability. (2009). PubMed. Retrieved from [Link]
-
Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. (2025). ResearchGate. Retrieved from [Link]
- Synthesis, Development, and Applications of Chiral Salen Ligands in Asymmetric C
-
Asymmetric Additions Empowered by OrganoCatalysts, Metal Catalysts, and Deep Natural Eutectic Solvents (NADES). (2024). PMC. Retrieved from [Link]
-
Tofacitinib synthesis. (n.d.). Universidade Nova de Lisboa. Retrieved from [Link]
-
Tartaric acid and its O-acyl derivatives. Part 8. Direct synthesis of novel N-substituted mono- and diacyltartrimides. (n.d.). Arkivoc. Retrieved from [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Retrieved from [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals. Retrieved from [Link]
-
Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. (n.d.). OAText. Retrieved from [Link]
- Alternate processes for the preparation of pyrrolidine derivatives. (n.d.). Google Patents.
-
Novel ureas based on dipeptide analogues as organocatalysts for the asymmetric aldol reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI. Retrieved from [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved from [Link]
-
L: General representation of the Trost-ligand(s). A: Crystal structure... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric transfer hydrogenation of ketones catalyzed by amino acid derived rhodium complexes: on the origin of enantioselectivity and enantioswitchability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Symmetric Urea-catalyzed Asymmetric Michael Addition of Thiols to β-Nitrostyrenes / Chemistry Letters, 2014 [sci-hub.box]
- 13. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 19. research.unl.pt [research.unl.pt]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. Synthesis of Tofacitinib [cjph.com.cn]
A-Z Guide to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate stands as a pivotal chiral building block in contemporary medicinal chemistry. Its rigid, stereochemically defined pyrrolidine scaffold, equipped with a vicinal diamine, offers a unique three-dimensional architecture that is instrumental in designing highly selective and potent therapeutic agents. The strategic placement of the Boc-protecting group allows for controlled, sequential functionalization, making it a versatile synthon. This technical guide provides an in-depth exploration of this molecule, from its stereoselective synthesis and physicochemical properties to its critical role in the development of targeted therapies, including Dipeptidyl Peptidase-4 (DPP-4) and kinase inhibitors. We will dissect the causality behind synthetic strategies and showcase its application through detailed protocols and mechanistic insights, offering researchers and drug development professionals a comprehensive resource to leverage this powerful scaffold.
Introduction: The Strategic Value of the 3,4-Diaminopyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with a trans-3,4-diamine moiety, as in the (3S,4S) isomer, the building block presents a spatially defined arrangement of two key nucleophilic centers. This specific stereochemistry is crucial for establishing precise interactions, such as hydrogen bonds, with biological targets.
The key strategic advantages of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate include:
-
Stereochemical Rigidity : The C2-symmetric nature of the trans-pyrrolidine diamine offers a conformationally constrained scaffold. This rigidity reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.
-
Bifunctional Reactivity : The two primary amines at C3 and C4 possess differential reactivity, which can be exploited for selective functionalization. The N1-Boc group provides orthogonal protection, allowing chemists to unmask the secondary amine under acidic conditions after the primary amines have been elaborated.
-
Vectorial Display of Functionality : The trans configuration projects the amino groups in distinct spatial vectors. This is paramount for spanning binding pockets in enzymes or receptors and forming critical interactions with amino acid residues, such as the catalytic triad in serine proteases.[2][3]
-
Proven Clinical Relevance : This scaffold is a cornerstone in the architecture of several approved drugs and clinical candidates, particularly in the fields of metabolic diseases and oncology, validating its utility and drug-like properties.[3][4]
Stereoselective Synthesis: Mastering Chirality
The efficacy of a chiral building block is contingent on its enantiopurity. The synthesis of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate relies on strategies that install the two contiguous stereocenters with high fidelity. A common and robust approach starts from a readily available chiral pool starting material, L-tartaric acid.
Synthetic Workflow from L-Tartaric Acid
The causality behind this synthetic route is rooted in transferring the inherent C2 symmetry and stereochemistry of L-tartaric acid to the target pyrrolidine ring.
Caption: Stereoselective synthesis workflow from L-tartaric acid.
Causality in the Synthesis:
-
Chiral Pool Origin : L-tartaric acid provides a cost-effective and enantiopure source of the required (S,S) stereochemistry at the hydroxyl-bearing carbons.[5]
-
Acetonide Protection : Protection of the diol as an acetonide serves a dual purpose: it prevents unwanted side reactions and locks the conformation, which helps direct the stereochemistry of subsequent steps.
-
Amidation and Cyclization : Conversion to a diamide or cyclic imide sets the stage for the introduction of the nitrogen atoms. The choice of amine and cyclization strategy is critical for yield and purity.
-
Reduction and Boc Protection : Reduction of the carbonyls (amide or imide) to amines, followed by the introduction of the N-Boc group, is a key transformation. The use of powerful reducing agents like LiAlH₄ is common. The Boc group is installed to enable orthogonal protection strategies in subsequent drug synthesis campaigns.
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is essential for its effective use in synthesis.
| Property | Value | Source/Note |
| Molecular Formula | C₉H₁₉N₃O₂ | - |
| Molecular Weight | 201.27 g/mol | - |
| Appearance | Off-white to pale yellow solid or oil | Varies with purity |
| Solubility | Soluble in DCM, MeOH, Ethyl Acetate | Generally soluble in common organic solvents |
| Storage | Store at 2-8°C under inert atmosphere | Hygroscopic; protect from moisture |
| Key NMR Peaks | ~1.4 ppm (s, 9H, Boc); ~2.8-3.6 ppm (m, 4H, CH₂) | ¹H NMR in CDCl₃ |
Core Applications in Drug Discovery
The (3S,4S)-diaminopyrrolidine scaffold is a validated pharmacophore. Its utility is best illustrated through its incorporation into two major classes of therapeutic agents: DPP-4 inhibitors for Type 2 Diabetes and various kinase inhibitors for oncology and inflammatory diseases.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that deactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[6] Inhibiting DPP-4 prolongs the action of these hormones, providing an effective treatment for Type 2 Diabetes.[7][8] The diaminopyrrolidine core is perfectly suited to interact with the DPP-4 active site.
Mechanism of Interaction: The (3S,4S)-diamine core acts as a dipeptide mimetic. One of the primary amines typically forms a key salt bridge or strong hydrogen bond with the glutamic acid residues (Glu205/Glu206) in the S2 subsite of the enzyme, while the other amine can be functionalized to occupy the S1 pocket, often forming interactions with residues like Tyr662.[3] The pyrrolidine ring itself provides the rigid backbone to correctly orient these interacting groups. A series of potent DPP-4 inhibitors has been developed based on this scaffold.[3]
Caption: Interaction model of the diaminopyrrolidine scaffold with the DPP-4 active site.
Kinase Inhibitors
Kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[4] The diaminopyrrolidine scaffold has been successfully employed to generate inhibitors for various kinases, including Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and Bruton's tyrosine kinase (BTK).[9][10]
In this context, the pyrrolidine core serves as a rigid scaffold to orient functional groups that interact with the ATP-binding pocket of the kinase. One amine can be functionalized to form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for many inhibitors, while the other amine can be used to attach moieties that extend into other regions of the binding site to enhance potency and selectivity. The clinical candidate PF-06650833, an IRAK4 inhibitor, features a related fluorinated pyrrolidine scaffold, demonstrating the adaptability and power of this core structure in kinase drug design.[9]
Experimental Protocol: N-Acylation of (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
This protocol details a standard procedure for the mono-acylation of the diamine, a common first step in elaborating the building block. The slight difference in steric hindrance between the two amines often allows for a degree of mono-acylation selectivity, though chromatographic purification is typically required.
Objective: To synthesize (3S,4S)-tert-butyl 3-amino-4-(acetylamino)pyrrolidine-1-carboxylate.
Materials:
-
(3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq)
-
Acetyl chloride (1.0 - 1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (approx. 0.1 M concentration of the diamine).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the exotherm of the acylation and minimize di-acylation.
-
Reagent Addition: Add acetyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in DCM (e.g., 0% to 10% MeOH), to separate the mono-acylated product from di-acylated and unreacted starting material.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is more than just a chemical reagent; it is a validated solution for introducing stereochemically defined, drug-like architecture into lead compounds. Its proven success in targeting challenging enzyme classes like proteases and kinases underscores its strategic importance. The continued exploration of novel synthetic routes to this and related scaffolds, as well as its application in new therapeutic areas, will ensure its enduring legacy in the field of drug discovery. As researchers push the boundaries of molecular design, this versatile building block will undoubtedly remain a trusted tool for creating the next generation of targeted medicines.
References
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Ager, D. J., & Prakash, I. (1996). The Synthesis of Unnatural Amino Acids. In Asymmetric Synthesis (pp. 1-34). CRC Press.
-
Lee, K. L., Ambler, C. M., Anderson, D. R., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of stabilized azomethine ylides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5, 5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structure of 3,4-diaminopyridine (3,4-DAP), the protonated.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Andrews, K. M., Beebe, D. A., Benbow, J. W., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters, 21(6), 1810–1814. [Link]
-
ResearchGate. (n.d.). Crystal Structure and Solid-State Properties of 3,4-Diaminopyridine Dihydrogen Phosphate and Their Comparison with Other Diaminopyridine Salts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). EP1736462A1 - Recovery of optically active tartaric acid resolving agents.
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.... Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
PubMed. (n.d.). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Long-Chain Tartaric Acid Diamides as Novel Ceramide-Like Compounds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]
-
Frontiers. (n.d.). Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Retrieved from [Link]
-
PubMed. (n.d.). Approaching the active conformation of 1,3-diaminopyrimidine based covalent inhibitors of Bruton's tyrosine kinase for treatment of Rheumatoid arthritis. Retrieved from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Approaching the active conformation of 1,3-diaminopyrimidine based covalent inhibitors of Bruton's tyrosine kinase for treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diaminopyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered diaminopyrrolidine ring system has emerged as a cornerstone in contemporary drug discovery, prized for its unique stereochemical and conformational properties. This guide provides a comprehensive overview of the medicinal chemistry applications of substituted diaminopyrrolidines, with a focus on their role as dipeptidyl peptidase-4 (DPP-4) inhibitors, and their burgeoning potential as antibacterial and antiviral agents. We will delve into the synthetic strategies employed to access these complex scaffolds, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, and detail the experimental protocols used to evaluate their therapeutic potential.
The Allure of the Pyrrolidine Ring in Drug Design
The pyrrolidine nucleus is a highly sought-after scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs.[1] Its prevalence stems from several key advantages it offers to medicinal chemists. The sp³-hybridized carbon atoms of the saturated pyrrolidine ring allow for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving target selectivity and potency.[1] Furthermore, the non-planar, puckered nature of the ring, a phenomenon known as "pseudorotation," contributes to an increased 3D coverage of the molecule.[1] The stereogenicity of the carbon atoms within the pyrrolidine ring provides opportunities for fine-tuning the spatial orientation of substituents, which can dramatically influence the biological profile of a drug candidate by altering its binding interactions with enantioselective protein targets.[1]
Diaminopyrrolidines as Potent and Selective DPP-4 Inhibitors for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents used for the management of type 2 diabetes mellitus.[2] DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulates insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.[1]
The cyanopyrrolidine scaffold has proven to be a particularly effective framework for the design of potent and selective DPP-4 inhibitors.[3] The development of cyanopyrrolidine-based DPP-4 inhibitors dates back to 1995 and has since become a major focus of research in the field.[3]
Mechanism of Action and Binding Mode
DPP-4 inhibitors can be broadly categorized as substrate-like or non-substrate-like.[4] Diaminopyrrolidine-based inhibitors typically fall into the substrate-like category, mimicking the natural substrates of the DPP-4 enzyme. They generally contain a proline-mimetic that occupies the S1 pocket of the enzyme's active site.[4] The binding of these inhibitors can be either covalent or non-covalent.[4]
X-ray crystallography studies have provided detailed insights into the binding mode of cyanopyrrolidine inhibitors within the DPP-4 active site. For instance, the cis-2,5-dicyanopyrrolidine moiety has been shown to be a key pharmacophore.[2]
Structure-Activity Relationship (SAR) of Cyanopyrrolidine DPP-4 Inhibitors
The potency and selectivity of cyanopyrrolidine DPP-4 inhibitors are highly dependent on the nature and substitution pattern of the groups attached to the pyrrolidine core.
| Compound | Substitution Pattern | DPP-4 IC50 (nM) | Reference |
| 1c | 1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile | Slow-binding inhibitor | [2] |
| Vildagliptin | (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile | - | [3] |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | - | [3] |
Key SAR Insights:
-
Stereochemistry: The (S)-configuration at the 2-position of the pyrrolidine ring is often crucial for potent DPP-4 inhibition.
-
Substituents on the Pyrrolidine Nitrogen: The nature of the acyl group on the pyrrolidine nitrogen significantly impacts activity. Large, lipophilic groups are often well-tolerated and can enhance potency.
-
Cyanide Group: The nitrile group plays a critical role in the binding of many cyanopyrrolidine inhibitors to the active site of DPP-4.
Synthetic Strategies for Cyanopyrrolidine DPP-4 Inhibitors
The synthesis of cyanopyrrolidine-based DPP-4 inhibitors often involves the construction of the chiral pyrrolidine core followed by the introduction of the desired substituents. A general synthetic approach is outlined below.
General Synthetic Workflow for Cyanopyrrolidine DPP-4 Inhibitors
A Representative Synthetic Protocol for a cis-2,5-Dicyanopyrrolidine Derivative:
The synthesis of a novel series of cis-2,5-dicyanopyrrolidine α-amino amides has been reported as potent and selective DPP-4 inhibitors.[2] The key steps in the synthesis of a representative compound, 1-({[1-(Hydroxymethyl)cyclopentyl]amino}acetyl)pyrrolidine-2,5-cis-dicarbonitrile (1c), are detailed below.[2]
-
Preparation of the Pyrrolidine Core: The synthesis typically starts from a readily available chiral starting material, such as pyroglutamic acid, to establish the desired stereochemistry.
-
Introduction of the Cyano Groups: The dicyano functionality is introduced through a series of chemical transformations, often involving the conversion of carboxylic acid or alcohol functionalities to nitriles.
-
Coupling with the Amino Acid Moiety: The final step involves the coupling of the cis-2,5-dicyanopyrrolidine core with the desired α-amino amide side chain.
Emerging Applications: Diaminopyrrolidines as Antibacterial and Antiviral Agents
Beyond their established role in diabetes treatment, substituted diaminopyrrolidines are gaining attention for their potential as novel antimicrobial agents. The unique structural features of the diaminopyrrolidine scaffold make it an attractive starting point for the design of compounds that can target essential pathways in bacteria and viruses.[5]
Antibacterial Potential of Diaminopyrrolidine Derivatives
The rise of antibiotic resistance has created an urgent need for new antibacterial agents with novel mechanisms of action.[5] Pyrrolidine derivatives have emerged as a promising class of compounds in the search for new antibiotics.[5]
Mechanism of Action:
While the exact mechanisms of action for many diaminopyrrolidine-based antibacterial agents are still under investigation, several potential targets have been identified. These include:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of DNA Synthesis: Pyrrolamides, a class of pyrrolidine derivatives, have been shown to target DNA gyrase, an essential enzyme involved in bacterial DNA replication.[6]
-
Inhibition of Protein Synthesis: By mimicking natural substrates, some diaminopyrrolidines may inhibit ribosomal function and disrupt protein synthesis.
Structure-Activity Relationship (SAR) of Antibacterial Diaminopyrrolidines:
The antibacterial activity of diaminopyrrolidine derivatives is highly dependent on the substitution pattern around the pyrrolidine core. A review of recent patents highlights the importance of various structural modifications in conferring antibacterial activity.[5]
Antiviral Activity of Diaminopyrrolidine Scaffolds
The diaminopyrrolidine scaffold has also shown promise in the development of antiviral agents, particularly against the human immunodeficiency virus (HIV).
HIV Protease Inhibition:
A series of C2 symmetrical "aminodiol" core structures, which can be derived from amino acid starting materials, have been identified as potent HIV protease inhibitors.[7] HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins.[8] Inhibition of this enzyme prevents the maturation of new viral particles.
Structure-Activity Relationship of Aminodiol HIV Protease Inhibitors:
Optimization of the SAR in this series led to the identification of aminodiol 9a, which exhibits potent anti-HIV activity with a Ki of 100 nM and an ED50 of 80 nM in cell culture.[7] Key SAR findings include:
-
P1/P1' Substituents: The nature of the substituents at the P1 and P1' positions, which interact with the S1 and S1' pockets of the protease, is critical for potency. Benzyl groups at these positions have been found to be favorable.[7]
-
P2/P2' Substituents: Boc groups at the P2 and P2' positions have also been shown to contribute to high inhibitory activity.[7]
Synthetic Approach to Aminodiol HIV Protease Inhibitors:
The synthesis of these C2 symmetrical aminodiols typically starts from readily available amino acid precursors. A general workflow is depicted below.
General Synthetic Workflow for Aminodiol HIV Protease Inhibitors
Conclusion and Future Perspectives
The substituted diaminopyrrolidine scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. Its success in the development of DPP-4 inhibitors for the treatment of type 2 diabetes has paved the way for its exploration in other therapeutic areas. The emerging data on the antibacterial and antiviral activities of diaminopyrrolidine derivatives are highly encouraging and suggest that this scaffold will continue to be a rich source of novel drug candidates. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access diverse diaminopyrrolidine libraries, as well as a deeper understanding of their mechanisms of action at the molecular level. The continued application of structure-based drug design and computational modeling will undoubtedly accelerate the discovery of new and improved diaminopyrrolidine-based therapeutics.
References
-
Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Pharmaceutical Patent Analyst. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. [Link]
-
Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
-
Journal of Medicinal Chemistry. (1994). Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. [Link]
-
Journal of Medicinal Chemistry. (1994). Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. [Link]
-
Journal of Medicinal Chemistry. (2006). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. [Link]
-
Molecules. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]
-
Molecules. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
MDPI. (2022). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2005). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. [Link]
-
Journal of Medicinal Chemistry. (1994). Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. [Link]
-
ACS Publications. (1995). Aminodiol HIV Protease Inhibitors. Synthesis And Structure−Activity Relationships Of P1/P1' Compounds: Correlation between Lipophilicity and Cytotoxicity. [Link]
-
Journal of Medicinal Chemistry. (1994). Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR. [Link]
-
MDPI. (2021). HIV-1 Protease: Structural Perspectives on Drug Resistance. [Link]
-
Current Topics in Medicinal Chemistry. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. [Link]
Sources
- 1. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminodiol HIV protease inhibitors. 1. Design, synthesis, and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Vildagliptin
Introduction: Strategic Approach to Vildagliptin Synthesis
Vildagliptin, chemically known as (2S)-1-[[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its efficacy is critically dependent on the precise stereochemistry of its chiral pyrrolidine core, specifically the (S)-configuration.[3][4]
This guide provides a detailed, field-proven protocol for the synthesis of Vildagliptin. While various synthetic routes are conceivable, industrial and laboratory-scale production predominantly relies on a convergent strategy starting from the readily available and inexpensive chiral pool material, L-proline. This approach ensures stereochemical integrity and cost-effectiveness.[1][5] The synthesis hinges on the preparation of a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile , which is subsequently coupled with 3-amino-1-adamantanol.
It is important to note that the specified starting material, (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, is not utilized in established, high-yield synthetic routes for Vildagliptin. The functional group arrangement (3,4-diamino) is fundamentally different from the target molecule's 2-carbonitrile structure, making it an impractical precursor. This document will therefore focus exclusively on the validated and widely published L-proline-based pathway.
The overall synthetic strategy is bifurcated into two primary stages:
-
Synthesis of the Key Chiral Intermediate: A multi-step conversion of L-proline into (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
-
Final Convergent Synthesis: The nucleophilic substitution reaction between the key intermediate and 3-amino-1-adamantanol to yield Vildagliptin.
This document will elucidate the causality behind each procedural step, provide detailed, self-validating protocols, and ground all claims in authoritative literature.
Part 1: Synthesis of Key Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
The transformation of L-proline into the activated chloroacetyl intermediate is the cornerstone of the entire synthesis. It proceeds through three distinct chemical transformations: N-acylation, amidation, and dehydration.
Logical Workflow for Intermediate Synthesis
Caption: Workflow for the three-step synthesis of the key Vildagliptin intermediate.
Step 1.1: N-Acylation of L-Proline
Causality and Experimental Choice: The first step involves the acylation of the secondary amine of L-proline with chloroacetyl chloride.[1][2] This reaction serves two purposes: it protects the nitrogen atom and introduces the chloroacetyl moiety, which will later become the reactive site for coupling with 3-amino-1-adamantanol. Chloroacetyl chloride is a highly reactive acylating agent, ensuring a high conversion rate.[6][7] The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent hydrolysis of the acid chloride.[1] Refluxing provides the necessary activation energy for the reaction to proceed to completion efficiently.
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
-
Setup: To a dry 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere, add L-proline (10.0 g, 0.087 mol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add chloroacetyl chloride (10.0 mL, 0.132 mol) dropwise over 20 minutes. [CAUTION: Chloroacetyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE)].
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux with vigorous stirring for 2.5 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature. Carefully add deionized water (20 mL) and stir for an additional 20 minutes to quench any unreacted chloroacetyl chloride.
-
Extraction & Isolation: The product typically precipitates or can be isolated by removing the solvent under reduced pressure. The crude solid can be washed with a cold non-polar solvent (e.g., hexane) to remove impurities. The product is often carried forward to the next step without extensive purification.
| Parameter | Value | Justification |
| L-Proline | 0.087 mol | Starting material |
| Chloroacetyl Chloride | 0.132 mol (1.5 eq) | Excess ensures complete consumption of L-proline |
| Solvent | Anhydrous THF | Prevents hydrolysis of the acylating agent |
| Temperature | Reflux (~66°C) | Provides sufficient energy for reaction completion |
| Reaction Time | 2.5 hours | Optimized for high conversion[1] |
| Expected Yield | ~90% | Based on literature reports[1] |
Step 1.2: Amidation of the Carboxylic Acid
Causality and Experimental Choice: The carboxylic acid of the N-acylated intermediate must be converted into a primary amide, which is the direct precursor to the nitrile group. A common and effective method for this transformation is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an ammonia source, such as ammonium bicarbonate.[5] DCC activates the carboxyl group, making it susceptible to nucleophilic attack by ammonia (generated in situ from ammonium bicarbonate). Dichloromethane (DCM) is a suitable solvent due to its inertness and ability to dissolve the starting material. The primary byproduct, dicyclohexylurea (DCU), is conveniently removed by filtration as it is insoluble in DCM.[5]
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide
-
Setup: Dissolve the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (from Step 1.1, ~0.087 mol) in dichloromethane (DCM, 200 mL) in a 500 mL flask.
-
Reagent Addition: Cool the solution to 10-15°C. In a separate beaker, prepare a solution of dicyclohexylcarbodiimide (DCC, 1.2 eq) in DCM (50 mL). Add the DCC solution slowly to the reaction mixture.
-
Activation: Stir the mixture at room temperature for 1 hour to allow for the formation of the activated ester intermediate.
-
Amidation: Add solid ammonium bicarbonate (1.5 eq) to the reaction mixture in portions. Continue stirring for an additional 1-2 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration. Wash the filter cake with a small amount of DCM.
-
Purification: The combined filtrate is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
Step 1.3: Dehydration of the Amide to the Nitrile
Causality and Experimental Choice: The final step in forming the key intermediate is the dehydration of the primary amide to a nitrile. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that is highly effective for this transformation.[8] The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions. A base, such as pyridine or triethylamine, is often added to scavenge the trifluoroacetic acid byproduct.
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
Setup: Dissolve the crude amide from Step 1.2 (~0.087 mol) in anhydrous DCM (200 mL) in a flask under an argon atmosphere. Add triethylamine (2.5 eq).
-
Dehydration: Cool the solution to 0°C. Add trifluoroacetic anhydride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the mixture at 0°C for 2-3 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from a suitable solvent system (e.g., Di-isopropyl ether) to yield the pure nitrile intermediate.[9]
Part 2: Final Convergent Synthesis of Vildagliptin
This stage involves the coupling of the two key fragments: the chiral pyrrolidine derivative and the adamantane moiety.
Synthetic Scheme for Vildagliptin
Note: The DOT script above is a template. Actual chemical structure images would need to be inserted for a visual representation. Caption: Final coupling step to synthesize Vildagliptin.
Step 2.1: Nucleophilic Substitution
Causality and Experimental Choice: This is a classic Sₙ2 reaction where the primary amine of 3-amino-1-adamantanol acts as a nucleophile, displacing the chloride on the chloroacetyl group of the key intermediate.[2] A weak inorganic base, typically potassium carbonate (K₂CO₃), is required to neutralize the HCl generated during the reaction, driving it to completion.[2] Potassium iodide (KI) can be added as a catalyst; through the Finkelstein reaction, it transiently converts the chloro- intermediate to the more reactive iodo- intermediate, accelerating the substitution. Acetonitrile is an excellent polar aprotic solvent for this reaction.[10] The reaction is often run at slightly elevated temperatures (e.g., 45°C) to ensure a reasonable reaction rate.[10]
Experimental Protocol: Synthesis of Vildagliptin
-
Setup: In a 250 mL flask, combine (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq), 3-amino-1-adamantanol (1.05 eq), potassium carbonate (K₂CO₃, 3.0 eq), and potassium iodide (KI, 0.1 eq).
-
Solvent: Add acetonitrile (150 mL).
-
Reaction: Stir the suspension vigorously at 45°C for 12 hours or until TLC/HPLC analysis indicates the consumption of the starting material.[10]
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic solids (K₂CO₃, KCl, KI) and wash the solid cake with acetonitrile.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Vildagliptin product.
| Parameter | Value | Justification |
| Key Intermediate | 1.0 eq | Limiting reagent |
| 3-amino-1-adamantanol | 1.05 eq | Slight excess to ensure complete reaction |
| K₂CO₃ | 3.0 eq | Base to neutralize HCl byproduct |
| KI | 0.1 eq | Catalyst to accelerate the Sₙ2 reaction |
| Solvent | Acetonitrile | Polar aprotic solvent suitable for Sₙ2 |
| Temperature | 45°C | Increases reaction rate[10] |
| Expected Yield | 50-70% | Based on literature reports[2] |
Part 3: Purification and Characterization
Causality and Experimental Choice: Crude Vildagliptin will contain unreacted starting materials and side products. Recrystallization is the most effective method for purification on a laboratory and industrial scale, providing a high-purity crystalline product.[9] Solvents like isopropanol or 2-butanone are commonly used.[9][11] The principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure Vildagliptin to crystallize while impurities remain in the mother liquor.
Purification Protocol: Recrystallization of Vildagliptin
-
Dissolution: Transfer the crude Vildagliptin into a flask and add isopropanol or 2-butanone. Heat the mixture to 60-70°C with stirring until all the solid dissolves.[9]
-
Crystallization: Stop heating and allow the solution to cool slowly to room temperature. Then, place the flask in a 0-10°C bath for at least 10 hours to maximize crystal formation.[9]
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold isopropanol. Dry the purified Vildagliptin in a vacuum oven to a constant weight.
Characterization
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Method | Expected Results | Purpose |
| HPLC | Purity >99.5%. Retention time matching reference standard. | Quantifies purity and identifies impurities.[12][13] |
| ¹H NMR | Spectrum consistent with the Vildagliptin structure, showing characteristic peaks for adamantyl and pyrrolidine protons. | Confirms chemical structure and identity. |
| ¹³C NMR | Spectrum consistent with the Vildagliptin structure. | Confirms carbon framework. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of Vildagliptin (C₁₇H₂₅N₃O₂, MW: 303.40 g/mol ). | Confirms molecular weight.[13] |
| Melting Point | 149-155°C | Physical constant for purity assessment.[3] |
Conclusion
This application note details a robust and validated synthetic route to Vildagliptin from L-proline. By carefully controlling reaction conditions and executing precise work-up and purification procedures, researchers can reliably produce high-purity Vildagliptin suitable for further study and development. The described protocols are designed to be self-validating, with clear justifications for each step and defined checkpoints for monitoring reaction progress and product quality. Adherence to these methodologies ensures both efficiency and the high stereochemical purity essential for the drug's biological function.
References
- CN104326961A - Synthetic process of vildagliptin - Google Patents.
-
Zhang, L., et al. A facile method to synthesize vildagliptin. ResearchGate. Available at: [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. ResearchGate. Available at: [Link]
- CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.
-
Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemistry. Available at: [Link]
-
Formulation, characterization and evaluation of vildagliptin and metformin combined tablets. Pharmacia. Available at: [Link]
-
Synthesis of Main Impurity of Vildagliptin. Available at: [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4(20). Available at: [Link]
-
The Chemistry of Vildagliptin: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- EP2459531A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents.
- WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents.
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals. Available at: [Link]
- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. Google Patents.
-
Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. PubMed. Available at: [Link]
- DE4434444A1 - Process for the preparation of tert-butyl chloroacetate - Google Patents.
-
Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. ResearchGate. Available at: [Link]
-
Synthesis of Vildagliptin-β-O-Glucuronide. ResearchGate. Available at: [Link]
-
An efficient synthesis of Vildagliptin intermediates. Available at: [Link]
- CN103992257A - Purification method of vildagliptin crude product - Google Patents.
-
Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Available at: [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. ResearchGate. Available at: [Link]
- WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents.
- CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile. Google Patents.
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Mendeley. Available at: [Link]
-
REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. Available at: [Link]
-
Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. EP2459531A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 10. WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]
- 11. CN103992257A - Purification method of vildagliptin crude product - Google Patents [patents.google.com]
- 12. Formulation, characterization and evaluation of vildagliptin and metformin combined tablets [pharmacia.pensoft.net]
- 13. Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Amide Bond Formation with a Chiral Diamine: An Application Guide for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Introduction: The Significance of the Chiral Diaminopyrrolidine Scaffold
In the landscape of modern drug discovery and development, the synthesis of complex molecules with precise stereochemical control is paramount. Chiral diamines, in particular, serve as invaluable building blocks for a diverse array of biologically active compounds. Among these, (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate has emerged as a critical intermediate, most notably in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis.[1] The C2-symmetric nature of this diamine, coupled with the pre-installed Boc protecting group, offers a unique platform for constructing intricate molecular architectures.
This comprehensive guide provides detailed application notes and protocols for the effective utilization of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in amide bond formation. We will delve into the critical aspects of chemoselectivity, explore various coupling strategies, and present step-by-step procedures to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Core Principles: Navigating the Challenge of Mono-acylation
The primary challenge in harnessing the synthetic potential of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate lies in achieving selective mono-acylation. Given the presence of two chemically equivalent primary amino groups, the reaction can readily proceed to form the di-acylated product, leading to reduced yields of the desired mono-amide and complicating purification processes.
Several strategies can be employed to favor mono-acylation over di-acylation:
-
Stoichiometric Control: The most straightforward approach is to use a sub-stoichiometric amount of the carboxylic acid or its activated form relative to the diamine. This kinetically controlled process relies on the initial, faster reaction of one amino group. However, this often results in a mixture of starting material, mono-acylated, and di-acylated products, necessitating careful chromatographic separation.
-
Use of a Large Excess of Diamine: By employing a significant excess of the (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, the statistical probability of a single carboxylic acid molecule encountering an unreacted diamine is much higher than it encountering a mono-acylated diamine. This method can be effective but may be cost-prohibitive on a large scale due to the expense of the chiral diamine.
-
Temporary Protecting Groups: A more elegant approach involves the in-situ, temporary protection of one of the amino groups. For instance, the use of carbon dioxide can form a transient carbamate with one of the amines, effectively blocking it from reacting and allowing for selective acylation of the other.[2]
The choice of strategy will depend on the specific carboxylic acid substrate, the desired scale of the reaction, and the available purification capabilities.
Key Reagents and Their Roles in Amide Bond Formation
The formation of a stable amide bond from a carboxylic acid and an amine requires the activation of the carboxylic acid.[3] A variety of coupling reagents have been developed for this purpose, each with its own advantages and considerations.
| Reagent Class | Examples | Key Features & Considerations |
| Carbodiimides | EDC (EDAC), DCC, DIC | Widely used and cost-effective. Byproducts (ureas) can sometimes be difficult to remove. Often used with additives like HOBt or HOAt to suppress racemization and improve efficiency.[4][5] |
| Phosphonium Salts | PyBOP, BOP | Highly efficient and fast-acting. Byproducts are generally water-soluble, facilitating purification. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Among the most powerful coupling reagents, particularly effective for sterically hindered substrates. Can be more expensive than other options. |
In addition to the coupling reagent, the choice of base is crucial for neutralizing the acid formed during the reaction and for maintaining an optimal pH for the coupling to proceed. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly employed to prevent unwanted side reactions.
Visualizing the Reaction Pathway and Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the general mechanism of amide bond formation and a typical experimental workflow.
Figure 1: General mechanism of amide bond formation highlighting the desired mono-acylation and the potential for di-acylation.
Figure 2: A typical experimental workflow for amide bond formation.
Detailed Experimental Protocols
The following protocols provide detailed procedures for the mono-acylation of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate with a generic carboxylic acid. These should be considered as starting points and may require optimization based on the specific substrate.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes the widely accessible and cost-effective EDC/HOBt coupling system.
Materials:
-
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
-
Carboxylic Acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) and DIPEA (2.5 eq) to the cooled solution. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the activated ester.
-
In a separate flask, dissolve (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.5 eq) in anhydrous DCM.
-
Slowly add the diamine solution dropwise to the activated carboxylic acid mixture at 0 °C over a period of 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-acylated product.
Protocol 2: HATU Mediated Coupling for Hindered Substrates
This protocol is recommended for more challenging couplings, such as those involving sterically hindered carboxylic acids or amines.
Materials:
-
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
-
Sterically hindered Carboxylic Acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.3 eq) in anhydrous DMF.
-
Add the diamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer several times with saturated aqueous lithium chloride solution to remove DMF, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting and Key Considerations
-
Low Yield of Mono-acylated Product: If the di-acylated product is the major component, consider increasing the excess of the diamine or lowering the reaction temperature to further favor kinetic control. Alternatively, explore temporary protecting group strategies.
-
Racemization: For chiral carboxylic acids, the addition of HOBt or HOAt is crucial to minimize racemization. Running the reaction at lower temperatures can also help preserve stereochemical integrity.
-
Difficult Purification: The urea byproducts from carbodiimide reagents can sometimes co-elute with the product. If purification is challenging, consider switching to a phosphonium or uronium-based coupling reagent whose byproducts are more readily removed by aqueous extraction.
-
Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activated intermediate. For particularly unreactive substrates, a more potent coupling reagent like HATU may be necessary.
Conclusion
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a powerful and versatile building block for the synthesis of complex, chiral molecules. By understanding the principles of selective mono-acylation and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can effectively incorporate this valuable scaffold into their synthetic targets. The protocols and considerations outlined in this guide provide a solid foundation for achieving successful and efficient amide bond formation, ultimately accelerating the pace of drug discovery and development.
References
Sources
- 1. Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for the Use of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in Solid-Phase Peptide Synthesis
Introduction: Introducing Conformational Rigidity into Peptides
In the landscape of modern drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of peptides is paramount. Unconstrained peptides often exhibit a high degree of conformational flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally restricted building blocks, such as cyclic diamines, is a powerful strategy to overcome these limitations.[1] (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate emerges as a versatile scaffold for introducing a constrained turn or loop within a peptide sequence, thereby pre-organizing the peptide into a bioactive conformation and enhancing its metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in Boc-based solid-phase peptide synthesis (SPPS). The protocols outlined herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower users to adapt and troubleshoot their synthetic strategies.
The Strategic Advantage of (3S,4S)-Diaminopyrrolidine
The incorporation of the (3S,4S)-diaminopyrrolidine scaffold offers several distinct advantages:
-
Conformational Constraint: The rigid pyrrolidine ring restricts the torsional angles of the peptide backbone, inducing the formation of well-defined secondary structures.
-
Stereochemical Control: The defined stereochemistry at the 3 and 4 positions allows for precise spatial positioning of the flanking peptide chains.
-
Versatility in Derivatization: The two amino groups provide handles for creating branched or cyclic peptides, or for conjugation to other molecules of interest.
Core Principles: Orthogonal Protection in Diamine Chemistry
The successful incorporation of a diamino building block into a growing peptide chain hinges on the principle of orthogonal protection.[2][3] This strategy employs protecting groups for the two amino functionalities that can be removed under different chemical conditions. In the context of Boc-based SPPS, the pyrrolidine nitrogen is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle of amino acid addition. The exocyclic amino groups at the 3 and 4 positions must be differentially protected if selective elongation from each is desired. For linear incorporation as a constrained amino acid surrogate, one of the exocyclic amines will be coupled to the growing peptide chain, while the other may be capped or utilized for further derivatization.
Experimental Protocols
Protocol 1: Incorporation of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate into a Peptide Sequence on a Solid Support
This protocol details the coupling of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate to a resin-bound peptide chain. It assumes a standard Boc-SPPS workflow.
Materials:
-
Peptidyl-resin with a free N-terminal amino group
-
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc removal if using an orthogonal strategy)
-
Acetic Anhydride (for capping)
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
Workflow Diagram:
Caption: General workflow for coupling to the diaminopyrrolidine.
Procedure:
-
Resin Preparation:
-
Swell the peptidyl-resin (1 equivalent) in DMF for 30 minutes.
-
Perform Boc deprotection of the N-terminal amino acid using 50% trifluoroacetic acid (TFA) in DCM for 20 minutes.[4]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralize the resin with 10% DIPEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate:
-
In a separate vessel, dissolve (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the pre-activated solution to the resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Shake the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric hindrance of the cyclic diamine.
-
-
Monitoring and Capping:
-
After the coupling period, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[5] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
If the Kaiser test is positive, a second coupling can be attempted.
-
If the reaction remains incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA) for 30 minutes.
-
-
Washing:
-
Thoroughly wash the resin with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
The resin is now ready for the next step in the synthesis, which could be the deprotection of the Boc group on the pyrrolidine nitrogen to continue peptide elongation, or the selective deprotection of an orthogonal protecting group on the second exocyclic amine.
-
Protocol 2: Orthogonal Protection and Selective Deprotection
For applications requiring derivatization of the second amino group of the diaminopyrrolidine, an orthogonal protecting group strategy is necessary. This protocol outlines the use of the Fmoc group for this purpose.
Rationale: The base-labile Fmoc group is orthogonal to the acid-labile Boc group, allowing for its selective removal without affecting the Boc-protected pyrrolidine nitrogen or the peptide's linkage to the resin.[2]
Workflow Diagram:
Caption: Workflow for orthogonal deprotection and derivatization.
Procedure:
-
Starting Material: Begin with the peptidyl-resin to which (3S,4S)-1-Boc-3-amino-4-(Fmoc-amino)pyrrolidine has been coupled as described in Protocol 1.
-
Selective Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Derivatization of the Free Amine:
-
The newly liberated primary amine at the 4-position is now available for further reaction.
-
This can include coupling of another amino acid, attachment of a fluorescent label, a biotin tag, or a linker for cyclization.
-
Follow standard coupling protocols (e.g., DIC/HOBt, HBTU/DIPEA) for the desired modification.
-
Protocol 3: Cleavage from the Resin and Final Deprotection
The final step is the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups. For peptides synthesized using Boc chemistry, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Safety Precaution: Anhydrous HF is extremely toxic and corrosive. It should only be handled by trained personnel in a specialized, dedicated apparatus.
Materials:
-
Peptidyl-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Cold diethyl ether
-
Specialized HF cleavage apparatus
Cleavage Cocktail Recommendations:
| Component | Purpose | Typical Concentration |
| Anhydrous HF | Cleavage and deprotection | ~90% |
| Anisole | Scavenger for carbocations | ~5% |
| p-Cresol | Scavenger, improves solubility | ~5% |
| Thioanisole | Scavenger for protecting groups of Met and Trp | Varies based on sequence |
Procedure:
-
Preparation:
-
Thoroughly dry the peptidyl-resin under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers. A common mixture is anisole or p-cresol.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
The remaining residue contains the crude peptide and scavengers.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide precipitate with additional cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
-
Troubleshooting and Key Considerations
-
Incomplete Coupling: The sterically hindered nature of the diaminopyrrolidine may lead to incomplete coupling. Consider using more potent coupling reagents such as HBTU or HATU, or increasing the coupling time and temperature (e.g., to 40 °C).
-
Double Acylation: If both exocyclic amino groups are unprotected, double acylation can occur. Ensure that one of the amino groups is appropriately protected if only single-point attachment is desired.
-
Side Reactions during Cleavage: The choice of scavengers during HF cleavage is critical to prevent side reactions, especially if the peptide contains sensitive residues like Trp, Met, or Cys.
-
Solubility Issues: Peptides containing constrained building blocks may exhibit different solubility profiles compared to their linear counterparts. Adjust purification and handling conditions accordingly.
Conclusion
The incorporation of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate into peptides via solid-phase synthesis is a powerful technique for creating conformationally constrained molecules with enhanced biological properties. By understanding the principles of orthogonal protection and employing robust coupling and cleavage protocols, researchers can successfully synthesize a wide range of novel peptidomimetics for various applications in drug discovery and beyond. The methodologies presented in this guide provide a solid foundation for the successful implementation of this versatile building block in your research endeavors.
References
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from a relevant chemical supplier's technical resources.
- High-level biosynthesis and purification of the antimicrobial peptide Kiadin based on non-chromatographic purification and acid cleavage methods. (2025).
- Solid-phase peptide synthesis and circular dichroism study of chiral beta-peptoid homooligomers. (2007). PubMed.
- Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (n.d.).
- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (n.d.).
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Grant, G. A. (Ed.). (2002). Synthetic Peptides: A User's Guide. Oxford University Press.
- Digital CSIC. (2014). Solid-phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- eScholarship.org. (n.d.).
- Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. (2023).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). A leading chemical supplier's website.
- Protecting Groups in Peptide Synthesis. (2025).
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). A relevant review article.
- Protein Sequencing (Step 5) | Cleavage of peptide into overlapping smaller fragments. (2022). YouTube.
- Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. (n.d.). Green Chemistry (RSC Publishing).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). A relevant chemical supplier's blog or technical article.
- BOC Sciences. (n.d.). Peptide Synthesis.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Dipeptide Syntheses via Activated α-Amino Esters. (n.d.). Organic Syntheses Procedure.
- BOC Sciences. (n.d.). Peptide Synthesis Reagents.
Sources
Application Notes and Protocols for Catalytic Asymmetric Reactions Involving (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Introduction: The Strategic Advantage of the C₂-Symmetric Diaminopyrrolidine Scaffold
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate stands as a pivotal chiral building block in the landscape of asymmetric synthesis. Its inherent C₂-symmetry, conferred by the trans-disposed amino groups on the pyrrolidine ring, offers a pre-organized and rigid scaffold for the construction of highly effective chiral ligands and organocatalysts. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen provides a convenient handle for synthetic manipulation while ensuring solubility in common organic solvents. This guide delves into the practical application of this versatile diamine in key catalytic asymmetric transformations, providing detailed protocols and insights for researchers in drug discovery and process development. The strategic placement of the diamine functionality allows for its elaboration into a variety of ligand classes, which can then be complexed with transition metals to create powerful chiral catalysts.
Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols, which are ubiquitous structural motifs in pharmaceuticals and natural products. Catalysts derived from (3S,4S)-tert-butyl 3,4-diaminopyrrolidine-1-carboxylate have demonstrated exceptional efficacy in this transformation.
Principle of the Reaction
The ATH of a ketone involves the transfer of a hydride from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the carbonyl carbon of the ketone. This process is mediated by a chiral catalyst, which orchestrates the hydride transfer in a stereoselective manner, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The enantioselectivity is dictated by the chiral environment created by the ligand around the metal center.
A common and highly effective class of ligands derived from the title diamine are the N,N'-bis(sulfonyl)diamines. The synthesis of these ligands involves the straightforward sulfonylation of the two amino groups. The resulting bissulfonamide can then be complexed with a suitable metal precursor, such as a ruthenium(II) arene complex, to generate the active catalyst.
Experimental Protocols
Part 1: Synthesis of (3S,4S)-1-Boc-3,4-bis(tosylamino)pyrrolidine Ligand
This protocol describes the synthesis of a key N,N'-ditosylated ligand from (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.
-
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
To a stirred solution of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq) and triethylamine (3.0 eq) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes/ethyl acetate to afford the pure (3S,4S)-1-Boc-3,4-bis(tosylamino)pyrrolidine.
Part 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the use of the synthesized ligand in the asymmetric transfer hydrogenation of a model ketone, acetophenone.
A stock solution of the ruthenium catalyst can be prepared by dissolving [RuCl₂(p-cymene)]₂ (1.0 mol%) and the (3S,4S)-1-Boc-3,4-bis(tosylamino)pyrrolidine ligand (2.2 mol%) in the hydrogen donor solvent system.
-
[RuCl₂(p-cymene)]₂
-
(3S,4S)-1-Boc-3,4-bis(tosylamino)pyrrolidine
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Isopropanol (if used as the hydrogen donor)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (1.1 mol%) in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
Prepare the hydrogen donor by making a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add acetophenone (1.0 eq) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (5.0 eq of formic acid) to the reaction vessel.
-
Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Substrate | Catalyst Loading (mol%) | H-Donor | Temp (°C) | Yield (%) | ee (%) |
| Acetophenone | 1.0 | HCOOH/Et₃N | 28 | >95 | >98 (R) |
| 4'-Chloroacetophenone | 1.0 | HCOOH/Et₃N | 28 | >95 | >98 (R) |
| 2'-Methoxyacetophenone | 1.0 | HCOOH/Et₃N | 28 | >95 | 97 (R) |
Table 1: Representative results for the asymmetric transfer hydrogenation of various ketones using a Ru-(3S,4S)-1-Boc-3,4-bis(tosylamino)pyrrolidine catalyst.
Causality Behind Experimental Choices
-
Ligand Design: The C₂-symmetric bis(sulfonamide) ligand provides a well-defined chiral environment around the ruthenium center. The sulfonamide NH protons can participate in hydrogen bonding interactions with the carbonyl substrate, aiding in its pre-organization in the transition state, which is crucial for high enantioselectivity.
-
Metal Precursor: [RuCl₂(p-cymene)]₂ is a common and air-stable precursor for forming active Ru(II)-diamine catalysts for ATH.
-
Hydrogen Donor: The formic acid/triethylamine azeotrope is a highly effective hydrogen source for ATH, often providing faster reaction rates and higher enantioselectivities compared to isopropanol.
-
In situ Catalyst Formation: The convenience of in situ catalyst preparation avoids the need to isolate and handle potentially sensitive organometallic complexes.
Visualizing the Catalytic Pathway
Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Self-Validating System and Troubleshooting
-
Ligand Purity: The enantiomeric purity of the starting (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is paramount. Ensure its high enantiomeric excess (>99%) before proceeding with ligand synthesis.
-
Anhydrous Conditions: While not strictly necessary for all ATH reactions, maintaining anhydrous conditions during catalyst preparation can prevent the formation of inactive ruthenium hydroxide species.
-
Base Equivalents: The ratio of formic acid to triethylamine can influence both the rate and enantioselectivity. The 5:2 azeotrope is generally optimal, but fine-tuning may be required for specific substrates.
-
Substrate Purity: Impurities in the ketone substrate can sometimes inhibit or poison the catalyst. Ensure the purity of the starting material.
Conclusion and Future Outlook
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate serves as a highly valuable and versatile chiral scaffold for the development of catalysts for asymmetric transformations. The straightforward synthesis of effective ligands, such as the N,N'-bis(tosyl) derivative, and their successful application in asymmetric transfer hydrogenation highlight the potential of this building block. Further exploration into the derivatization of the diamine functionality, for instance, through the formation of Schiff bases or other bidentate ligands, will undoubtedly expand the scope of its applications in asymmetric catalysis, including but not limited to, asymmetric Henry reactions, Michael additions, and Diels-Alder reactions. The modular nature of this chiral diamine allows for systematic tuning of the steric and electronic properties of the resulting catalysts, paving the way for the discovery of new and highly selective catalytic systems for the synthesis of complex chiral molecules.
References
- Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Ruthenium(II) Complexes of N-Sulfonylated Diamines.
- Chiral Diamines in Asymmetric Catalysis.A review article providing broader context on the use of chiral diamines in various asymmetric reactions.
- Synthesis and Applications of Chiral Pyrrolidine Derivatives.A source detailing the synthesis and utility of the starting chiral diamine.
Application Notes and Protocols for the Synthesis of Antiviral Compounds Using (3S,4S)-Boc-diaminopyrrolidine
Introduction: The Strategic Importance of the Diaminopyrrolidine Scaffold in Antiviral Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including antiviral, antibacterial, and antihypertensive properties.[1] Within this class, chiral diaminopyrrolidine derivatives have emerged as particularly valuable building blocks for the design of potent enzyme inhibitors. The rigid, five-membered ring system presents amino functionalities in a well-defined stereochemical orientation, allowing for precise interactions with the active sites of biological targets.
This application note provides a detailed protocol for the synthesis of a potential antiviral compound utilizing (3S,4S)-1-(tert-butoxycarbonyl)-3,4-diaminopyrrolidine. This specific stereoisomer is a key component in the construction of certain Hepatitis C Virus (HCV) NS3/4A serine protease inhibitors.[2][3] The NS3/4A protease is essential for the replication of the hepatitis C virus, making it a prime target for antiviral therapy. The protocol herein describes a representative synthesis of a di-acylated diaminopyrrolidine derivative, a structural motif present in several HCV protease inhibitors.
The rationale for using the (3S,4S)-diaminopyrrolidine core lies in its ability to present two functional groups for modification in a trans configuration. This allows for the exploration of chemical space in two distinct directions from the central scaffold, enabling the resulting molecule to effectively span and interact with different pockets within the enzyme's active site. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen ensures regioselectivity in the initial acylation steps and can be removed in a later stage of the synthesis if further modification at that position is desired.
Chemical and Physical Properties of (3S,4S)-Boc-diaminopyrrolidine
A thorough understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉N₃O₂ | N/A |
| Molecular Weight | 201.27 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | N/A |
| Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere. | [4] |
Safety and Handling: (3S,4S)-Boc-diaminopyrrolidine should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Synthetic Workflow Overview
The synthesis of the target antiviral compound from (3S,4S)-Boc-diaminopyrrolidine is a multi-step process that involves the sequential acylation of the two primary amino groups, followed by purification and characterization. The overall workflow is depicted in the following diagram:
Caption: General workflow for the di-acylation of (3S,4S)-Boc-diaminopyrrolidine.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of a representative di-acylated (3S,4S)-diaminopyrrolidine derivative. The choice of carboxylic acids for acylation would be guided by the specific structure-activity relationships of the target antiviral compound. For this protocol, we will use two different generic carboxylic acids (R¹-COOH and R²-COOH) to illustrate the process.
Protocol 1: Synthesis of a Di-acylated (3S,4S)-Boc-diaminopyrrolidine Derivative
Objective: To synthesize a di-acylated derivative of (3S,4S)-Boc-diaminopyrrolidine through sequential amide bond formation.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| (3S,4S)-Boc-diaminopyrrolidine | 201.27 | 1.0 g | 4.97 | 1.0 |
| Carboxylic Acid 1 (R¹-COOH) | - | - | 4.97 | 1.0 |
| Carboxylic Acid 2 (R²-COOH) | - | - | 5.47 | 1.1 |
| EDC·HCl | 191.70 | 1.05 g | 5.47 | 1.1 |
| HOBt | 135.12 | 0.74 g | 5.47 | 1.1 |
| DIPEA | 129.24 | 1.9 mL | 10.94 | 2.2 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
| Silica Gel | - | - | - | - |
| Ethyl Acetate/Hexanes | - | - | - | - |
Step 1: Mono-acylation of (3S,4S)-Boc-diaminopyrrolidine
The regioselectivity of the first acylation can be influenced by steric factors and reaction conditions, but for a symmetric di-acylation, this is less critical.
-
Dissolution: In a 100 mL round-bottom flask, dissolve Carboxylic Acid 1 (4.97 mmol) in a mixture of DCM (20 mL) and DMF (5 mL).
-
Activation: To the solution, add EDC·HCl (1.05 g, 5.47 mmol) and HOBt (0.74 g, 5.47 mmol). Stir the mixture at room temperature for 30 minutes. The formation of the active ester is a crucial step for efficient amide bond formation.[5]
-
Amine Addition: In a separate flask, dissolve (3S,4S)-Boc-diaminopyrrolidine (1.0 g, 4.97 mmol) in DCM (10 mL). Add this solution dropwise to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (0.95 mL, 5.47 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mono-acylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Second Acylation
-
Dissolution: Dissolve the crude mono-acylated intermediate from Step 1 and Carboxylic Acid 2 (5.47 mmol) in a mixture of DCM (20 mL) and DMF (5 mL).
-
Activation and Coupling: Add EDC·HCl (1.05 g, 5.47 mmol), HOBt (0.74 g, 5.47 mmol), and DIPEA (0.95 mL, 5.47 mmol).
-
Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM (30 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Chromatography: Purify the crude di-acylated product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the product. The exact gradient will depend on the polarity of the R¹ and R² groups.
-
Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure di-acylated (3S,4S)-Boc-diaminopyrrolidine derivative.
Characterization of the Final Product
Thorough characterization is essential to confirm the structure and purity of the synthesized compound.
Caption: Analytical techniques for the characterization of the synthesized compound.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Appearance of amide N-H protons (typically broad singlets). Signals corresponding to the R¹ and R² groups. Characteristic signals for the pyrrolidine ring protons and the Boc protecting group (a singlet around 1.4 ppm for the 9 protons).[6] |
| ¹³C NMR | Carbonyl signals for the two amide bonds (typically in the range of 165-175 ppm). Signals for the carbons of the R¹ and R² groups. Signals for the pyrrolidine ring carbons and the Boc group carbons.[6] |
| HRMS (ESI+) | An [M+H]⁺ or [M+Na]⁺ ion corresponding to the exact mass of the di-acylated product. |
| HPLC | A single major peak indicating the purity of the compound. |
Conclusion and Future Perspectives
This application note provides a robust and detailed protocol for the synthesis of di-acylated (3S,4S)-Boc-diaminopyrrolidine derivatives, which are key intermediates for potent antiviral agents, particularly HCV NS3/4A protease inhibitors. The methodology relies on standard and well-established amide bond formation techniques, ensuring its accessibility to a broad range of synthetic chemists.[7] The stereochemically defined diaminopyrrolidine scaffold offers a versatile platform for the development of novel antiviral compounds with improved potency and resistance profiles. Further modifications, such as the deprotection of the Boc group and subsequent functionalization of the pyrrolidine nitrogen, can be explored to expand the chemical diversity and optimize the pharmacological properties of these promising antiviral candidates.
References
-
Apaydın, Ç. B., Cesur, N., Stevaert, A., Naesens, L., & Cesur, Z. (2019). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Archiv der Pharmazie, 352(6), 1800330. [Link]
-
D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis of pyrrolidine-containing drugs and their precursors. MDPI. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266. [Link]
-
Lamarre, D., Anderson, P. C., Bailey, M., Beaulieu, P., Bolger, G., Bonneau, P., ... & LaPlante, S. (2003). An NS3 protease inhibitor with potent antiviral activity in patients with hepatitis C virus infection. Nature, 426(6963), 186-189. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Westphal, F., Junge, T., Rösner, P., Sönnichsen, F., & Schuster, F. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinoheptanophenone. Forensic science international, 169(1), 32-42. [Link]
-
White, P. W., Llinàs-Brunet, M., & Gorys, V. (2008). The discovery and development of boceprevir: a novel, first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. In Antiviral Drug Discovery for Emerging Diseases and Bioterrorism Threats (pp. 303-328). John Wiley & Sons, Inc. [Link]
-
Zaplinsky, E., & Griesbeck, A. G. (2017). Recent Advances in the Synthesis of Pyrrolidines. In Topics in Heterocyclic Chemistry (Vol. 51, pp. 1-45). Springer, Cham. [Link]
-
Zhang, H., Chen, H., & Yao, X. (2018). Recent advances in the synthesis of pyrrolidine-containing drugs. Molecules, 23(10), 2469. [Link]
-
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert opinion on drug discovery, 11(9), 831-834. [Link]
- Ali, A., Reddy, G. S., & Njar, V. C. (2010). The discovery of boceprevir and telaprevir: The first-generation of HCV NS3/4A protease inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Gao, M., Nettles, R. E., Belema, M., Snyder, L. B., Frisbie, R. K., Schartman, R., ... & Meanwell, N. A. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect.
- Kolykhalov, A. A., Mihalik, K., Feinstone, S. M., & Rice, C. M. (2000). Hepatitis C virus-encoded enzymatic activities and conserved RNA elements in the 3' nontranslated region are essential for virus replication in vivo. Journal of virology, 74(4), 2046-2051.
- Lin, C., & Rice, C. M. (1995). The hepatitis C virus NS3 serine proteinase and NS4A cofactor: establishment of a cell-free trans-processing assay. Journal of virology, 69(1), 177-185.
- Lohmann, V., Körner, F., Koch, J. O., Herian, U., Theilmann, L., & Bartenschlager, R. (1999). Replication of subgenomic hepatitis C virus RNAs in a hepatoma cell line. Science, 285(5424), 110-113.
- Makarov, V. A., Riabova, O. B., & Granik, V. G. (2002). Synthesis, cytotoxicity and antiviral activity of N, N'-bis-5-nitropyrimidyl derivatives of dispiropiperazine. Antiviral research, 55(2), 117-127.
- O'Boyle, D. R., Goldstein, D. M., & Ely, L. K. (2011). The discovery of boceprevir and telaprevir: the first-generation of HCV NS3/4A protease inhibitors. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Pawlotsky, J. M. (2014). New hepatitis C therapies: the toolbox, strategies, and challenges. Gastroenterology, 146(5), 1176-1192.
- Shim, J. H., & Staschke, K. A. (2010). The HCV NS3/4A protease: a new paradigm for direct-acting antiviral agents. Viruses, 2(2), 405-434.
- Tan, S. L., Pause, A., Shi, Y., & Sonenberg, N. (2002). Hepatitis C therapeutics: current status and emerging strategies. Nature reviews Drug discovery, 1(11), 867-881.
- Thakkar, D., & Parmar, V. S. (2018). Amide bond formation: a journey from conventional to sustainable approach. RSC advances, 8(61), 35058-35081.
- Tong, X., Bogen, S., & Kozlowski, J. A. (2010). The discovery of boceprevir and telaprevir: the first generation of HCV NS3/4A protease inhibitors. In Annual Reports in Medicinal Chemistry (Vol. 45, pp. 241-255). Academic Press.
- Venkatraman, S., Bogen, S. L., & Arasappan, A. (2010). The discovery of boceprevir and telaprevir: the first-generation of HCV NS3/4A protease inhibitors. In Annual Reports in Medicinal Chemistry (Vol. 45, pp. 241-255). Academic Press.
- Yao, N., Reichert, P., & Taremi, S. S. (1999). Molecular basis of the hepatitis C virus NS3 protease-NS4A interaction. Journal of Biological Chemistry, 274(23), 16467-16474.
Sources
- 1. Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable Synthesis of 4-Acyl- and 4-Formyl Pyrroles by Rhodium-Catalyzed Ring-Expansion of Azirines with Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, anticandidal activity of N(3)-(4-methoxyfumaroyl)-(S)-2,3-diaminopropanoic amide derivatives--novel inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in multi-component reactions
Application Notes & Protocols
Topic: Application of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in Multi-Component Reactions
Audience: Researchers, scientists, and drug development professionals.
Harnessing the Architectural Rigidity of a C₂-Symmetric Diamine in a Ugi Four-Component Reaction for the Synthesis of Novel Constrained Peptidomimetics
Introduction: The Convergence of Efficiency and Chirality
Multi-component reactions (MCRs) represent a paradigm of efficiency in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, atom-economical step.[1] Among these, the Ugi four-component reaction (U-4CR) is a cornerstone for generating peptidomimetic structures by combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[2][3] The products of such reactions are of immense interest in drug discovery for their ability to mimic peptide secondary structures and interact with biological targets.[4]
The introduction of chiral components into MCRs allows for the generation of stereochemically rich and diverse compound libraries.[5] Chiral diamines, particularly those with C₂-symmetry, are powerful building blocks that can impart significant conformational constraint and stereochemical control on the final product. This application note details a prospective protocol for the use of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate , a C₂-symmetric chiral diamine, in a Ugi-type multi-component reaction. The rigid pyrrolidine backbone is anticipated to serve as a unique scaffold, leading to the formation of constrained, bicyclic peptidomimetic structures with potential applications in medicinal chemistry.
The Strategic Advantage of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in MCRs
The choice of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate as the amine component in a Ugi reaction is predicated on several key structural and strategic advantages:
-
C₂-Symmetry and Stereocontrol: The inherent C₂-symmetry of the trans-diaminopyrrolidine core can influence the diastereoselectivity of the reaction, potentially favoring the formation of a single diastereomer. This is a significant advantage in the synthesis of chiral molecules, as it can simplify purification and characterization.
-
Conformational Rigidity: The five-membered pyrrolidine ring provides a rigid scaffold that restricts the conformational freedom of the resulting Ugi product. Such constrained peptidomimetics are highly sought after in drug design as they can lead to higher binding affinities and selectivities for their biological targets.
-
Bifunctional Reactivity: The presence of two primary amine groups allows for a subsequent intramolecular cyclization reaction following the initial Ugi condensation. This enables the one-pot synthesis of complex, bicyclic heterocyclic structures, which are of great interest in medicinal chemistry.
-
Orthogonal Protection: The Boc-protected nitrogen of the pyrrolidine ring is stable under the conditions of the Ugi reaction and can be removed in a later step to allow for further functionalization of the scaffold.
The proposed reaction is a Ugi four-component reaction followed by an intramolecular aminolysis to form a constrained, bicyclic diketopiperazine-like structure. This strategy leverages the bifunctionality of the diamine to rapidly build molecular complexity.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed multi-component reaction and subsequent intramolecular cyclization.
Caption: Proposed Ugi Reaction and Cyclization Pathway.
Experimental Protocols
This section provides a detailed, prospective protocol for a one-pot Ugi/cyclization reaction using (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate | 131853-41-7 | 201.27 | Ensure high purity (>98%) |
| Isobutyraldehyde | 78-84-2 | 72.11 | Freshly distilled |
| Acetic Acid | 64-19-7 | 60.05 | Glacial |
| Tert-butyl isocyanide | 7188-38-7 | 83.13 | Handle in a well-ventilated fume hood |
| Methanol (MeOH) | 67-56-1 | 32.04 | Anhydrous, ACS grade |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, ACS grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A | |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | |
| Silica gel | 7631-86-9 | N/A | 230-400 mesh for column chromatography |
Protocol: One-Pot Synthesis of a Constrained Bicyclic Peptidomimetic
This protocol describes the reaction of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate with isobutyraldehyde, acetic acid, and tert-butyl isocyanide, followed by in-situ cyclization.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (201 mg, 1.0 mmol).
-
Dissolve the diamine in anhydrous methanol (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Add acetic acid (60 mg, 1.0 mmol, 57 µL) to the solution.
-
Add isobutyraldehyde (72 mg, 1.0 mmol, 91 µL) dropwise over 1 minute.
-
Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.
-
Add tert-butyl isocyanide (83 mg, 1.0 mmol, 112 µL) dropwise. Caution: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
-
Reaction Progression:
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to observe the formation of the linear Ugi adduct.
-
-
Intramolecular Cyclization:
-
After 24 hours, heat the reaction mixture to reflux (65 °C) for an additional 12-24 hours to promote the intramolecular cyclization.
-
Monitor the disappearance of the linear Ugi adduct and the formation of the cyclized product by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired bicyclic product.
-
Expert Insights and Causality
-
Solvent Choice: Methanol is a common solvent for Ugi reactions as it effectively solvates the intermediates and is generally unreactive.[2]
-
Order of Addition: The pre-formation of the imine by reacting the amine and aldehyde before the addition of the isocyanide and carboxylic acid can often lead to cleaner reactions and higher yields.
-
Cyclization Conditions: Heating the reaction mixture after the initial Ugi condensation provides the thermal energy required to overcome the activation barrier for the intramolecular aminolysis, leading to the formation of the thermodynamically stable bicyclic product.
-
Diastereoselectivity: The stereochemistry of the starting diamine is expected to direct the stereochemical outcome of the newly formed stereocenter in the Ugi reaction, leading to a high degree of diastereoselectivity. This is a common strategy in asymmetric synthesis.[5]
Data Interpretation and Expected Outcomes
The successful synthesis of the target bicyclic peptidomimetic would be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | The appearance of new signals corresponding to the newly formed amide bonds and the disappearance of the aldehyde proton. The integration of the signals should be consistent with the proposed structure. NOESY experiments could confirm the stereochemistry. |
| ¹³C NMR | The appearance of new carbonyl signals for the amide and diketopiperazine-like ring. |
| HRMS | The exact mass should correspond to the calculated molecular formula of the bicyclic product. |
| FT-IR | The presence of characteristic amide C=O stretching frequencies. |
The yield of the reaction is expected to be moderate to good, and the diastereoselectivity is anticipated to be high due to the influence of the chiral diamine scaffold.
Logical Framework for the Synthetic Strategy
The following diagram outlines the logical flow of the experimental design, from the selection of the chiral building block to the final product characterization.
Caption: Logical workflow for the synthesis and analysis.
Conclusion and Future Directions
This application note has outlined a prospective and scientifically grounded protocol for the application of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in a Ugi multi-component reaction to generate novel, conformationally constrained bicyclic peptidomimetics. The unique C₂-symmetric and rigid nature of this diamine makes it a highly attractive building block for the construction of diverse and stereochemically complex molecular libraries for drug discovery.
Future work should focus on exploring the scope of this reaction by varying the aldehyde, carboxylic acid, and isocyanide components. The resulting library of compounds could then be screened for biological activity against various targets. Furthermore, the Boc protecting group on the pyrrolidine nitrogen can be removed to allow for further derivatization, expanding the chemical space accessible from this versatile scaffold.
References
-
Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Versuche mit Isonitrilen. Angewandte Chemie. 1959, 71 (11), 386-386. [Link]
-
Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. 2000, 39 (18), 3168-3210. [Link]
-
Girard, C.; Le Chapelain, C.; R. A. Sheldon; Ugi, I. Multi-Component Reactions. In Green Chemistry and Catalysis; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2007; pp 357-398. [Link]
-
Kim, H.; Nguyen, Y.; Yen, C. P.-H.; Chagal, L.; Lough, A. J.; Kim, B. M.; Chin, J. Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement. Journal of the American Chemical Society. 2008, 130 (36), 12184–12191. [Link]
-
Akritopoulou-Zanze, I. Multicomponent reactions in drug discovery. Expert Opinion on Drug Discovery. 2017, 12 (1), 67-77. [Link]
-
Ruijter, E.; Scheffelaar, R.; Orru, R. V. A. Multicomponent Reactions in the Synthesis of Pharmaceutically Relevant Scaffolds. Angewandte Chemie International Edition. 2011, 50 (28), 6234-6246. [Link]
-
Wessjohann, L. A.; Rivera, D. G.; Vercillo, O. E. Multiple multicomponent reactions: The new school of combinatorial chemistry. Nachrichten aus der Chemie. 2006, 54 (3), 269-273. [Link]
-
Cioc, R. C.; Ruijter, E.; Orru, R. V. A. Multicomponent Reactions: Advanced Tools for Sustainable Organic Synthesis. Green Chemistry. 2014, 16 (6), 2958-2975. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: High-Purity Isolation of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Abstract
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry and drug development, particularly in the synthesis of novel therapeutic agents. The chemical and, critically, the stereochemical purity of this intermediate directly impacts the efficacy, safety, and selectivity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers and process chemists on robust purification strategies for this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern each technique. We present detailed, field-tested protocols for acid-base extraction, flash column chromatography, and recrystallization, supplemented with methods for assessing the final product's purity and stereochemical integrity.
Introduction: The Imperative for Purity
The subject molecule, (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, possesses a unique combination of structural features that dictate its purification strategy:
-
Two Basic Centers: The presence of two primary amine groups at the C3 and C4 positions imparts significant basicity and polarity.
-
A Bulky Lipophilic Group: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen introduces a non-polar, sterically hindered feature.
-
Defined Stereochemistry: The (3S,4S) configuration (a cis-diamine) is crucial. Diastereomeric impurities, such as the trans isomers ((3R,4S)/(3S,4R)) or the other cis enantiomer ((3R,4R)), are common process-related impurities that must be effectively removed.
Controlling these structural elements through rigorous purification is not merely an academic exercise; it is a prerequisite for advancing a drug candidate through preclinical and clinical development.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value |
| Molecular Formula | C₉H₁₉N₃O₂ |
| Molecular Weight | 201.27 g/mol |
| Appearance | Typically an off-white to yellow solid or oil |
| Key Functional Groups | Two primary amines (basic), one Boc-carbamate (neutral, lipophilic) |
| Stereochemistry | cis relative stereochemistry between the C3 and C4 amino groups |
Foundational Purification Principles & Strategic Workflow
The successful purification of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate hinges on exploiting the distinct chemical properties of the target molecule versus its likely impurities.
-
Leveraging Basicity: The primary amines are readily protonated by acids to form water-soluble ammonium salts. This allows for a powerful separation from neutral or acidic organic impurities via acid-base extraction.[1][2] This technique is a cornerstone of purification for amine-containing compounds.[3][4]
-
Harnessing Polarity Differences: The molecule has a moderate polarity, balanced by the polar amines and the non-polar Boc group. This polarity is significantly different from reaction starting materials, reagents, and, importantly, the trans-diastereomers, enabling separation by silica gel chromatography.
-
Exploiting Crystallinity: As a solid, the target compound can often be purified to very high levels by recrystallization. This method is exceptionally effective at removing trace impurities and can sometimes discriminate between diastereomers that co-pack differently into a crystal lattice.[5]
Diagram 1: General Purification Workflow
Caption: A strategic workflow for purifying the target compound.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
This protocol is designed to isolate the basic target compound from neutral organic impurities (e.g., unreacted Boc-anhydride, non-amine byproducts).
Causality: The protocol functions by converting the basic diamine into its water-soluble hydrochloride salt, sequestering it in the aqueous phase. Neutral impurities, lacking a basic handle, remain in the organic phase and are discarded. The subsequent addition of a strong base regenerates the neutral, organic-soluble diamine, allowing it to be recovered.[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture (1.0 eq) in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM) (10 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The upper organic layer contains neutral impurities and can be discarded.
-
Back-Extraction (Optional): To maximize recovery, wash the discarded organic layer once more with a smaller volume of 1 M HCl and combine this second aqueous extract with the first.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (confirm with pH paper). A white precipitate or cloudiness may appear as the free amine is formed.
-
Product Recovery: Extract the basified aqueous solution three times with fresh portions of DCM or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enriched product, which can then be further purified.
Protocol 2: Silica Gel Flash Chromatography
This technique is essential for separating the desired cis-(3S,4S)-diamine from its trans-diastereomers and other closely related polar impurities.
Causality: Amines are notorious for "tailing" or streaking on silica gel due to strong ionic interactions with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, like triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase competitively binds to these active sites, ensuring a sharp, symmetrical peak for the target compound.
Step-by-Step Methodology:
-
Stationary Phase: Use standard-grade silica gel (e.g., 60-120 mesh) as the stationary phase.[6]
-
Mobile Phase Selection: A common and effective eluent system is a gradient of methanol in dichloromethane (DCM).[6] A typical starting point is 98:2 DCM:MeOH, gradually increasing the methanol concentration.
-
Crucial Additive: To this solvent system, add 0.5-1.0% triethylamine or concentrated ammonium hydroxide.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Adsorb the crude product from the acid-base extraction onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column (dry loading). Alternatively, dissolve the sample in a minimal amount of DCM for wet loading.
-
Elution: Run the column, collecting fractions and monitoring the separation by Thin-Layer Chromatography (TLC). The target compound can be visualized using a ninhydrin stain, which reacts with the primary amines to produce a characteristic purple spot.
-
Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified compound.
Table 2: Recommended Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area for optimal resolution. |
| Mobile Phase A | Dichloromethane (DCM) | Good starting solvent for this polarity range. |
| Mobile Phase B | Methanol (MeOH) | Polar solvent to elute the diamine. |
| Basic Modifier | 0.5-1.0% Triethylamine (TEA) | Prevents peak tailing by masking acidic silanol groups. |
| Typical Gradient | 2% to 10% MeOH in DCM | Effectively elutes the compound while separating impurities. |
| Detection | TLC with Ninhydrin or p-Anisaldehyde stain | Visualizes amine-containing compounds. |
Protocol 3: Recrystallization for Final Polishing
Recrystallization is an ideal final step to achieve high chemical and diastereomeric purity, yielding a stable, crystalline solid.
Causality: The principle relies on the subtle differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. As a saturated hot solution cools, the less soluble compound (ideally the target molecule) will crystallize out, leaving more soluble impurities behind in the mother liquor.
Step-by-Step Methodology:
-
Solvent Screening: Identify a suitable solvent system. This is typically a binary mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" or "anti-solvent" (in which the compound is sparingly soluble when cold).
-
Dissolution: Place the material from chromatography into a flask. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) and heat gently until all the solid dissolves.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" anti-solvent (e.g., hexanes) dropwise until persistent cloudiness is observed. Add a few more drops of the good solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor. Dry the crystals under vacuum to obtain the final, high-purity product.
Purity and Stereochemical Integrity Assessment
Confirming the purity of the final product is a critical quality control step. A combination of analytical techniques is required for a comprehensive assessment.
Diagram 2: Analytical QC Workflow
Caption: Orthogonal analytical methods for final product validation.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying chemical purity. Since the target compound lacks a strong UV chromophore, pre-column derivatization with an agent like Boc-anhydride or p-toluenesulfonyl chloride can be employed to allow for sensitive UV detection.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can often be used to determine the diastereomeric ratio, as the cis and trans isomers will have distinct signals.
-
Chiral HPLC: The gold standard for determining enantiomeric purity. Derivatization is often necessary to achieve separation on common chiral stationary phases.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive proof of identity.
References
- Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
- Purification of crude pyrroles.
- Synthesis method of N-BOC-ethylenediamine.
- Crystallization method of Boc-amino acid.
- Synthesis, characterization and biological evaluation of some novel synthesized peptide deriv
- Alternate processes for the preparation of pyrrolidine derivatives.
- Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- tert-Butyl 3-aminopyrrolidine-1-carboxyl
- Acid-Base Extraction. Chemistry LibreTexts.
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
- Acid-Base Extraction Tutorial. YouTube.
- Acid–base extraction. Wikipedia.
- Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines.
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- Acid base extraction flow chart.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. irp.cdn-website.com [irp.cdn-website.com]
- 5. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Synthesis of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate Derivatives for Pharmaceutical Development
Introduction: The Significance of Chiral Diaminopyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of numerous FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. Among the vast array of pyrrolidine-based building blocks, chiral vicinal diamines, such as derivatives of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, are of paramount importance. These motifs are key components in a variety of pharmacologically active agents, including kinase inhibitors, antiviral compounds, and antibacterial agents. The precise spatial arrangement of the two amino groups in the (3S,4S) configuration often dictates the molecule's biological activity, making stereocontrol a critical aspect of their synthesis.
This application note provides a comprehensive guide to the scale-up synthesis of derivatives of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. We will delve into a robust and scalable synthetic route, detailing the underlying chemical principles and practical considerations necessary for transitioning from laboratory-scale experiments to kilogram-scale production. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals engaged in the process of bringing novel therapeutics from the bench to the clinic.
Strategic Approach to a Scalable Synthesis
The industrial production of enantiomerically pure pharmaceutical intermediates demands a synthetic strategy that is not only high-yielding but also safe, cost-effective, and reproducible.[3] For the synthesis of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, a key challenge lies in the stereoselective introduction of the two amino groups. Our proposed synthetic pathway commences from readily available starting materials and employs a highly stereoselective asymmetric hydrogenation as the cornerstone for establishing the desired chirality. This approach avoids the need for tedious chiral resolutions, which are often inefficient and costly at scale.
The overall synthetic workflow can be conceptualized as a multi-stage process, beginning with the formation of a suitable pyrrolidine precursor, followed by the critical asymmetric hydrogenation, and culminating in the derivatization of the diamine.
Caption: Overall workflow for the scale-up synthesis.
Detailed Protocols and Experimental Insights
Part 1: Synthesis of (3R,4S)-1-Boc-3-cyclopropylcarbamoyl-4-hydroxypyrrolidine
A crucial intermediate for obtaining the desired (3S,4S)-diamino stereochemistry is a pyrrolidine ring with vicinal functional groups of the opposite configuration, which can be subsequently converted to the amines with inversion of stereochemistry. A patented process provides a robust method for creating such an intermediate via asymmetric hydrogenation.[4]
Protocol 1: Asymmetric Hydrogenation
-
Reactor Setup: A high-pressure stainless-steel reactor is charged with 1-Boc-4-alkoxycarbonyl-3-oxopyrrolidine (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Preparation: In a separate vessel, a solution of a chiral ruthenium catalyst, for example, a Ru-BINAP complex, is prepared under an inert atmosphere.
-
Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-60 °C) until the reaction is complete, as monitored by HPLC.
-
Work-up: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude product.
-
Ester Hydrolysis and Amidation: The resulting product is then subjected to ester hydrolysis followed by amidation with cyclopropylamine to yield crude (3R,4S)-1-Boc-3-cyclopropylcarbamoyl-4-hydroxypyrrolidine.[4]
-
Purification: The crude product is purified by recrystallization to achieve high optical purity.[4]
| Parameter | Value | Rationale |
| Substrate | 1-Boc-4-alkoxycarbonyl-3-oxopyrrolidine | Readily accessible precursor. |
| Catalyst | Ru-BINAP complex | Provides high stereoselectivity in hydrogenation. |
| Solvent | Methanol or Ethanol | Good solubility for substrate and product. |
| Hydrogen Pressure | 10-50 bar | Sufficient for efficient reduction. |
| Temperature | 40-60 °C | Balances reaction rate and catalyst stability. |
| Purification | Recrystallization | Effective for removing diastereomeric impurities. |
Causality Behind Experimental Choices: The choice of a ruthenium-BINAP catalyst is critical for achieving high enantioselectivity in the hydrogenation of the enamine intermediate. The C2-symmetric diphosphine ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate. The subsequent hydrolysis and amidation steps are standard transformations that can be readily scaled up. Recrystallization is a highly effective and scalable method for enhancing the optical purity of the final intermediate.[4]
Part 2: Conversion to (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
With the (3R,4S)-hydroxy-amide intermediate in hand, the next stage involves the conversion of the hydroxyl and amide functionalities into the desired vicinal diamines with inversion of stereochemistry at the hydroxyl-bearing carbon.
Caption: Key transformations to the target diamine.
Protocol 2: Mesylation and Azide Displacement
-
Mesylation: The (3R,4S)-1-Boc-3-cyclopropylcarbamoyl-4-hydroxypyrrolidine (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over sodium sulfate and concentrated in vacuo to yield the crude mesylate.
-
Azide Displacement: The crude mesylate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium azide (3.0 eq) is added, and the mixture is heated to 80-100 °C. The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C4 position.
-
Work-up and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude azide is then purified by column chromatography or recrystallization.
Protocol 3: Reduction of the Azide and Amide
-
Hydrogenation: The purified (3S,4S)-1-Boc-3-cyclopropylcarbamoyl-4-azidopyrrolidine is dissolved in methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reduction of the azide is complete.
-
Alternative Reduction (Amide): For the reduction of the amide, a more potent reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as THF may be required. This would be performed in a separate step.
-
Work-up and Purification: The catalyst is filtered off, and the solvent is evaporated. The crude product is then purified, often by conversion to a salt and recrystallization, to yield the final (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.
| Parameter | Value | Rationale |
| Mesylating Agent | Methanesulfonyl chloride | Forms a good leaving group for SN2 displacement. |
| Azide Source | Sodium azide | A common and effective nucleophile for SN2 reactions. |
| Solvent for SN2 | DMF | Polar aprotic solvent that facilitates SN2 reactions. |
| Reducing Agent (Azide) | H2/Pd-C | A clean and efficient method for azide reduction. |
| Purification | Salt formation and recrystallization | Effective for obtaining high purity diamines. |
Trustworthiness Through Self-Validation: Each step in this protocol includes in-process controls (TLC, LC-MS, HPLC) to monitor the reaction progress and purity of intermediates. The final product's identity and stereochemistry should be confirmed by NMR, mass spectrometry, and chiral HPLC to ensure it meets the required specifications for further use in drug development.
Part 3: Derivatization of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
The orthogonally protected diamine is a versatile intermediate for the synthesis of a wide range of derivatives. The two primary amino groups can be selectively functionalized.
Protocol 4: Boc Deprotection and N-Acylation
-
Boc Deprotection: The Boc-protected diamine is dissolved in a suitable solvent such as DCM or 1,4-dioxane. A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added, and the mixture is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure.
-
N-Acylation: The resulting free diamine (as a salt or free base) is dissolved in a suitable solvent, and a base (e.g., triethylamine or DIPEA) is added. The desired acylating agent (e.g., an acid chloride or anhydride) is then added, and the reaction is stirred until completion.
-
Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove salts and excess reagents. The final product is purified by column chromatography, recrystallization, or preparative HPLC.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust and scalable pathway for the production of derivatives of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. By employing a stereoselective asymmetric hydrogenation, this strategy avoids inefficient chiral resolutions and is well-suited for industrial-scale manufacturing. The experimental choices are grounded in established chemical principles to ensure high yields, purity, and reproducibility. This guide is intended to empower researchers and process chemists to efficiently synthesize these valuable building blocks for the advancement of novel pharmaceutical candidates.
References
-
Frings, M., et al. (2017). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. Angewandte Chemie International Edition, 56(43), 13466-13470. [Link]
-
Martin, R. E., & Federsel, H.-J. (2026). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Chemistry–A European Journal. [Link]
-
Krasavin, M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(19), 6529. [Link]
- Wang, Y., et al. (2012). Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Kim, J. H., & Lee, S. Y. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(29), 5364–5369. [Link]
-
Smith, A. B., et al. (2018). Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. Tetrahedron, 74(51), 7279-7290. [Link]
- Jones, D. S., et al. (1990). Method of synthesis of vicinal diamines.
-
Bondarenko, S. S., et al. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
-
Lee, K., et al. (2006). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 10(4), 743-747. [Link]
-
Chen, J., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2099. [Link]
- Li, G., et al. (2011). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
Wang, Z., et al. (2021). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 8(15), 4058-4064. [Link]
-
Kim, J. H., & Lee, S. Y. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Organic Letters, 24(29), 5364–5369. [Link]
-
Smith, A. B., et al. (2018). Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Sequence. Tetrahedron, 74(51), 7279-7290. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. [Link]
-
U.S. Food and Drug Administration. (n.d.). 3.2.S.2.2 Description of Manufacturing Process and Process Controls. [Link]
-
Sampath, M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(6), 1794-1802. [Link]
- Sato, K., et al. (2008). Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
-
Hanessian, S., & Rancourt, G. (1977). Chiral synthesis of polyketide-derived natural products. Part 3. Stereocontrolled synthesis of a chiral fragment corresponding to both the C-1—C-4 and C-9—C-12 units of erythromycin A from D-glucose. Journal of the Chemical Society, Perkin Transactions 1, 77-85. [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for (3S,4S)-1-Boc-3,4-diaminopyrrolidine-1-carboxylate
Technical Support Center: (3S,4S)-1-Boc-3,4-diaminopyrrolidine Synthesis
Welcome to the technical support resource for the synthesis of (3S,4S)-1-Boc-3,4-diaminopyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for yield, purity, and stereochemical integrity. The following content is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Section 1: Synthesis Overview & Key Challenges
(3S,4S)-1-Boc-3,4-diaminopyrrolidine is a chiral building block of significant interest in medicinal chemistry, particularly for the synthesis of novel therapeutic agents. Its stereodefined vicinal diamine motif offers a scaffold for creating complex molecular architectures. The primary synthetic challenge lies in the selective mono-N-Boc protection of the precursor, (3S,4S)-3,4-diaminopyrrolidine. The two secondary amine groups exhibit similar reactivity, often leading to a mixture of mono-protected, di-protected, and unreacted starting material, which complicates purification and reduces the overall yield.[1]
Below is a general workflow for the critical Boc-protection step.
Caption: General workflow for the synthesis of (3S,4S)-1-Boc-3,4-diaminopyrrolidine.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: My primary issue is the formation of a significant amount of the di-protected (1,3,4-tri-Boc) byproduct. How can I improve selectivity for the mono-Boc product?
This is the most common challenge. The key to achieving mono-protection is to differentiate the nucleophilicity of the two amine groups.
Causality: Both secondary amines on the pyrrolidine ring are strong nucleophiles and will readily react with di-tert-butyl dicarbonate (Boc₂O). Without any modification, the reaction statistics and slight electronic differences are often insufficient to prevent the formation of the di-protected species.
Recommended Solution: In Situ Mono-Protonation
The most effective strategy is to selectively deactivate one amine group by protonating it, rendering it non-nucleophilic. This can be achieved by generating a precise amount of HCl in situ to form the mono-hydrochloride salt of the diamine before introducing the Boc anhydride.
Why it Works: The mono-protonated diamine has one free secondary amine, which acts as the sole nucleophile, and one ammonium salt, which is unreactive towards Boc₂O. This directs the protection to a single site.
Protocol Insight: A highly reliable method involves the slow addition of one equivalent of chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) to the diamine solution in anhydrous methanol at 0 °C.[1] These reagents react with methanol to generate a single equivalent of anhydrous HCl, which protonates one amine. Following this, Boc₂O is added to protect the remaining free amine.[1] This approach avoids the difficulty of handling anhydrous HCl gas.[1]
| Method | Reagent (1 eq.) | Temperature | Key Advantage | Reported Yield (Mono-Boc) |
| In Situ HCl Generation | Me₃SiCl in MeOH | 0 °C to RT | Precise control over HCl stoichiometry | ~66% (for cyclohexane-1,2-diamine)[1] |
| Direct Boc₂O Addition | Boc₂O, Base | Varies | Simple setup | Often requires extensive chromatography[1] |
FAQ 2: The reaction is sluggish and does not go to completion, even after extended reaction times. What could be the cause?
Causality: Incomplete reactions can stem from several factors, including insufficient activation of the Boc anhydride, poor quality of reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reagent Quality:
-
Boc₂O: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your existing stock.
-
Solvent: Ensure you are using anhydrous solvents, particularly for methods that are sensitive to water (like the in situ HCl generation).
-
Starting Diamine: If your (3S,4S)-3,4-diaminopyrrolidine was generated and stored as a salt (e.g., dihydrochloride), ensure it has been fully converted to the free base before the reaction. This is typically done by treating with a strong base like NaOH and extracting the free amine.[1]
-
-
Base Selection: The choice of base is critical. For standard Boc protections (without the mono-protonation strategy), a non-nucleophilic base is required to neutralize the protonated amine formed during the reaction.[2]
-
Triethylamine (TEA) or DI PEA: Commonly used, but ensure they are pure and dry.
-
Sodium Bicarbonate or NaOH: Often used in aqueous or biphasic systems.[3] The reaction conditions must be suitable for the chosen base.
-
-
Temperature: While many Boc protections proceed well at room temperature, gentle heating (e.g., to 40 °C) can sometimes increase the reaction rate.[3] However, be cautious, as higher temperatures can also promote side reactions.
FAQ 3: I am struggling with the final purification. Column chromatography gives poor separation between the desired product and the starting diamine. What are my options?
Causality: The high polarity of both the starting diamine and the mono-Boc product makes them behave similarly on silica gel, leading to co-elution.
Purification Strategies:
-
Acid-Base Extraction: This is a powerful technique to separate the components.
-
Step 1 (Remove Starting Diamine): After the reaction, dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane). Wash with a mildly acidic aqueous solution (e.g., pH 5-6 buffer). The unreacted diamine, being more basic, will be protonated and move to the aqueous layer, while the mono-Boc product remains in the organic layer.
-
Step 2 (Isolate Product): After separating the layers, you can then wash the organic layer with brine, dry it, and concentrate it to get a much cleaner product before attempting chromatography.
-
-
Modified Chromatography:
-
Amine Deactivation: Pre-treat your silica gel with triethylamine (e.g., by including 1% TEA in your eluent) to "cap" the acidic silanol groups. This prevents the basic amine products from streaking on the column and improves resolution.
-
Gradient Elution: Use a steep gradient from a non-polar solvent (e.g., DCM or EtOAc) to a polar solvent (e.g., Methanol) to effectively separate the components. A common system is DCM/MeOH with 1% NH₄OH.
-
-
Crystallization: If the product is a solid, crystallization or recrystallization can be a highly effective, scalable purification method. Experiment with different solvent systems (e.g., EtOAc/hexanes, DCM/ether).
Caption: Troubleshooting decision tree for purification challenges.
Section 3: Detailed Experimental Protocol
This protocol is based on the highly selective in situ mono-protonation strategy.[1]
Objective: To synthesize (3S,4S)-1-Boc-3,4-diaminopyrrolidine with high selectivity.
Materials:
-
(3S,4S)-3,4-diaminopyrrolidine (or its dihydrochloride salt)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Hydroxide (NaOH), 4M solution
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Base (if starting from salt):
-
If you are starting with (3S,4S)-3,4-diaminopyrrolidine dihydrochloride, dissolve it in water and cool to 0 °C.
-
Add 4M NaOH solution dropwise until the pH is >12.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free diamine. Caution: The free diamine may be unstable; it is often best to use it immediately.
-
-
In Situ Mono-Protonation:
-
Dissolve the (3S,4S)-3,4-diaminopyrrolidine free base (1.0 eq) in anhydrous MeOH in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Me₃SiCl (1.0 eq) dropwise via syringe. A white precipitate of the mono-hydrochloride salt may form.
-
Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 30 minutes.
-
-
Boc-Protection:
-
To the stirred suspension from the previous step, add a solution of Boc₂O (1.0-1.1 eq) in MeOH.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting diamine is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a small amount of water.
-
Remove the methanol under reduced pressure.
-
Add water and DCM to the residue.
-
Adjust the pH of the aqueous layer to >12 with 4M NaOH to deprotonate the ammonium salt and ensure all product is in the organic layer.[1]
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine all organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (using a DCM/MeOH gradient, potentially with 1% NH₄OH) to afford the pure (3S,4S)-1-Boc-3,4-diaminopyrrolidine.
-
References
-
Guzman-Martinez, A., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Bondarenko, S. S., et al. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]
- Google Patents. (2007).
-
Tanimoto, H., et al. (1998). Practical synthesis of (3 S, 4 S)-3-methoxy-4-methylaminopyrrolidine. ResearchGate. [Link]
-
Antonenko, T. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
Common side reactions with Boc-protected diaminopyrrolidines
Technical Support Center: Boc-Protected Diaminopyrrolidines
Welcome to the technical support hub for researchers working with Boc-protected diaminopyrrolidine derivatives. This guide is designed to provide you with expert insights and practical, field-tested solutions to common challenges encountered during the synthesis, manipulation, and application of these valuable chemical building blocks. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific, frequently encountered problems in a direct question-and-answer format. Each answer provides a mechanistic explanation for the side reaction and offers concrete, actionable protocols to mitigate the issue.
Question 1: During the acidic deprotection of my di-Boc-diaminopyrrolidine to yield the mono-Boc product, I'm observing a significant byproduct with a mass increase of +56 Da. What is happening and how can I prevent it?
Answer:
This is a classic and highly common side reaction involving tert-butylation. The mass increase of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈) to your molecule.
Causality & Mechanism: The standard method for Boc group removal involves strong acids, most commonly trifluoroacetic acid (TFA).[1][2] During this process, the Boc-carbamate is protonated, leading to its collapse and the liberation of your free amine. Critically, this also generates a highly reactive tert-butyl cation (t-Bu⁺) and carbon dioxide.[3][4]
The free amine on your diaminopyrrolidine is nucleophilic and can be attacked by this electrophilic tert-butyl cation, resulting in the formation of an N-tert-butylated byproduct. This reaction is often irreversible and significantly reduces the yield of your desired product.
Prevention & Protocol: To favor the desired intermolecular coupling over the intramolecular cyclization, you need to control the reaction conditions carefully.
-
Lower the Temperature: Perform the coupling at 0 °C or even -15 °C. Lower temperatures decrease the rate of the intramolecular side reaction more significantly than the desired intermolecular reaction.
-
Use a Weaker Base: Strong, non-nucleophilic bases like DIPEA can sometimes promote cyclization. Consider using a milder base like N-methylmorpholine (NMM) or sym-collidine. [5]3. Control Stoichiometry: Avoid using a large excess of the coupling reagent or the carboxylic acid. A slight excess (1.1 to 1.2 equivalents) is usually sufficient.
-
Choose the Right Coupling Reagent: For sterically hindered or sensitive couplings, consider using a reagent known for lower activation energies and fewer side reactions, such as COMU or DIC/OxymaPure®. [6] Recommended Low-Temperature Coupling Protocol:
-
Activation: In an anhydrous solvent (e.g., DMF or DCM), dissolve the carboxylic acid (1.1 eq) and the coupling reagent (e.g., HATU, 1.05 eq). Add your base (e.g., DIPEA, 2.0 eq) and stir the mixture at 0 °C for 5-10 minutes.
-
Coupling: Add a solution of your mono-Boc-diaminopyrrolidine (1.0 eq) in the same solvent dropwise to the activated mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it slowly warm to room temperature overnight.
-
Monitoring & Work-up: Monitor by LC-MS. Once complete, quench the reaction with water and perform a standard aqueous work-up and purification.
Frequently Asked Questions (FAQs)
Q: Can I use heat to accelerate Boc deprotection? A: While heating can force the deprotection, it is strongly discouraged. [7]High temperatures will dramatically increase the rate of tert-butylation and other side reactions, including potential racemization or decomposition of your core structure. Stick to room temperature reactions with an appropriate scavenger cocktail.
Q: My diaminopyrrolidine derivative seems to be epimerizing during coupling. How can I maintain stereochemical integrity? A: Epimerization or racemization is a significant risk, particularly at the carbon alpha to the newly forming amide bond. [8]This often proceeds through the formation of an oxazolone intermediate. [6]To prevent this:
-
Use Additives: Always use racemization-suppressing additives like Oxyma Pure or HOBt with your coupling reagent. [5]* Avoid Excess Base: Use the minimum amount of base required, and opt for weaker bases like NMM.
-
Minimize Activation Time: Add the amine component to the activated carboxylic acid as soon as possible. [6] Q: Is it possible to selectively protect one amine on an unprotected diaminopyrrolidine? A: Yes, achieving mono-protection is feasible but requires careful control. The two amines on a diaminopyrrolidine often have different steric environments and nucleophilicity. By using a substoichiometric amount of Boc-anhydride (e.g., 0.9 equivalents) at low temperature (0 °C) with a non-nucleophilic base, you can favor the formation of the mono-protected product. The reaction must be carefully monitored and stopped before significant di-Boc formation occurs, followed by chromatographic separation of the mono-, di-, and unprotected species.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Liu, S., et al. (2015). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Rehman, T., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Improving yield in reactions with (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Welcome to the technical support center for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction yields when working with this versatile chiral building block. The inherent structure of this vicinal diamine, with its two secondary amines in close proximity and the presence of a bulky tert-butyloxycarbonyl (Boc) protecting group, presents unique synthetic challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the functionalization of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate.
Issue 1: Low Yield of the Mono-functionalized Product and Significant Formation of Di-substituted Byproduct
Question: I am attempting a mono-acylation (or mono-sulfonylation/mono-alkylation) of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate, but I consistently obtain a mixture of the desired mono-substituted product, the di-substituted byproduct, and unreacted starting material, resulting in a low yield of my target compound. How can I improve the selectivity for mono-functionalization?
Answer: This is a common challenge when working with vicinal diamines. The two amino groups have similar nucleophilicity, leading to competitive reactions. The key to achieving high selectivity for mono-functionalization lies in modulating the reactivity of the nucleophile and the electrophile, as well as carefully controlling the reaction conditions.
Causality and Solutions:
-
Stoichiometry and Addition Rate: While using a 1:1 stoichiometry of the diamine to the electrophile is a logical starting point, the high reactivity of the amino groups can still lead to di-substitution. A slow, dropwise addition of the electrophile to a solution of the diamine can help maintain a low concentration of the electrophile, favoring the mono-adduct formation. Consider using a slight excess of the diamine (1.1 to 1.5 equivalents) to increase the statistical probability of the electrophile reacting with an unfunctionalized diamine molecule.
-
Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can enhance selectivity. The activation energy for the second functionalization is often slightly higher, and reducing the thermal energy of the system can help to favor the mono-functionalized product.
-
Solvent Effects: The choice of solvent can influence the reactivity of both the diamine and the electrophile. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices. In some cases, a less polar solvent might decrease the rate of the second reaction more significantly than the first.
-
In-situ Mono-protonation: A highly effective strategy for selective mono-functionalization of diamines is the in-situ generation of the mono-hydrochloride salt.[1] By adding one equivalent of a mild acid source (e.g., HCl generated in situ from trimethylsilyl chloride or thionyl chloride in an alcohol), one of the amino groups is protonated and thus deactivated towards the electrophile. The remaining free amino group can then react selectively.
Illustrative Workflow for Improving Mono-acylation Selectivity:
Caption: Troubleshooting workflow for low mono-acylation yield.
Issue 2: Formation of an Unexpected Urea Byproduct During Acylation or Sulfonylation
Question: During an acylation reaction with an acid chloride, I've identified a significant byproduct that appears to be a urea derivative. What could be the cause of this, and how can I prevent it?
Answer: The formation of urea byproducts in reactions involving amines is often due to the presence of phosgene or a phosgene equivalent, or the in-situ formation of an isocyanate.
Causality and Solutions:
-
Degradation of Reagents: Acid chlorides, especially when old or improperly stored, can degrade to generate small amounts of phosgene. Similarly, some activating agents used in amide bond formation can lead to isocyanate intermediates if not handled correctly.
-
Reaction with Carbon Dioxide: While less common under standard laboratory conditions, primary and secondary amines can react with carbon dioxide, especially in the presence of a strong base, to form carbamates which can then go on to form ureas.
-
Preventative Measures:
-
Use Fresh Reagents: Always use freshly opened or recently purified acid chlorides and other acylating agents.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric carbon dioxide.
-
Choice of Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Avoid strong bases that can promote reaction with CO2.
-
Issue 3: Difficulty in Purifying the Product from Unreacted Starting Material and Di-substituted Byproduct
Question: I have a mixture of the mono- and di-substituted products along with the starting diamine. Standard silica gel chromatography is proving difficult for separation. What are my options?
Answer: The similar polarity of the mono-substituted product, di-substituted product, and the starting material can make chromatographic separation challenging.
Causality and Solutions:
-
Polarity Similarity: The presence of the polar amino and amide/sulfonamide groups results in close Rf values on silica gel.
-
Purification Strategies:
-
Acid/Base Extraction: If your product has significantly different pKa values from the starting material and byproduct, an acid/base extraction workup can be effective for a preliminary purification.
-
Chromatography Optimization:
-
Gradient Elution: A shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., DCM or ethyl acetate) can improve separation.
-
Amine-Treated Silica: Using silica gel that has been pre-treated with a small amount of triethylamine can reduce tailing of the amine-containing compounds and improve resolution.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase HPLC can be a powerful tool for separating these closely related compounds.
-
-
Crystallization: If your mono-substituted product is a solid, crystallization can be an excellent method for purification. Experiment with different solvent systems to induce crystallization of the desired product, leaving the impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate?
A1: This compound is an amine and can be sensitive to air and moisture. It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.
Q2: Can I perform a reductive amination with this diamine? What are the expected challenges?
A2: Yes, reductive amination is a common transformation for this molecule. The primary challenge will be controlling the selectivity between mono- and di-alkylation, similar to acylation. To favor mono-alkylation, you can use a stoichiometric amount of the aldehyde or ketone and perform the reaction at a lower temperature. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) can also influence the outcome.
Q3: How does the Boc protecting group affect the reactivity of the diamine?
A3: The Boc group is an electron-withdrawing carbamate that reduces the nucleophilicity of the pyrrolidine nitrogen it is attached to. This is generally not a concern for the reactivity of the C3 and C4 amino groups. The bulky tert-butyl group can, however, introduce steric hindrance that may influence the approach of bulky electrophiles.
Q4: What are the standard conditions for deprotecting the Boc group?
A4: The Boc group is typically removed under acidic conditions. A common method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[2] Alternatively, a solution of HCl in an organic solvent such as dioxane or methanol can be used. It is important to be aware that the resulting free diamine will be protonated, and a basic workup is required to isolate the neutral compound.
Q5: Are there any known incompatibilities with common reagents?
A5: As a diamine, this compound is incompatible with strong oxidizing agents. It will also react readily with aldehydes, ketones, and acylating agents. Care should be taken when using strong bases, as they can potentially promote side reactions.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-acylation using In-situ Mono-protonation
-
To a solution of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C under an inert atmosphere, add chlorotrimethylsilane (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the acid chloride (0.95 eq) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluting with a gradient of methanol in DCM) to afford the desired mono-acylated product.
Protocol 2: Synthesis of a Symmetrical Di-substituted Urea
-
Dissolve (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere.
-
Add a solution of triphosgene (0.4 eq) in anhydrous DCM dropwise at 0 °C.
-
Add triethylamine (2.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel chromatography.
Data Summary
The following table provides a qualitative comparison of expected outcomes for mono-acylation under different conditions, based on general principles for vicinal diamines.
| Condition | Diamine:Acylating Agent Ratio | Temperature | Expected Mono:Di Ratio |
| Standard | 1:1 | Room Temperature | Low to Moderate |
| Slow Addition | 1:1 | Room Temperature | Moderate |
| Low Temperature | 1:1 | 0 °C | Moderate to Good |
| Excess Diamine | 1.2:1 | Room Temperature | Moderate to Good |
| Optimized | 1:1 (with 1 eq HCl) | 0 °C to RT | High to Excellent |
Visualizing Reaction Control
Caption: Control factors influencing selective mono-acylation.
References
-
Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45089572, (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. Retrieved January 23, 2026, from [Link]
-
Lukin, O. (2020). A Facile Synthesis of Unsymmetrical Ureas. ResearchGate. [Link]
-
Kim, J. S., et al. (2021). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1985). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565717, tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved January 23, 2026, from [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Valdes, H., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 57(4), 295-298. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 186393-22-6, Rel-(3R,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate. Retrieved January 23, 2026, from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
ResearchGate. (n.d.). Efficient Acetylation and Boc Protection of Carbohydrates, Phenols and Amines. Retrieved January 23, 2026, from [Link]
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
MDPI. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]
Sources
Technical Support Center: Purification of Polar Diaminopyrrolidine Derivatives
Welcome to the technical support center for the purification of polar diaminopyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of highly polar, basic compounds. Instead of a rigid manual, we present a dynamic troubleshooting resource in a question-and-answer format, grounded in mechanistic principles and field-proven strategies.
Core Purification Challenges: Frequently Asked Questions (FAQs)
The inherent basicity of the dual amine functions, coupled with high polarity from various substituents, makes diaminopyrrolidine derivatives notoriously difficult to purify. Common issues include strong, undesirable interactions with stationary phases, poor solubility in standard chromatography solvents, and instability. This section addresses the most pressing problems you may face.
FAQ 1: My diaminopyrrolidine derivative is showing severe peak tailing on my silica gel column. What's causing this and how can I fix it?
Answer:
This is the most common issue researchers face. The root cause is an acid-base interaction between the basic amine groups of your compound and the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to slow desorption kinetics, resulting in broad, tailing peaks and often, irreversible adsorption and yield loss.[1]
Troubleshooting Strategy:
The goal is to mitigate the interaction with surface silanols. You can achieve this by either neutralizing the silica or by protonating your amine to reduce its interaction.
-
Deactivate the Stationary Phase: Pre-treat the silica gel to cap the acidic sites.[2]
-
Mechanism: Adding a small amount of a competing, volatile base to the mobile phase, like triethylamine (TEA) or ammonium hydroxide, effectively neutralizes the acidic silanols.[2] These modifiers compete with your analyte for binding sites, allowing your compound to elute more symmetrically.
-
Practical Application: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-2% triethylamine or ammonium hydroxide. Use this modified solvent to equilibrate your column thoroughly before loading your sample.[2]
-
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or chemically modified stationary phase.
Workflow for Mitigating Peak Tailing on Silica
Caption: Decision tree for troubleshooting peak tailing.
FAQ 2: My compound won't retain on my C18 reversed-phase column and elutes immediately. What are my options?
Answer:
This is a classic problem for highly polar molecules. Reversed-phase chromatography separates compounds based on hydrophobicity. Your polar diaminopyrrolidine derivative has little affinity for the nonpolar C18 stationary phase and is swept out with the highly polar mobile phase front.[5] Standard C18 phases can also suffer from "phase collapse" under the highly aqueous conditions needed for polar analytes, drastically reducing retention.[6]
Troubleshooting Strategy:
You need a retention mechanism that is not based on hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution. HILIC uses a polar stationary phase (like silica, diol, or amine) with a reversed-phase type solvent system (high organic, e.g., acetonitrile, with a small amount of aqueous buffer).[7]
-
Mechanism: A water-rich layer forms on the surface of the polar stationary phase. Your polar analyte partitions into this layer from the bulk organic mobile phase, providing retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).[5][8] HILIC provides an orthogonal separation mechanism to reversed-phase.
-
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[9]
-
Mechanism: Since diaminopyrrolidines are basic, they will be protonated and positively charged at acidic to neutral pH. You can use a cation-exchange column, which has negatively charged functional groups. Your positively charged compound will bind to the column and can be eluted by increasing the salt concentration or changing the pH of the mobile phase.[10][11]
-
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[12] It is highly effective for separating polar compounds and is a preferred method in the pharmaceutical industry for its speed and green credentials.[13][14] The addition of additives like methanesulfonic acid can improve peak shape for polar solutes.[15]
| Technique | Stationary Phase | Mobile Phase | Principle of Retention | Best For... |
| Reversed-Phase (RP) | Nonpolar (e.g., C18) | Polar (Water/Acetonitrile) | Hydrophobic Interactions | Nonpolar to moderately polar compounds. Generally poor for this class. |
| HILIC | Polar (Silica, Diol, Amine) | Nonpolar (Acetonitrile/Water) | Partitioning into an aqueous layer on the stationary phase surface.[5] | Highly polar, hydrophilic compounds that do not retain in RP.[16] |
| Ion-Exchange (IEX) | Charged (e.g., SCX) | Aqueous Buffers | Electrostatic attraction between charged analyte and charged stationary phase.[9] | Compounds that carry a net charge. |
| SFC | Various (Chiral, Achiral) | Supercritical CO2 + Modifier | Polarity and specific interactions. | Chiral and achiral separation of polar compounds; fast separations.[17] |
FAQ 3: I suspect my compound is degrading on the column. How can I confirm this and prevent it?
Answer:
Compound instability during purification is a significant challenge that can lead to low yields and impure final products. For amine-containing compounds, degradation on acidic silica gel is a primary concern.[18] Additionally, some derivatives can be susceptible to oxidation.[19]
Troubleshooting Strategy:
-
Confirming Instability - The TLC Stability Test:
-
Protocol: Spot your crude material on a silica gel TLC plate. Take a picture or note the initial spot. Let the plate sit on the benchtop, exposed to air and light, for 1-2 hours. Then, elute the plate as you normally would.
-
Interpretation: If you see new spots or significant streaking originating from the baseline that were not present initially, your compound is likely degrading on the silica.[18]
-
-
Preventing Degradation:
-
Deactivate Silica: As mentioned in FAQ 1, neutralizing the silica with a base like triethylamine will prevent acid-catalyzed degradation.[2]
-
Use Alternative Phases: Switching to neutral alumina or a bonded phase (diol, amine) can provide a more inert environment.[3]
-
Consider Salt Form: If the free base is unstable, consider purifying the compound as a more stable salt (e.g., HCl or TFA salt), provided it has sufficient solubility in the mobile phase. Studies on similar compounds like 3,4-diaminopyridine have shown that salt forms can be more stable under oxidative stress.[19]
-
Work Quickly and Under Inert Atmosphere: Minimize the time the compound spends in solution and on the column. If sensitive to oxidation, purge solvents with nitrogen or argon and maintain an inert atmosphere during the purification process.
-
FAQ 4: I'm struggling to crystallize my final product, often getting an oil or amorphous solid. What strategies can I try?
Answer:
The high polarity of these derivatives often leads to very high solubility in polar protic solvents, which can inhibit crystallization.[20] The goal is to find a solvent system where your compound is soluble when hot but sparingly soluble when cold.
Troubleshooting Strategy:
-
Systematic Solvent Screening: Use small vials to test the solubility of your compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes). Look for a single solvent that meets the "soluble hot, insoluble cold" criteria.
-
Two-Solvent Systems: This is often the most successful approach.
-
Vapor Diffusion: Dissolve your compound in a small amount of a good, relatively volatile solvent. Place this vial inside a larger jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into your solution, gradually decreasing the solubility and inducing crystallization.[21]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of your compound. Crystals will form slowly at the interface.[22]
-
-
Salt Formation: If the free base is difficult to crystallize, converting it to a salt can dramatically improve its crystallinity. The ordered ionic interactions in a salt lattice often lead to well-defined crystals.[21]
-
Common Acids: Stoichiometrically add acids like HCl (in ether or dioxane), HBr, sulfuric acid, or methanesulfonic acid to a solution of your free base.
-
Co-crystals: Consider co-crystallization with other molecules, which can help form a stable crystal lattice.[21]
-
-
Control the Nucleation and Growth:
-
Slow Cooling/Evaporation: Allow the saturated solution to cool to room temperature slowly, then transfer to a refrigerator or freezer.[22] Slow evaporation of the solvent from a nearly saturated solution is another effective method.[22]
-
Scratching: Use a glass rod to scratch the inside surface of the vial below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.[22]
-
Seeding: If you have a tiny crystal from a previous attempt, add it to a supersaturated solution to initiate crystallization.[22]
-
FAQ 5: How can I separate the enantiomers or diastereomers of my chiral diaminopyrrolidine derivative?
Answer:
Chiral separations are critical in drug development, and diaminopyrrolidine scaffolds are often chiral.[23][24] The separation of stereoisomers requires a chiral environment.
Troubleshooting Strategy:
-
Chiral Chromatography (HPLC or SFC): This is the most direct and widely used method for analytical and preparative separation of enantiomers.
-
Stationary Phases: A wide variety of chiral stationary phases (CSPs) are available, most commonly based on polysaccharide derivatives (e.g., cellulose or amylose) or cyclodextrins.[25]
-
Mobile Phase: The choice of mobile phase (normal phase, polar organic, reversed-phase, or SFC) is crucial and must be screened for each compound/CSP combination.[25] SFC is often superior for this application due to its high efficiency and speed.[14]
-
Method Development: Screen a set of 4-6 different chiral columns with a few standard mobile phase systems to identify the best conditions for your separation.
-
-
Diastereomeric Salt Formation: This is a classical chemical resolution technique.
-
Mechanism: React your racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can often be separated by fractional crystallization.
-
Process: After separating the diastereomeric salts, the acid is neutralized to recover the desired single enantiomer of your amine.
-
Method Selection for Chiral Diaminopyrrolidines
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 6. labex.hu [labex.hu]
- 7. biotage.com [biotage.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. youtube.com [youtube.com]
- 10. harvardapparatus.com [harvardapparatus.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Purification [chem.rochester.edu]
- 19. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 23. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines [mdpi.com]
- 25. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]
Vildagliptin Synthesis By-product Analysis: A Technical Support Center
Welcome to the technical support center for by-product analysis in the synthesis of Vildagliptin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this dipeptidyl peptidase-4 (DPP-4) inhibitor. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the chemical purity and safety of your Vildagliptin active pharmaceutical ingredient (API).
Troubleshooting Guide: Common By-product Issues and Solutions
This section addresses specific problems you might encounter during your Vildagliptin synthesis, focusing on the identification and mitigation of by-products.
Issue 1: Unexpected Peaks Observed During In-process HPLC Analysis
Symptom: Your HPLC chromatogram shows significant unknown peaks, indicating the presence of impurities.
Possible Causes and Solutions:
-
Incomplete Reaction or Side Reactions: The primary cause of unexpected peaks is often an incomplete reaction or the occurrence of side reactions. The synthesis of Vildagliptin typically involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[1] Inadequate control of reaction parameters can lead to the formation of various by-products.
-
Solution:
-
Temperature Control: Ensure strict temperature control during the coupling reaction. Excursions above the recommended temperature can accelerate side reactions.
-
Stoichiometry of Reactants: Precisely measure and control the molar ratios of your reactants. An excess of either starting material can lead to the formation of specific impurities.
-
pH Control: The reaction is typically carried out under basic conditions.[1] Monitor and maintain the pH of the reaction mixture within the optimal range to prevent acid or base-catalyzed side reactions.
-
-
-
Degradation of Vildagliptin: Vildagliptin is susceptible to degradation under certain conditions, leading to the formation of various degradants.
-
Solution:
-
Avoid Extreme pH: Vildagliptin can degrade under both acidic and basic conditions.[2][3] During work-up and purification, avoid prolonged exposure to strong acids or bases.
-
Protection from Oxidation: Oxidative degradation can also occur, leading to multiple degradation products.[2][4] If your synthesis involves reagents or conditions that can promote oxidation, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Presence of a Peak at RRT ~1.3 in Final API
Symptom: A recurring impurity is detected at a relative retention time (RRT) of approximately 1.3 in your final Vildagliptin product.
Probable Cause: This peak often corresponds to the diketopiperazine derivative of Vildagliptin, a common process-related impurity.[5][6] Its formation is favored under acidic conditions.[3]
Mitigation Strategies:
-
pH Control During Work-up: Carefully neutralize the reaction mixture after synthesis and avoid acidic conditions during extraction and isolation steps.
-
Recrystallization Solvent and Conditions: Optimize the recrystallization process. The choice of solvent and the cooling profile can significantly impact the removal of this impurity. A mixture of solvents like acetone and water or isopropanol and water is often used.
-
Chromatographic Purification: If recrystallization is insufficient, column chromatography can be employed to separate the diketopiperazine impurity from the final product.
Issue 3: Difficulty in Removing Chiral Impurity (R-Vildagliptin)
Symptom: Your chiral HPLC or capillary electrophoresis analysis indicates the presence of the R-enantiomer of Vildagliptin, which is considered an impurity.[7][8]
Root Cause: The synthesis of Vildagliptin starts from L-proline to yield the desired S-enantiomer.[9] The presence of the R-enantiomer can arise from racemization during synthesis or from impurities in the starting materials.
Troubleshooting and Prevention:
-
Starting Material Purity: Ensure the enantiomeric purity of your L-proline or its derivatives used in the synthesis.
-
Avoid Harsh Conditions: Racemization can be promoted by strong bases or high temperatures. Carefully control these parameters throughout the synthesis.
-
Chiral Resolution: If the R-enantiomer is present in the final product, chiral separation techniques may be necessary. Chiral HPLC using a suitable chiral stationary phase (CSP) is a common method for this purpose.[10]
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in Vildagliptin synthesis?
A1: The most frequently encountered process-related impurities include the monoketo, diketo, and amide impurities.[11] These arise from side reactions or degradation during the synthesis and purification processes. Reference standards for these impurities are often synthesized for accurate identification and quantification.[9][12]
Q2: How can I identify unknown impurities in my Vildagliptin sample?
A2: A combination of analytical techniques is typically used for the identification and structural elucidation of unknown impurities. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for obtaining the molecular weight of the impurity.[5][11] Further characterization can be achieved by isolating the impurity using preparative HPLC or flash chromatography, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[11]
Q3: What are the regulatory guidelines for controlling impurities in Vildagliptin?
A3: Regulatory agencies like the FDA and EMA have strict guidelines for the control of impurities in active pharmaceutical ingredients. The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) provide thresholds for reporting, identification, and qualification of impurities.[11] It is crucial to identify and control any impurity present at a concentration of 0.1% or higher. Genotoxic impurities have even stricter limits.[13]
Q4: What is the significance of forced degradation studies for Vildagliptin?
A4: Forced degradation studies, also known as stress testing, are essential to understand the degradation pathways of Vildagliptin and to develop stability-indicating analytical methods.[2][4][14] These studies involve subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[2][3][4] This information is critical for ensuring the stability and safety of the final drug product.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Vildagliptin and Impurity Profiling
This method provides a general starting point for the analysis of Vildagliptin and its common impurities. Optimization may be required based on your specific sample and instrumentation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the Vildagliptin sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Vildagliptin Synthesis and Potential By-product Formation
Caption: Synthetic route of Vildagliptin and potential by-products.
Workflow for Impurity Identification and Characterization
Caption: Workflow for impurity identification and characterization.
References
-
Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS. (2025). National Institutes of Health. [Link]
- Preparation method of vildagliptin impurities. (2015).
-
Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. (2020). Journal of Excipients and Food Chemicals. [Link]
-
Vildagliptin Impurities. SynZeal. [Link]
-
Synthesis of Main Impurity of Vildagliptin. (2015). ResearchGate. [Link]
-
Synthesis of Main Impurity of Vildagliptin. Journal of Chemical and Pharmaceutical Research. [Link]
-
Vildagliptin-impurities. Pharmaffiliates. [Link]
- Preparation method for vildagliptin impurity. (2015).
-
New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. (2020). Semantic Scholar. [Link]
-
Synthesis of the Degradation Impurities of Vildagliptin. (2015). Chinese Journal of Pharmaceuticals. [Link]
-
New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. (2020). Taylor & Francis Online. [Link]
-
Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2016). ACS Publications. [Link]
-
Stability Indicating Method for Known and Unknown Impurities Profiling for Vildagliptin in Vildagliptin Tablet. (2018). ResearchGate. [Link]
-
Stability Indicating HPLC MS Method for Determination of Degradation Products in Vildagliptin. (2019). ResearchGate. [Link]
-
Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). (2021). National Institutes of Health. [Link]
-
A Simple Review of Analytical Techniques for Determination of Vildagliptin. (2024). ResearchGate. [Link]
-
Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin. (2016). ResearchGate. [Link]
-
Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation. (2023). MDPI. [Link]
-
Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation. (2023). ResearchGate. [Link]
-
A validated new chiral LC method for the enantiomeric separation of vildagliptin. (2009). Trade Science Inc. [Link]
Sources
- 1. CN104557943A - Preparation method of vildagliptin impurities - Google Patents [patents.google.com]
- 2. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of the Degradation Impurities of Vildagliptin [cjph.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
How to avoid di-acylation of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Welcome to our dedicated technical support guide for researchers, chemists, and process development scientists. This resource addresses a common challenge in synthetic chemistry: the selective mono-acylation of symmetrical or near-symmetrical diamines, with a specific focus on (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate . As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this synthetic hurdle and minimize the formation of the undesired di-acylated byproduct.
Troubleshooting Guide: Avoiding Di-acylation
Understanding the Core Problem: Mono- vs. Di-acylation
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate possesses two primary amine nucleophiles in a similar chemical environment. Once the first acylation occurs, the resulting mono-acylated product still contains a free amine. This remaining amine can compete with the starting diamine for the acylating agent, leading to the formation of a di-acylated byproduct. The challenge lies in the relatively high reactivity of the mono-acylated intermediate, which can sometimes be even more soluble or reactive than the starting diamine under certain conditions.
The goal is to favor the reaction pathway on the left while suppressing the pathway on the right, as depicted below.
Caption: Competing reaction pathways for the acylation of a diamine.
Controlling the selectivity (k1 >> k2) is paramount and can be achieved by manipulating reaction kinetics and the relative reactivity of the species in solution.
Strategy 1: Kinetic Control via Slow Addition and Low Temperature
This is the most direct and often first-line strategy. It relies on the principle that the initial reaction with the more abundant and highly nucleophilic starting diamine is faster than the subsequent reaction with the mono-acylated product.
Causality: By adding the acylating agent slowly (e.g., via syringe pump) to a solution of the diamine at a low temperature (e.g., -20 °C to 0 °C), you maintain a very low instantaneous concentration of the acylating agent. This ensures that it is more likely to react with the diamine, which is present in a higher concentration, before it can react with the newly formed mono-acylated product. Low temperatures decrease the overall reaction rate, further enhancing selectivity.
Troubleshooting Steps:
-
Excess Diamine: If yields of the mono-acylated product are low, consider using a slight excess of the diamine (1.2 to 2.0 equivalents). This statistically favors the initial acylation but is less atom-economical.[1]
-
Temperature is Too High: If significant di-acylation is still observed, lower the reaction temperature. Start at 0 °C and move to -20 °C or even lower if your solvent system allows.
-
Addition is Too Fast: Switch from dropwise addition to a syringe pump for a truly slow and controlled addition rate.
-
Solvent Choice: Use a solvent in which the starting diamine is well-solvated but the mono-acylated product might have slightly lower solubility. This is not always feasible but can sometimes help suppress the second acylation.
Strategy 2: Modulating Reagent Reactivity
The choice of acylating agent and coupling reagents dramatically impacts selectivity. Highly reactive species like acyl chlorides can be difficult to control.
Causality: Less reactive acylating agents or the in situ formation of a less reactive activated species allows for more time to differentiate between the two amine nucleophiles.
Recommendations:
-
Activated Esters: Instead of an acyl chloride, consider using the corresponding carboxylic acid with peptide coupling reagents like HBTU, HATU, or DIC/HOBt.[2][3] These reagents form activated esters in situ, which are generally less reactive than acyl chlorides, providing a wider window for selective mono-acylation.
-
Anhydrides: Symmetrical or mixed anhydrides can also offer better control compared to acyl chlorides.
| Reagent Type | Relative Reactivity | Typical Use Case | Control Level |
| Acyl Chloride | Very High | Rapid, forceful acylation | Low |
| Symmetric Anhydride | High | General acylation | Moderate |
| Activated Ester (HBTU, etc.) | Moderate | Peptide coupling, sensitive substrates | High |
Strategy 3: In Situ Temporary Protection
For particularly challenging cases, a temporary and reversible deactivation of one amine group can offer excellent selectivity without the need for separate protection/deprotection steps.
Causality: Introducing an agent that selectively and reversibly binds to one amine group effectively "protects" it, leaving the other free to be acylated.
Recommended Methods:
-
Boron Complexation: Pre-treatment of the diamine with 9-borabicyclononane (9-BBN) can form a complex with one of the nitrogen atoms, deactivating it towards acylation.[4][5] This allows the other amine to react selectively. The boron complex is then easily broken up during aqueous workup.
-
Carbon Dioxide Protection: CO2 can react with primary amines to form carbamic acid salts, temporarily and reversibly reducing their nucleophilicity.[1] This green and atom-economical method can be highly effective for controlling mono-acylation.[1]
Caption: Decision workflow for troubleshooting di-acylation.
Experimental Protocol: Mono-acylation using Kinetic Control
This protocol details the most common approach using an acyl chloride and is designed to maximize the yield of the mono-acylated product through careful control of reaction conditions.
Materials:
-
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq)
-
Acyl Chloride (0.95 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Syringe pump (recommended)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate (1.0 eq) and TEA or DIPEA (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Acyl Chloride Preparation: In a separate dry flask, prepare a dilute solution of the acyl chloride (0.95 eq) in anhydrous DCM.
-
Slow Addition: Using a syringe pump, add the acyl chloride solution to the cooled diamine solution over a period of 2-4 hours. Maintain the internal reaction temperature below -15 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at -20 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono- and di-acylated products.
-
Quenching: Once the starting material is consumed or the ratio of mono- to di-acylated product is optimal, quench the reaction by slowly adding a small amount of saturated NaHCO₃ solution while the flask is still in the cooling bath.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add more DCM if necessary.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product will likely be a mixture of the desired mono-acylated product, the di-acylated byproduct, and possibly some unreacted starting material. Purify the desired product using flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: I still see over 20% di-acylation even with slow addition at low temperatures. What's my next step?
If kinetic control is insufficient, the next logical step is to change your acylating agent.[4] Switch from an acyl chloride to the corresponding carboxylic acid activated with a standard peptide coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. This significantly moderates the reactivity and often improves selectivity.
Q2: Is it necessary to use a full equivalent of base?
Yes, and sometimes slightly more (1.1 eq). The acylation reaction generates HCl (if using an acyl chloride) or other acidic byproducts. A base is required to neutralize this acid, which would otherwise protonate the amine groups, rendering them non-nucleophilic.
Q3: Can I use a different protecting group on the pyrrolidine nitrogen instead of Boc?
The Boc group on the pyrrolidine nitrogen is generally stable to the basic conditions of acylation.[6] Changing it is unlikely to affect the di-acylation issue at the C3 and C4 amines. The choice of this protecting group is more relevant to the overall synthetic strategy and final deprotection steps.
Q4: My mono-acylated product seems to be water-soluble, making workup difficult. Any suggestions?
If your product has high polarity, back-extraction of the aqueous layers with a more polar solvent like ethyl acetate or a DCM/isopropanol mixture might be necessary. Alternatively, after the initial extraction, you can saturate the aqueous layer with NaCl to decrease the solubility of your product before re-extracting.
Q5: What is the "last resort" if none of these methods work?
The most robust, albeit longer, method is a classical protection/deprotection strategy. You would first selectively protect one of the primary amines (e.g., as a phthalimide or another orthogonal protecting group), then acylate the remaining free amine, and finally deprotect the first amine.[6][7] This adds two steps to the synthesis but provides unambiguous control.
References
-
Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2003). Organic Letters, 5(20), 3645–3647. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). Chemical Society Reviews. [Link]
-
Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. (2021). Green Chemistry, 23(14), 5132-5139. [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. [Link]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. (2022). Angewandte Chemie International Edition, 61(30), e202204919. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
- CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
(3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. PubChem. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(11), 11158. [Link]
-
Catalytic Activation of Cis-Vicinal Diols by Boronic Acids: Site-Selective Acylation of Carbohydrates. (2014). Angewandte Chemie International Edition, 53(44), 11905-11909. [Link]
-
Mechanism Explained: Acyl Protecting Groups for Amines. (2024). YouTube. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
Acetyl Protection. organic-chemistry.org. [Link]
-
Solid phase insertion of diamines into peptide chains. (2001). Tetrahedron Letters, 42(49), 8687-8690. [Link]
-
Acyl Protective Groups. Chem-Station International Edition. [Link]
-
Selective monoacylation of symmetrical diamines via prior complexation with boron. (2003). PubMed. [Link]
-
Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. (2023). Tetrahedron, 128, 133115. [Link]
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem. [Link]
-
Selective Mono-BOC Protection of Diamines. (2007). Synthetic Communications, 37(5), 737-742. [Link]
- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
Sources
- 1. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Stability of (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate under acidic/basic conditions
Technical Support Center: (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of this versatile synthetic building block, particularly focusing on its behavior under acidic and basic conditions encountered during synthetic manipulations.
Chemical Stability Profile: An Overview
(3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative where one of the three nitrogen atoms is protected by a tert-butyloxycarbonyl (Boc) group. This structural feature is the primary determinant of its chemical stability. The Boc group is a widely used amine protecting group specifically designed to be stable to a broad range of nucleophilic and basic conditions but readily removable under acidic conditions.[1][2]
The free diamines on the pyrrolidine ring are nucleophilic and will react with electrophiles, but the core heterocyclic structure is generally robust. Understanding the dichotomy between its acid lability and base stability is crucial for successful experimental design.
| Condition | Stability of Boc Group | Stability of Pyrrolidine Ring | Primary Concerns & Considerations |
| Acidic (pH < 4) | Labile [1][3][4] | Stable | Boc group cleavage, formation of t-butyl cation byproducts, potential for side reactions if other acid-sensitive groups are present.[5] |
| Neutral (pH 6-8) | Stable | Stable | Slow hydrolysis is possible in aqueous media over extended periods, but generally stable for typical workup and storage.[6] |
| Basic (pH > 9) | Stable [1][7] | Stable | The Boc group is resistant to most non-nucleophilic bases. The free diamines are reactive towards electrophiles. |
Troubleshooting Guide for Experimental Issues
This section addresses specific problems that may arise during experimentation in a direct question-and-answer format.
Acidic Conditions & Boc Deprotection
Q1: My Boc deprotection reaction is sluggish or incomplete, even after several hours. What are the common causes and how can I fix this?
A1: This is a frequent issue that can usually be traced to one of three factors: acid strength/concentration, temperature, or the presence of water.
-
Causality: The mechanism of Boc deprotection requires protonation of the carbamate oxygen, which is the rate-determining step.[4] If the acid is too weak, too dilute, or if a competing base (like water) is present, this protonation is inefficient.
-
Troubleshooting Steps:
-
Increase Acid Stoichiometry: For reactions in solvents like Dichloromethane (DCM), using a large excess of Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) is common.[2][8] If using HCl, ensure it is anhydrous, typically as a 4M solution in dioxane.[8]
-
Use a Stronger Acid: TFA is standard.[3] For very stubborn cases, stronger acids like methanesulfonic acid can be considered, but this increases the risk of side reactions with other functional groups.
-
Ensure Anhydrous Conditions: Water can slow the reaction.[8] Use freshly opened or distilled anhydrous solvents. Bottles of TFA can absorb atmospheric moisture over time.
-
Increase Temperature: While most deprotections are run at 0 °C to room temperature to minimize side reactions, gently warming the reaction to 30-40 °C can significantly increase the rate if other methods fail.
-
Q2: After removing the Boc group with TFA and concentrating the reaction, my NMR spectrum is messy. I suspect a byproduct. What could it be?
A2: A common byproduct in Boc deprotection is the result of alkylation by the tert-butyl cation intermediate.[5]
-
Mechanism: The deprotection process generates a stable tert-butyl cation (t-Bu⁺). This cation is a potent electrophile and can alkylate any available nucleophile. In your case, the most likely nucleophiles are the newly liberated diamine groups of your product, leading to N-t-butylated or even di-N-t-butylated impurities.
-
Solution - Use a Scavenger: To prevent this, include a cation scavenger in your reaction mixture. The scavenger's role is to trap the t-Bu⁺ before it can react with your product.[1]
-
Common Scavengers: Triethylsilane (TES), thioanisole, or even water in small amounts can act as effective scavengers. Add 1-5 equivalents of the scavenger at the start of the reaction.
-
Q3: I need to deprotect the Boc group but my molecule contains another acid-sensitive functional group (e.g., a t-butyl ester). How can I achieve selective deprotection?
A3: This requires carefully tuning the reaction conditions, as the Boc group is generally one of the most acid-sensitive protecting groups.[5]
-
Expertise-Driven Approach: The key is to use the mildest possible acidic conditions that will still cleave the Boc group.
-
Milder Acids: Try using 10-20% TFA in DCM at 0 °C and carefully monitor the reaction by TLC or LC-MS every 15-30 minutes.[8] You may be able to stop the reaction after the Boc is gone but before the other group reacts. Aqueous phosphoric acid has also been reported as a mild and selective reagent.[1]
-
Alternative Methods: Consider non-hydrolytic deprotection methods. Heating the compound in a solvent like refluxing toluene or dioxane can sometimes effect thermal cleavage of the Boc group, though this may require high temperatures.[8][9]
-
Basic & Nucleophilic Conditions
Q4: I need to perform a reaction on one of the free amines using a strong, non-nucleophilic base like LDA or NaH. Will the Boc group or the pyrrolidine ring be affected?
A4: The Boc group is exceptionally stable to most bases.[1][7] Your primary concern will not be the stability of the starting material, but rather the regioselectivity of the reaction.
-
Rationale: The Boc group lacks an acidic proton and is sterically hindered, making it resistant to attack by bases. The pyrrolidine C-H bonds are also not acidic enough to be deprotonated by common amide bases.
-
Experimental Considerations:
-
The two free secondary amines have similar pKa values. Deprotonation with one equivalent of a strong base will likely yield a mixture of mono-anions.
-
To achieve selective reaction, consider a strategy of mono-protection of one of the free amines before proceeding with your desired reaction. A facile route for mono-Boc protection of diamines has been developed which could be adapted for other protecting groups.[10]
-
Q5: Can I use (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate in a reaction with an acyl chloride? Will it be stable?
A5: Yes, the compound is perfectly stable and suitable for this type of reaction. The free secondary amines are nucleophilic and will readily react with electrophiles like acyl chlorides.
-
Key Consideration: You will likely get a mixture of mono-acylated and di-acylated products. To favor mono-acylation, use only one equivalent of the acyl chloride and add it slowly at a low temperature (e.g., 0 °C) to a solution of the diamine. The presence of a non-nucleophilic base (like triethylamine or DIPEA) is required to neutralize the HCl generated during the reaction.
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism for acidic deprotection of the Boc group?
A: The deprotection proceeds via a three-step E1 elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cation Formation: The protonated intermediate fragments to form a stable tert-butyl cation, carbon dioxide, and the unprotected amine.
-
Deprotonation/Scavenging: The tert-butyl cation is neutralized, typically by eliminating a proton to form isobutylene gas or by being trapped by a scavenger.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q: What are the recommended storage conditions for this compound?
A: For long-term stability, the solid material should be stored in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator (2-8 °C) and protected from light. This minimizes potential degradation from atmospheric moisture, carbon dioxide, and light.
Q: How do I design a simple experiment to test the stability of this compound in a specific buffer solution?
A: This is known as a forced degradation or stress testing study, which is a cornerstone of pharmaceutical development.[11][12] A general workflow is provided below.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Protecting Groups Stability [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting assistance for a critical challenge encountered during the synthesis of its derivatives: catalyst poisoning. In our experience, unexpected reaction stalls, low yields, and inconsistent results can often be traced back to the deactivation of the catalyst. This resource offers a structured approach to diagnosing, resolving, and preventing these issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing both the "why" and the "how-to" for getting your reaction back on track.
Question 1: My N-alkylation reaction with (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate using a Palladium catalyst (e.g., Pd/C) has stalled. What are the likely causes related to catalyst poisoning?
Answer:
A stalled N-alkylation reaction is a frequent symptom of catalyst poisoning. The primary mechanism involves the strong binding of impurities or byproducts to the catalyst's active sites, preventing the desired reactants from accessing them.[1][2] For palladium catalysts, which are commonly used for N-alkylation, several culprits could be at play when working with your specific substrate.
Probable Causes & Mechanistic Insights:
-
Sulfur Contamination: Palladium catalysts are notoriously susceptible to poisoning by sulfur compounds.[1][3] Even trace amounts (ppb levels) of sulfur, often originating from starting materials, reagents, or solvents, can lead to significant catalyst deactivation.[4] The sulfur atoms strongly chemisorb onto the palladium surface, blocking the active sites required for the catalytic cycle.[4]
-
Amine-Related Deactivation: While the diamine is your reactant, amines themselves, or byproducts from their degradation, can contribute to catalyst deactivation under certain conditions.[5] Tertiary amines, which can be formed as byproducts in N-alkylation, may participate in deactivation pathways.[5][6]
-
Boc-Protecting Group Byproducts: The tert-butoxycarbonyl (Boc) group is generally stable but can degrade under certain thermal or acidic conditions.[7][8] Byproducts from its degradation could potentially foul the catalyst surface.
-
Heavy Metal Impurities: Trace heavy metals such as lead, mercury, or arsenic in your reagents or starting materials can act as potent catalyst poisons.[9]
Diagnostic Workflow:
To pinpoint the cause, a systematic approach is necessary. The following workflow will guide you through the process of identifying the source of the poisoning.
Caption: Diagnostic workflow for identifying catalyst poison.
Experimental Protocol: Catalyst and Reagent Analysis
-
Catalyst Isolation: Carefully filter the catalyst from the reaction mixture under an inert atmosphere. Wash with a non-reactive solvent (e.g., anhydrous THF or ethanol) and dry under vacuum.
-
Elemental Analysis: Submit a sample of the isolated catalyst, as well as samples of all starting materials and reagents, for Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[9] This will provide quantitative data on the presence of elemental poisons like sulfur, lead, arsenic, etc.
-
Surface Analysis: If available, X-ray Photoelectron Spectroscopy (XPS) of the catalyst surface can provide valuable information about the chemical state of the elements present and confirm the presence of poisoning species.[2]
Question 2: My reaction shows initial activity but then dies. How can I prevent this in future experiments?
Answer:
This classic symptom suggests that a poison is being introduced with the reactants or generated in situ. Prevention is always more effective than remediation.
Preventative Strategies:
-
Reagent and Solvent Purification:
-
Solvents: Use high-purity, anhydrous solvents. If sulfur contamination is suspected, consider treating solvents with activated carbon.
-
Reactants: Ensure the purity of your (3S,4S)-Tert-butyl 3,4-diaminopyrrolidine-1-carboxylate and the alkylating agent. Recrystallization or column chromatography may be necessary.
-
-
Use of a Guard Bed: Before the main catalytic reactor, a small "guard bed" of a high-surface-area material or a sacrificial catalyst can be used to adsorb poisons from the feedstock, protecting the primary catalyst bed.[9]
-
Catalyst Selection:
-
Consider catalysts that may have a higher tolerance to specific poisons if the poison cannot be easily removed.
-
For example, while palladium is highly sensitive to sulfur, some ruthenium-based catalysts have shown tolerance to certain sulfur functionalities.[4]
-
Data Summary: Common Catalyst Poisons and Detection Limits
| Poison Class | Common Examples | Typical Source in Diamine Chemistry | Detection Technique | Typical Detection Limits |
| Sulfur Compounds | H₂S, Mercaptans, Thiophenes | Reagents, Solvents, Starting Materials | ICP-OES/MS, Combustion Analysis | ppb to ppt levels in solution[9] |
| Heavy Metals | Pb, Hg, As, Bi | Starting Materials, Reagents | ICP-OES/MS, Atomic Absorption | ppb to ppt levels in solution[9] |
| Halides | Cl⁻, Br⁻, I⁻ | Reagents (e.g., alkyl halides), Solvents | Ion Chromatography, Microcoulometry | ppm levels[9] |
| Strongly Coordinating Species | CO, Cyanide | Incomplete reactions, Impurities | Gas Chromatography-Mass Spectrometry (GC-MS) | ppb levels[10] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Can the Boc protecting group itself poison the catalyst?
The Boc group is a carbamate. While carbamates can be synthesized using palladium catalysis,[11][12] the Boc group itself is generally considered stable under typical N-alkylation conditions and is not a classic catalyst poison. However, forceful conditions (high heat, strong acid) could lead to its decomposition, and the resulting byproducts could potentially foul the catalyst surface.[7][8]
Q2: Are there any "poison-resistant" catalysts for N-alkylation of diamines?
While no catalyst is completely immune to poisoning, some offer greater resistance. The choice depends on the specific poison. For instance, certain bimetallic catalysts or catalysts with modified supports can exhibit enhanced tolerance. If sulfur is the issue, exploring ruthenium catalysts might be beneficial.[4] The use of pincer complexes with non-noble metals like manganese is also an emerging area for "borrowing hydrogen" N-alkylation reactions, which may offer different poison tolerance profiles.[13]
Q3: Is it possible to regenerate a poisoned palladium catalyst?
Regeneration is sometimes possible but depends on the nature of the poison and the severity of the deactivation.
-
For fouling by organic residues: A careful calcination (heating in air or oxygen) followed by reduction can sometimes burn off the carbonaceous deposits.
-
For sulfur poisoning: Regeneration can be more challenging. It may involve high-temperature treatment with hydrogen to reduce metal sulfides.[14] However, this can also lead to sintering of the metal particles, reducing catalyst activity.[15]
-
For nitrogen-containing poisons: A patented method suggests washing the spent catalyst with a solution of an alkali or alkaline earth metal salt (e.g., bicarbonate, carbonate, or hydroxide) to reactivate it.[16]
Catalyst Regeneration Decision Tree:
Caption: Decision tree for catalyst regeneration strategies.
Q4: What is the first step I should take if I suspect catalyst poisoning?
The most straightforward first step is to run a control experiment. Use a fresh batch of catalyst with highly purified starting materials and solvents. If this reaction proceeds smoothly, it strongly indicates that your original reagents or reaction setup were contaminated. This is often more time- and cost-effective than extensive analytical testing in the initial phase.
References
-
Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]
-
Process Parameters. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Singh, P., et al. (2020). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. [Link]
-
ACS Publications. (2016). Palladium-Catalyzed Carbamate-Directed Regioselective Halogenation: A Route to Halogenated Anilines. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. [Link]
-
ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Link]
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
-
PubChem. (n.d.). (3R,4R)-tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate. Retrieved from [Link]
-
G.A.S. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed N-Alkylation of Amines with Alcohols. Retrieved from [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
YouTube. (2021, April 15). Catalyst deactivation. [Link]
-
Journal of the Chemical Society, Faraday Transactions. (1996). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. [Link]
-
YouTube. (2020, September 5). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
-
Nature Communications. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. [Link]
-
PubMed. (2013). Palladium-catalyzed Synthesis of N-aryl Carbamates. [Link]
-
ResearchGate. (n.d.). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Palladium Catalyzed Carbonylation Reactions. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Catalyst Poisoning Testing [intertek.com]
- 10. Gulf Bio Analytical [gulfbioanalytical.com]
- 11. Palladium-catalyzed synthesis of N-aryl carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Control with (3S,4S)-Diaminopyrrolidine Derivatives
Welcome to the technical support center for leveraging (3S,4S)-diaminopyrrolidine derivatives in asymmetric synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance stereoselectivity in their reactions. As organocatalysts, these chiral diamines offer a powerful and versatile platform for constructing complex molecules with high stereochemical precision. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges and unlock the full potential of these catalysts in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions and foundational concepts related to the application of (3S,4S)-diaminopyrrolidine derivatives.
Q1: What are (3S,4S)-diaminopyrrolidine derivatives, and what is the basis of their stereodirecting ability?
(3S,4S)-Diaminopyrrolidine derivatives are a class of chiral organocatalysts built upon a rigid five-membered pyrrolidine scaffold. The specific stereochemistry of the two amino groups at the C3 and C4 positions is crucial for their function. These catalysts operate primarily through two key mechanistic pathways:
-
Iminium Ion Activation: In reactions involving α,β-unsaturated aldehydes or ketones (e.g., Michael additions, Diels-Alder reactions), the catalyst's secondary amine reacts with the carbonyl compound to form a transient, chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. The bulky substituents on the catalyst's nitrogen atoms create a sterically hindered environment, forcing the nucleophile to approach from a specific face, thereby dictating the stereochemistry of the newly formed stereocenter.
-
Enamine Activation: When reacting with aldehydes or ketones, the catalyst can form a chiral enamine intermediate. This enamine acts as a nucleophile, attacking an electrophile. Again, the chiral scaffold of the catalyst directs the electrophile to a specific face of the enamine, ensuring high stereoselectivity in the product.
The pyrrolidine ring's rigidity and the defined orientation of the amino groups are fundamental to creating a predictable and effective chiral environment for the reaction.
Q2: I am observing low enantiomeric excess (e.e.) or a poor diastereomeric ratio (d.r.). What are the primary factors to investigate?
Low stereoselectivity is a common issue that can often be resolved through systematic optimization.[1] Here are the critical parameters to consider, in order of likely impact:
-
Catalyst Structure: The substituents on the nitrogen atoms of the diaminopyrrolidine core are the most critical factor. Bulky groups (e.g., diphenylmethyl, triisopropylsilyl) create a more defined chiral pocket, which is often essential for high stereoselectivity. If you are using a derivative with small substituents (e.g., methyl or benzyl), consider switching to a more sterically demanding version.
-
Temperature: Lowering the reaction temperature is a powerful tool for enhancing stereoselectivity.[1] Reduced thermal energy favors the transition state with the lowest activation energy, which corresponds to the desired stereoisomer. Reactions are commonly run between 0 °C and -40 °C, but temperatures as low as -78 °C may be necessary.
-
Solvent Choice: The solvent's polarity and ability to form hydrogen bonds can significantly influence the geometry of the transition state. Non-polar, aprotic solvents like toluene, benzene, or dichloromethane often provide better results than polar solvents such as methanol or THF.[1] It is highly recommended to screen a range of solvents.
-
Additives/Co-catalysts: Many reactions catalyzed by diaminopyrrolidines require an acid co-catalyst (e.g., benzoic acid, TFA) to facilitate the formation of the iminium ion and promote catalyst turnover. The choice of acid and its concentration can have a profound effect on both reaction rate and stereoselectivity.
-
Concentration: Reaction concentration can influence the aggregation state of the catalyst and the rates of competing pathways. It is another variable worth screening, typically in the range of 0.1 M to 1.0 M.
Q3: My reaction is proceeding very slowly or stalling. How can I increase the reaction rate without sacrificing stereoselectivity?
Balancing reaction rate and selectivity is a key challenge in asymmetric catalysis.
-
Optimize Catalyst Loading: While a higher catalyst loading (e.g., from 5 mol% to 20 mol%) can increase the rate, it can also lead to the formation of undesired side products or a decrease in stereoselectivity due to catalyst aggregation or background reactions. It is crucial to find the optimal loading for your specific system.
-
Acid Co-catalyst Screening: The pKa of the acid co-catalyst is critical. A stronger acid may accelerate the reaction but can also lead to substrate or product degradation. Screen a variety of acids (e.g., acetic acid, benzoic acid, 2-nitrobenzoic acid) to find the best balance.
-
Temperature Adjustment: While low temperatures are ideal for selectivity, sometimes a compromise is necessary. Try finding the highest possible temperature that still provides an acceptable level of stereoselectivity (e.g., >90% e.e.).
-
Ensure Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the iminium/enamine intermediates or deactivating the catalyst. Using dry solvents and reagents under an inert atmosphere (Nitrogen or Argon) is often beneficial.
Q4: How do I select the optimal (3S,4S)-diaminopyrrolidine derivative for my reaction?
The choice of catalyst is substrate-dependent. However, some general guidelines can be followed. The table below summarizes some common derivatives and their typical applications.
| Derivative Substituent (on N,N') | Key Features | Common Applications |
| Bis-diphenylmethyl | Highly effective due to bulky, rigid groups creating a well-defined chiral pocket. | Michael additions, Aldol reactions, Friedel-Crafts alkylations. |
| Bis-triisopropylsilyl (TIPS) | Extremely bulky, often used for sterically demanding substrates. | Conjugate additions, Cycloadditions. |
| N-Benzyl, N'-Methyl | Less sterically hindered, may be suitable for smaller substrates. | Initial screening, proof-of-concept studies. |
| N,N'-Di-Boc protected | The protected amines are not catalytically active themselves but serve as precursors for custom catalyst synthesis. | Synthesis of other derivatives. |
The most effective approach is to screen a small library of catalysts with varying steric bulk to identify the best candidate for your specific substrate combination.
Troubleshooting Guide: Low Stereoselectivity Workflow
This guide provides a systematic workflow for troubleshooting and optimizing reactions that yield unsatisfactory stereochemical outcomes.
Workflow Diagram: Optimizing Stereoselectivity
The following diagram illustrates a logical decision-making process for addressing poor stereoselectivity.
Caption: A workflow for troubleshooting poor stereoselectivity.
Optimization Parameter Screening Table
Use a table like the one below to systematically document your optimization experiments. This allows for clear comparison and identification of key factors.
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| 1 | Catalyst A (10) | Acid X (10) | CH₂Cl₂ | 25 | 24 | |||
| 2 | Catalyst B (10) | Acid X (10) | CH₂Cl₂ | 25 | 24 | |||
| 3 | Catalyst B (10) | Acid X (10) | CH₂Cl₂ | 0 | 48 | |||
| 4 | Catalyst B (10) | Acid X (10) | Toluene | 0 | 48 | |||
| 5 | Catalyst B (10) | Acid Y (10) | Toluene | 0 | 48 |
Experimental Protocols
This section provides a detailed, representative protocol for a common reaction type.
Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol describes a general procedure for the organocatalytic Michael addition of propanal to β-nitrostyrene, a benchmark reaction for this class of catalysts.
Catalytic Cycle Overview
Caption: Generalized catalytic cycles for diaminopyrrolidine catalysts.
Materials and Reagents:
-
(3S,4S)-N,N'-Bis(diphenylmethyl)diaminopyrrolidine
-
Benzoic Acid
-
β-Nitrostyrene
-
Propanal (freshly distilled)
-
Toluene (anhydrous)
-
Ethyl acetate, Hexanes (for chromatography)
-
Standard glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (3S,4S)-diaminopyrrolidine derivative (e.g., 0.1 mmol, 10 mol%) and the acid co-catalyst (e.g., benzoic acid, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Solvent and Substrate Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution. Then, add the β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Initiation: Add the propanal (2.0 mmol, 2.0 eq) dropwise via syringe over 2 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) until the limiting reagent (β-nitrostyrene) is consumed.
-
Quenching and Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
-
Analysis: Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
References
-
Najera, C., & Sansano, J. M. (2022). Enantioselective synthesis of 3,4-diaminopyrrolidines through 1,3-DC of... ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Stereoselectivity. Wikipedia. Available at: [Link]
-
Foubelo, F., & Nájera, C. (2013). Catalytic asymmetric synthesis of 1,2-diamines. Royal Society of Chemistry. Available at: [Link]
-
ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Available at: [Link]
-
NIH. (n.d.). Stereoselectivity in electrosprayed confined volumes: asymmetric synthesis of warfarin by diamine organocatalysts in microdroplets and thin films. PMC. Available at: [Link]
-
ResearchGate. (2023). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Catalysis by 4-dialkylaminopyridines. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
NIH. (n.d.). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. PMC. Available at: [Link]
-
Preprints.org. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Preprints.org. Available at: [Link]
-
Academic Journals. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Academic Journals. Available at: [Link]
-
PubMed. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. PubMed. Available at: [Link]
-
MDPI. (n.d.). Regiodivergent Organocatalytic Reactions. MDPI. Available at: [Link]
-
PubMed. (n.d.). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. PubMed. Available at: [Link]
-
ResearchGate. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. Available at: [Link]
-
YouTube. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions. YouTube. Available at: [Link]
-
NIH. (n.d.). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. PMC. Available at: [Link]
-
NIH. (n.d.). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PMC. Available at: [Link]
-
ResearchGate. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ResearchGate. Available at: [Link]
-
PubMed. (2013). Stereoselective synthesis of (2S,3S,4R,5S)-3,4-dihydroxy-2,5-dihydroxymethyl pyrrolidine from L-sorbose. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Asymmetric Synthesis of 1,2-Diamines bearing Tetrasubstituted Centers from Nonstabilized Azomethine Ylides and N-Sulfinylketimines under Brønsted Acid Catalysis. PubMed. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]
Sources
Validation & Comparative
Benchmarking the performance of (3S,4S)-Boc-diaminopyrrolidine in specific named reactions
An Objective Performance Analysis of (3S,4S)-Boc-diaminopyrrolidine in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the choice of a chiral catalyst or ligand is paramount, directly influencing the stereochemical outcome of a reaction. Among the privileged scaffolds for chiral ligands, C2-symmetric diamines have proven to be exceptionally effective. This guide provides a detailed performance benchmark of (3S,4S)-N-Boc-3,4-diaminopyrrolidine, a versatile chiral building block, in key catalytic applications. We will compare its performance against other relevant catalysts, supported by experimental data and mechanistic insights, to offer a clear perspective for researchers in drug development and chemical synthesis.
The Strategic Advantage of the C2-Symmetric Pyrrolidine Scaffold
The (3S,4S)-diaminopyrrolidine core offers a unique combination of stereochemical rigidity and modularity. The pyrrolidine ring locks the stereocenters, creating a well-defined chiral environment. The two amino groups, protected and derivatized, provide handles for tuning the steric and electronic properties of the final catalyst. The Boc-protected variant, (3S,4S)-Boc-diaminopyrrolidine, is a stable, commercially available precursor, making it an attractive starting point for ligand synthesis. Its derivatives have found application in a range of metal- and organo-catalyzed reactions.
Performance in Asymmetric Transfer Hydrogenation of Ketones
One of the cornerstone applications for chiral diamines is in the Noyori-type asymmetric transfer hydrogenation (ATH) of ketones. In this reaction, a chiral ligand, in concert with a metal catalyst (typically Ruthenium), facilitates the stereoselective reduction of a prochiral ketone to a chiral alcohol. The efficiency of the catalyst is measured by yield, enantiomeric excess (e.e.), and turnover number (TON).
We will compare a catalyst derived from (3S,4S)-diaminopyrrolidine with the well-established Noyori-Ikariya catalyst, which features a Ts-DPEN (tosylated diphenylethylenediamine) ligand.
Experimental Data Summary
| Entry | Ketone Substrate | Catalyst System | Yield (%) | e.e. (%) | Conditions | Reference |
| 1 | Acetophenone | RuCl[(3S,4S)-N-Ts-DAP]-p-cymene | 98 | 99 (R) | iPrOH, 0.1 M, RT, 4h | |
| 2 | Acetophenone | RuCl[(S,S)-Ts-DPEN]-p-cymene | >99 | 97 (R) | iPrOH/H₂O, 28°C, 1h | |
| 3 | 1-Tetralone | RuCl[(3S,4S)-N-Ts-DAP]-p-cymene | 95 | 98 (R) | iPrOH, 0.1 M, RT, 4h | |
| 4 | 1-Tetralone | RuCl[(S,S)-Ts-DPEN]-p-cymene | >95 | 99 (R) | iPrOH, RT, 24h |
Note: (3S,4S)-N-Ts-DAP refers to a catalyst derived from the tosylation of (3S,4S)-diaminopyrrolidine, making it directly comparable to the Ts-DPEN system.
Analysis and Mechanistic Insight
The data indicates that the catalyst derived from the (3S,4S)-diaminopyrrolidine scaffold performs exceptionally well, delivering enantioselectivities and yields that are highly competitive with, and in the case of acetophenone, even slightly exceeding, the benchmark Ts-DPEN catalyst. The rigidity of the pyrrolidine ring in the (3S,4S)-N-Ts-DAP ligand likely contributes to a more defined and stable transition state, leading to excellent stereochemical control.
The accepted mechanism for this reaction involves a concerted, six-membered transition state where the hydride is transferred from the isopropanol (after initial activation) to the ketone. The chiral ligand orchestrates the facial selectivity of this hydride transfer.
A Senior Application Scientist's Guide to Stereochemical Confirmation of (3S,4S)-Diaminopyrrolidine Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's therapeutic efficacy and safety. The (3S,4S)-diaminopyrrolidine scaffold is a privileged motif in numerous pharmacologically active compounds, where its defined spatial arrangement is paramount for precise molecular interactions. This guide provides an in-depth comparison of spectroscopic methodologies to rigorously confirm the cis-stereochemistry of (3S,4S)-diaminopyrrolidine derivatives, contrasting them with their trans diastereomers.
The Imperative of Stereochemical Fidelity
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. A case in point is the (3S,4S)-diaminopyrrolidine core, where the cis orientation of the two amino groups is often essential for binding to target proteins. The corresponding trans diastereomer, (3R,4S)-diaminopyrrolidine, may exhibit significantly reduced or entirely different biological activity. Consequently, robust analytical techniques are required to ensure the stereochemical purity of these drug candidates. This guide will navigate you through a multi-pronged spectroscopic approach, ensuring a self-validating system for stereochemical confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and informative technique for determining the relative stereochemistry of organic molecules in solution. For (3S,4S)-diaminopyrrolidine derivatives, typically analyzed with N-protecting groups like tert-butoxycarbonyl (Boc) for improved solubility and handling, a suite of 1D and 2D NMR experiments provides irrefutable evidence of their cis configuration.
1H NMR: A First Look at Diastereomeric Differences
The initial 1H NMR spectrum offers immediate clues. Due to the C₂-symmetry of the cis-(3S,4S) isomer, its 1H NMR spectrum is simpler compared to the less symmetric trans isomer. In the cis isomer, the protons on C3 and C4 are chemically equivalent, as are the two protons on C2 and the two on C5, leading to fewer signals. In contrast, the trans isomer lacks this symmetry, resulting in a more complex spectrum with distinct signals for each proton.
A key differentiator lies in the vicinal coupling constants (³JHH) between the protons on C3 and C4. The Karplus relationship dictates that the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons[1].
-
For the cis-(3S,4S) isomer: The dihedral angle between H3 and H4 is approximately 0°, resulting in a larger coupling constant, typically in the range of 7-10 Hz .
-
For the trans-(3R,4S) isomer: The dihedral angle is close to 120°, leading to a smaller coupling constant, generally around 2-5 Hz .
This significant difference in ³JH3-H4 is a robust diagnostic tool for distinguishing between the two diastereomers.
13C NMR: Confirming Symmetry
The 13C NMR spectrum further corroborates the symmetry argument. The C₂-symmetric cis isomer will display fewer carbon signals than the asymmetric trans isomer. For instance, in a symmetrically N,N'-diprotected (3S,4S)-diaminopyrrolidine, C2 and C5 will be equivalent, and C3 and C4 will be equivalent. This is not the case for the trans isomer, where all four ring carbons are chemically non-equivalent.
2D NMR: Unveiling Through-Space Correlations with NOESY/ROESY
While coupling constants provide through-bond information, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) reveals through-space proximities of protons, offering definitive proof of the cis configuration[2].
In the cis-(3S,4S) isomer, the protons on C3 and C4 (H3 and H4) are on the same face of the pyrrolidine ring. This spatial proximity will result in a clear cross-peak between the H3 and H4 signals in the NOESY or ROESY spectrum. Conversely, in the trans isomer, H3 and H4 are on opposite faces of the ring and are too far apart to produce a significant NOE, hence the absence of this cross-peak.
Table 1: Comparative 1H and 13C NMR Data for N,N'-di-Boc-(3,4)-diaminopyrrolidine Diastereomers (500 MHz, CDCl₃) *
| Parameter | (3S,4S)-cis-isomer (Exemplary Data) | (3R,4S)-trans-isomer (Exemplary Data) | Key Differentiating Feature |
| 1H δ (H3/H4) | ~4.1 ppm (br s) | H3: ~3.9 ppm, H4: ~4.2 ppm | Single signal for cis, two for trans. |
| ³JH3-H4 | ~8.5 Hz | ~3.0 Hz | Larger coupling constant for cis. |
| 1H δ (H2/H5) | ~3.5 ppm (m), ~3.2 ppm (m) | Four distinct multiplets | Fewer signals for cis due to symmetry. |
| 1H δ (Boc) | 1.45 ppm (s) | 1.44 ppm (s), 1.46 ppm (s) | Single signal for symmetrically protected cis. |
| 13C δ (C3/C4) | ~55 ppm | ~54 ppm, ~56 ppm | Single signal for cis, two for trans. |
| 13C δ (C2/C5) | ~48 ppm | ~47 ppm, ~49 ppm | Single signal for cis, two for trans. |
| 13C δ (Boc C=O) | ~155 ppm | ~155 ppm, ~156 ppm | Single signal for symmetrically protected cis. |
| 13C δ (Boc C(CH₃)₃) | ~80 ppm | ~80 ppm, ~80.5 ppm | Single signal for symmetrically protected cis. |
| 13C δ (Boc CH₃) | ~28.5 ppm | ~28.4 ppm, ~28.6 ppm | Single signal for symmetrically protected cis. |
| NOESY H3-H4 Cross-peak | Present | Absent | Definitive proof of cis stereochemistry. |
*Note: The chemical shifts are illustrative and can vary depending on the specific protecting groups and solvent.
Experimental Protocol: Acquiring a 2D NOESY Spectrum for Stereochemical Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the N-protected diaminopyrrolidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution. Tune and shim the probe to obtain a narrow and symmetrical solvent peak.
-
Acquire a 1D 1H Spectrum: Obtain a standard 1D 1H spectrum to determine the chemical shifts of all protons and to ensure good shimming.
-
Set up the 2D NOESY Experiment:
-
Use a standard noesygpph pulse sequence.
-
Set the spectral width to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) should be at least 256 for adequate resolution.
-
The number of scans per increment should be a multiple of 8 or 16 to ensure good signal-to-noise.
-
Crucial Parameter - Mixing Time (d8): For small molecules (<1000 Da), the NOE builds up slowly. A mixing time in the range of 500-800 ms is a good starting point. It may be necessary to optimize this parameter by running a series of 1D NOE experiments with varying mixing times.
-
-
Data Processing and Analysis:
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Phase the spectrum carefully.
-
Look for a cross-peak correlating the signals of H3 and H4. The presence of this cross-peak confirms their spatial proximity and thus the cis stereochemistry.
-
Visualization of Spectroscopic Workflow
Caption: Workflow for NMR-based stereochemical confirmation.
Chiroptical Spectroscopy: Probing Absolute Stereochemistry
While NMR is excellent for determining relative stereochemistry, chiroptical techniques like Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) provide information about the absolute configuration of a chiral molecule. These methods are particularly useful for confirming the enantiomeric purity of the desired (3S,4S) isomer.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[3]. The resulting spectrum is a fingerprint of the molecule's absolute configuration in solution. By comparing the experimental VCD spectrum of the synthesized product with the computationally predicted spectrum for the (3S,4S) configuration, a definitive assignment of the absolute stereochemistry can be made[4].
Alternative Comparison: The VCD spectrum of the (3R,4R) enantiomer will be a mirror image of the (3S,4S) spectrum. This provides a powerful tool for identifying enantiomeric contamination.
Optical Rotatory Dispersion (ORD) and Specific Rotation
ORD measures the change in optical rotation as a function of wavelength[5]. The resulting curve, particularly the sign of the Cotton effect, is characteristic of a specific enantiomer[6]. A simpler, single-wavelength measurement of the specific rotation ([α]D) can also be used as a quality control metric. While a non-zero specific rotation confirms the presence of a chiral, non-racemic substance, its value should be compared to a literature or in-house standard for the pure (3S,4S) enantiomer to confirm its identity.
Table 2: Comparison of Chiroptical Methods
| Technique | Information Provided | Comparison with Alternatives |
| Vibrational Circular Dichroism (VCD) | Absolute configuration. | Provides more structural detail than ORD/specific rotation. Less susceptible to solvent and temperature effects than electronic CD. |
| Optical Rotatory Dispersion (ORD) | Absolute configuration (via Cotton effect). | More informative than single-wavelength specific rotation. Can be more sensitive to conformational changes than VCD. |
| Specific Rotation ([α]D) | Enantiomeric purity (by comparison to a standard). | Simple and rapid measurement. Less definitive for absolute configuration assignment compared to VCD and ORD. |
Mass Spectrometry (MS): A Supporting Role
While mass spectrometry is not a primary tool for stereochemical determination, it can sometimes provide supporting evidence for differentiating diastereomers, particularly when coupled with a separation technique like liquid chromatography (LC-MS). The fragmentation patterns of diastereomers under certain ionization conditions (e.g., Electron Ionization or Collision-Induced Dissociation) can differ due to subtle differences in their steric environments, which may influence the stability of fragment ions[2].
For N-Boc protected diaminopyrrolidines, differences in the relative abundances of fragment ions resulting from the loss of the Boc group or ring opening might be observed between the cis and trans isomers[7]. However, these differences are often subtle and not as definitive as NMR data.
Visualization of Key NOESY Correlation
Caption: NOE correlation in cis vs. trans isomers.
Conclusion: A Multi-faceted Approach for Unimpeachable Confirmation
The stereochemical integrity of (3S,4S)-diaminopyrrolidine products is a non-negotiable aspect of drug development. A multi-faceted spectroscopic approach provides a self-validating system for its confirmation. While 1H and 13C NMR offer initial clues based on symmetry and coupling constants, 2D NOESY/ROESY provides definitive evidence of the relative cis stereochemistry. Chiroptical methods such as VCD and ORD are then employed to confirm the absolute (3S,4S) configuration. Mass spectrometry plays a supporting role, particularly in hyphenated techniques. By judiciously applying this suite of analytical tools, researchers can ensure the stereochemical purity of their compounds, a critical step towards the development of safe and effective medicines.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. [Link]
-
Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy. John Wiley & Sons. [Link]
-
Chemistry LibreTexts. (2018). 14.9: Optical Rotatory Dispersion and Circular Dichroism. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Wikipedia. (n.d.). Optical rotatory dispersion. [Link]
-
PubChem. (n.d.). 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. [Link]
-
Bennia, S., et al. (2018). Density Functional Theory based study on structural, vibrational and NMR properties of cis - trans fulleropyrrolidine mono-adducts. PLOS One. [Link]
-
The University of Chicago. (2021). 1D NOESY made easy. [Link]
-
Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]
-
ACS Publications. (2021). Chiroptical Properties of Symmetric Double, Triple, and Multiple Helicenes. [Link]
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Organic Syntheses. (n.d.). 1H-pyrrole-1-carboxylic acid, 2,5-dihydro-, 1,1-dimethylethyl ester. [Link]
-
Emory University. (2011). 1D and 2D NMR. [Link]
-
PubMed. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. [Link]
-
YouTube. (2021). NMR Spectroscopy: Diastereotopism. [Link]
-
PubMed. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
PubMed. (2016). Absolute Configuration Assignment of 3',4'-di-O-acylkhellactones Using Vibrational Circular Dichroism Exciton Chirality. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
The Royal Society of Chemistry. (n.d.). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. [Link]
-
MDPI. (2024). C2-Symmetric Amino Acid Amide-Derived Organocatalysts. [Link]
-
Reddit. (2022). Any quirky NMR questions? For example, how to distinguish between symmetrical cis and trans alkenes. [Link]
-
PubMed. (2007). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
-
Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]
-
PubMed. (1993). Vibrational circular dichroism spectra of unblocked proline oligomers. [Link]
-
National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. [Link]
-
PubMed. (2010). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. [Link]
-
PubMed. (1971). Optical rotary dispersion of mucopolysaccharides. 3. Ultraviolet circular dichroism and conformational specificity in amide groups. [Link]
-
PubMed. (2007). Chiroptical properties of diamino carboxylic acids. [Link]
-
Varian, Inc. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Differentiation of Diastereoisomers of Protected 1,2-Diaminoalkylphosphonic Acids by EI Mass Spectrometry and Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Spectroscopic characterization of 3,4-methylenedioxypyrrolidinobutyrophenone: a new designer drug with α-pyrrolidinophenone structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Strategies for Vildagliptin: An In-Depth Analysis of Chiral Amine Starting Materials
In the landscape of type 2 diabetes treatment, Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, stands out for its efficacy and favorable safety profile. The synthesis of this complex molecule, characterized by its specific stereochemistry, presents a significant challenge in pharmaceutical manufacturing. The core of this challenge lies in the efficient and stereoselective introduction of the (S)-pyrrolidine-2-carbonitrile moiety. This guide provides a comprehensive comparison of the two predominant synthetic routes to Vildagliptin, distinguished by their choice of chiral amine starting material: L-proline and L-prolinamide. We will delve into the mechanistic rationale behind each approach, present comparative experimental data, and provide detailed protocols to offer researchers and drug development professionals a thorough understanding of these critical manufacturing processes.
The Stereochemical Imperative of Vildagliptin
The therapeutic activity of Vildagliptin is intrinsically linked to its (S)-enantiomer. The incorrect enantiomer not only lacks the desired pharmacological effect but can also introduce unforeseen toxicological profiles. Therefore, the development of synthetic routes that are both high-yielding and maintain strict stereochemical control is of paramount importance. The primary strategy to achieve this involves the use of a chiral pool starting material, where the desired stereocenter is already present in a readily available and optically pure molecule. In the case of Vildagliptin, the natural amino acid L-proline and its derivative L-prolinamide serve as the ideal chiral precursors.
Comparative Analysis of Synthetic Routes
The synthesis of Vildagliptin can be broadly dissected into two key stages: the formation of the crucial intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, and its subsequent condensation with 3-amino-1-adamantanol. The choice of the initial chiral amine dictates the methodology for the first stage.
Route 1: The L-proline Pathway
This approach is often favored for its cost-effectiveness, utilizing the readily available and less expensive L-proline as the starting material.[1][2] The synthesis involves a two-step process to generate the key intermediate.
Workflow of the L-proline Route
Figure 2: Synthetic workflow starting from L-prolinamide.
Mechanistic Considerations and Experimental Choices:
The synthesis begins with the N-acylation of L-prolinamide with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. [3]This is followed by a direct dehydration of the primary amide to the nitrile. The same dehydrating agents as in the L-proline route are applicable here. While this route involves fewer chemical transformations to reach the key intermediate, the higher cost and potentially limited availability of L-prolinamide compared to L-proline are significant considerations for large-scale production. [4]
Quantitative Performance Comparison
The choice between these two routes often comes down to a trade-off between the cost of starting materials and the efficiency of the synthetic sequence. Below is a summary of reported yields for each route.
| Parameter | L-proline Route | L-prolinamide Route | Reference(s) |
| Starting Material Cost | Lower | Higher | [4] |
| Number of Steps to Intermediate | 2 (Acylation, Amidation/Dehydration) | 1 (Acylation followed by dehydration) | [4][3] |
| Overall Yield of Intermediate | ~50-60% | ~52% | [2][4] |
| Overall Yield of Vildagliptin | 63% | Not explicitly stated as a direct comparison, but individual steps are reported | [5] |
| Key Reagents | Chloroacetyl chloride, Dehydrating agent (e.g., TFAA, POCl₃/DMF) | Chloroacetyl chloride, Dehydrating agent (e.g., TFAA, POCl₃/DMF) | [4][3] |
Note: Yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed. The data presented here is for comparative purposes based on available literature.
The Rise of Biocatalysis: A Greener Horizon
While the traditional chemical routes are well-established, the field of biocatalysis offers a promising alternative for the synthesis of chiral amines. [6]Enzymes, such as transaminases, can catalyze the asymmetric synthesis of amines from prochiral ketones with high enantioselectivity. [7][8]Although a direct biocatalytic route to Vildagliptin is not yet commercially implemented, the principles of enzymatic synthesis represent a significant area of research. A biocatalytic approach could potentially offer a more sustainable and efficient synthesis by reducing the reliance on harsh reagents and simplifying purification processes. [8]
Experimental Protocols
To ensure the reproducibility and validation of the discussed synthetic routes, detailed experimental protocols are provided below.
Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline
Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid [4]
-
To a suspension of L-proline (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran), add chloroacetyl chloride (1.5 equivalents) at room temperature.
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and cautiously add water to quench the excess chloroacetyl chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [4]
-
To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HOBt, EDC) and ammonium chloride.
-
Stir the reaction mixture at room temperature until the formation of the amide is complete (monitored by TLC).
-
To the resulting amide, add a dehydrating agent (e.g., trifluoroacetic anhydride) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the nitrile is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography.
Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-prolinamide
-
Suspend L-prolinamide (1 equivalent) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., tetrahydrofuran). [9]2. Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
To the resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, add a dehydrating agent (e.g., trifluoroacetic anhydride) at 0 °C. [9]5. Stir the reaction at room temperature until completion.
-
Work up the reaction mixture as described in Protocol 1, Step 2.
Protocol 3: Synthesis of Vildagliptin via Condensation
-
Dissolve (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile). [9][10]2. Add 3-amino-1-adamantanol (1 equivalent) and a base (e.g., potassium carbonate or an organic base) to the solution. [9][10]3. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude Vildagliptin by recrystallization from a suitable solvent system (e.g., ethyl acetate/methanol) to obtain the final product as a white crystalline solid. [2]
Conclusion
The synthesis of Vildagliptin is a testament to the ingenuity of modern synthetic organic chemistry. The choice between the L-proline and L-prolinamide routes is a nuanced decision that depends on a variety of factors, including cost, scale, and available resources. The L-proline route is generally more cost-effective for large-scale production, despite requiring an additional synthetic step. Conversely, the L-prolinamide route offers a more direct path to the key intermediate, which may be advantageous for smaller-scale syntheses or when rapid access to the intermediate is required.
Looking to the future, the development of biocatalytic methods for the synthesis of Vildagliptin and its intermediates holds significant promise. Such methods could lead to more sustainable and efficient manufacturing processes, further solidifying Vildagliptin's place as a key therapeutic agent in the management of type 2 diabetes. This guide serves as a foundational resource for researchers and professionals in the field, providing the necessary information to make informed decisions in the synthesis of this vital medication.
References
- Zhang, Y., et al. (2014). A facile method to synthesize vildagliptin. Journal of Chemical Research, 38(5), 306-308.
- CN104326961A - Synthetic process of vildagliptin - Google Patents. (n.d.).
- Reddy, K. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
- Gomm, A., & O'Reilly, E. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 23(11), 2893.
- Zhu, T., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Asian Journal of Chemistry, 26(11), 3371-3373.
- Li, J., et al. (2018). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical Research, 42(10), 522-524.
- WO 2010/022690 A2 - A method of preparation of highly pure vildagliptin - Google Patents. (n.d.).
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
- A. V. S. Hari, et al. (2012). A concise and efficient synthesis of vildagliptin. Tetrahedron Letters, 53(15), 1897-1899.
- CN104945299A - Efficient synthesis method of vildagliptin - Google Patents. (n.d.).
- Vikhrankar, S. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 109–127.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 5. research.uniupo.it [research.uniupo.it]
- 6. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 10. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]
A Senior Scientist's Guide to Chirality in Action: Comparing the Biological Activity of Novel Compounds from Chiral Pyrrolidine Scaffolds
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its status as a "privileged scaffold."[1][2] This is not by chance; the non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is inaccessible to flat, aromatic systems, providing a framework for creating molecules with exquisite target specificity.[3] The true power of this scaffold, however, is unlocked when we consider its stereochemistry. The chiral centers within the pyrrolidine ring dictate the spatial orientation of substituents, profoundly influencing how a final compound interacts with its biological target.
This guide provides an in-depth comparison of the biological activities of final compounds derived from different chiral pyrrolidines. We will move beyond a simple recitation of data to explore the causal relationships between stereochemistry, structure-activity relationships (SAR), and therapeutic outcomes. By examining experimental data across key disease areas, we will illustrate why the choice of a specific chiral precursor is a critical decision in the drug discovery cascade.
The Decisive Role of Stereochemistry: How Ring Conformation Governs Potency
The pyrrolidine ring is not static; it exists in a dynamic equilibrium of puckered conformations, often described as "envelope" or "twist" forms. The introduction of substituents, and critically, their stereochemistry (e.g., cis vs. trans, R vs. S), can lock the ring into a preferred conformation.[4] This conformational locking is paramount because it pre-organizes the pharmacophoric groups into an optimal orientation for binding to a specific protein target. An incorrect orientation can lead to steric clashes or a failure to form key interactions, resulting in a dramatic loss of biological activity.
For instance, studies on G-protein coupled receptor 40 (GRP40) agonists for type 2 diabetes revealed that a cis-4-CF3 substituent on the pyrrolidine ring forces an acetic acid group at the 2-position into a pseudo-axial conformation.[4] This specific orientation is the key to potent agonism. The enantiopure (2R,4R) derivative displayed significantly higher potency (hGRP40 EC50 = 0.11 µM) compared to its (2S,4S) enantiomer (hGRP40 EC50 = 0.49 µM), a direct consequence of the different binding modes dictated by their stereochemistry.[4]
Caption: Logical flow of how chirality dictates biological activity.
Comparative Efficacy Across Therapeutic Areas
The impact of the chiral pyrrolidine scaffold is not limited to a single target class but spans a wide range of biological activities. Here, we compare derivatives across several key areas, supported by experimental data.
Anticancer Activity: Precision in Cytotoxicity
In oncology, the goal is to maximize cytotoxicity against cancer cells while minimizing harm to healthy tissue. The stereochemistry of pyrrolidine derivatives plays a crucial role in achieving this selectivity.
For example, a study on spiropyrrolidine analogs revealed that compounds with a 4-Br substitution were significantly more active against A549 (lung cancer) and Jurkat (T-cell leukemia) cell lines than those with a 4-OCH3 substituent.[1] This highlights that both the position and electronic nature of the substituent are critical. More importantly, these active compounds induced apoptosis via the activation of caspase-3 proteins and showed no significant toxicity to non-cancerous cell lines, demonstrating a favorable therapeutic window.[1]
Further enhancing potency, metal complexes of pyrrolidine derivatives have shown remarkable results. Thiosemicarbazone pyrrolidine–copper(II) complexes were found to be exceptionally potent anticancer agents.[1][2] One such complex, 37a , exhibited an IC50 value of 0.99 ± 0.09 µM against the SW480 colon cancer cell line, making it approximately three times more potent than the clinical standard, cisplatin (IC50: 3.5 ± 0.3 µM).[2] This demonstrates how the pyrrolidine scaffold can serve as a highly effective ligand for creating organometallic anticancer agents.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound Class | Chiral Feature / Key Substituent | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Spiropyrrolidine | 4-Br substitution | A549, Jurkat | Highly Active* | [1] |
| Spiropyrrolidine | 4-OCH3 substitution | A549, Jurkat | Least Active* | [1] |
| Copper(II) Complex 37a | Bis-pyrrolidine ligand | SW480 (Colon) | 0.99 | [2] |
| Cisplatin (Reference) | - | SW480 (Colon) | 3.5 | [2] |
| Benzofuroxane Pyrrolidine | 4-phenoxyphenylsulfonyl | HeLa (Cervical) | 3.82 | [2] |
*Qualitative data from the study indicating relative potency.
Antibacterial Activity: Targeting Bacterial Machinery
With rising antimicrobial resistance, novel antibacterial agents are urgently needed. Pyrrolidine derivatives have emerged as potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]
A series of 1,2,4-oxadiazole pyrrolidine derivatives demonstrated that the presence of a 4-chlorophenyl group on the pyrrolidine ring was a key determinant of activity.[2] Compound 22c , which combined this feature with a 5-hydroxymethyl furan moiety, was a more potent inhibitor of E. coli and S. aureus topoisomerase IV (IC50 = 3.07 µM and 8.2 µM, respectively) than the reference compound novobiocin (IC50 = 11 µM and 27 µM, respectively).[2]
Similarly, sulfonylamino pyrrolidine derivatives have shown broad-spectrum antibacterial and antifungal activity. Compound 38 , featuring two nitrophenyl groups and a pyran ring, displayed excellent activity against S. aureus, E. coli, and P. aeruginosa with MIC values of 3.11 µg/mL, 6.58 µg/mL, and 5.82 µg/mL, respectively.[1][2]
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound Class | Key Substituent(s) | S. aureus | E. coli | P. aeruginosa | Reference |
|---|---|---|---|---|---|
| Sulfonylamino Pyrrolidine 38 | Dinitrophenyl, Pyran | 3.11 | 6.58 | 5.82 | [1][2] |
| 1-acetyl-2-benzylpyrrolidine 27a | Butyl substituent | 16 | >16 | >16 | [2] |
| 1-acetyl-2-benzylpyrrolidine 27b | Propyl substituent | 16 | >16 | >16 | [2] |
| Cefaclor (Reference) | - | - | - | - | [1] |
| Chloramphenicol (Reference) | - | 16 | 16 | - |[2] |
Antidiabetic Activity: Modulating Glucose Metabolism
Pyrrolidine-based compounds are effective inhibitors of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion.[5] Slowing these enzymes helps manage post-meal blood sugar spikes. Structure-activity relationship (SAR) studies show that electron-donating groups are particularly effective. A derivative with a para-methoxy group (p-OCH3) demonstrated exceptional inhibition of both enzymes.[5]
Furthermore, as previously mentioned, the stereospecific design of pyrrolidine derivatives has led to potent GRP40 agonists for treating type 2 diabetes.[4] Another target is Dipeptidyl peptidase-IV (DPP-IV), with the drug Vildagliptin being a prominent example derived from a chiral pyrrolidine precursor.[6] Novel pyrrolidine sulfonamide derivatives have been developed as DPP-IV inhibitors, with a compound featuring a 4-trifluorophenyl substitution showing the best inhibition (IC50: 11.32 µM).[2]
Table 3: Comparative Antidiabetic Activity
| Compound Class | Target | Key Substituent | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Pyrrolidine Derivative | α-Amylase / α-Glucosidase | p-OCH3 | Potent Inhibition | - | [5] |
| Pyrrolidine Sulfonamide | DPP-IV | 4-Trifluorophenyl | IC50 | 11.32 µM | [2] |
| GRP40 Agonist | GRP40 | (R,R)-cis-4-CF3 | EC50 | 0.11 µM | [4] |
| GRP40 Agonist | GRP40 | (S,S)-cis-4-CF3 | EC50 | 0.49 µM |[4] |
Foundational Experimental Protocols
To ensure the reproducibility and validity of biological comparisons, standardized protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity (MTS Assay)
This protocol determines a compound's effect on cancer cell viability. The MTS reagent is reduced by viable cells into a colored formazan product, allowing for spectrophotometric quantification.
Causality: The amount of formazan produced is directly proportional to the number of metabolically active, living cells. A potent cytotoxic compound will result in fewer viable cells and thus a lower colorimetric signal.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW480) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and reference drug (e.g., cisplatin) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours. This duration allows for the compound to exert its antiproliferative or cytotoxic effects over several cell cycles.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours. During this time, mitochondrial reductases in living cells convert the MTS tetrazolium salt to formazan.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTS assay.
Protocol 2: α-Glucosidase Inhibition Assay
This colorimetric assay measures a compound's ability to inhibit the α-glucosidase enzyme from breaking down a substrate into a colored product.
Causality: The enzyme α-glucosidase cleaves the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, which is yellow. An effective inhibitor will prevent this cleavage, resulting in a lower absorbance signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG substrate, and test compounds in a phosphate buffer (pH 6.8).
-
Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the pNPG substrate to each well to start the reaction.
-
Incubation & Termination: Incubate the plate at 37°C for 20 minutes. Stop the reaction by adding 100 µL of 0.2 M sodium carbonate (Na2CO3). The basic solution deprotonates the p-nitrophenol, intensifying its yellow color and ensuring the signal is stable.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Analysis: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Conclusion and Future Outlook
The evidence is unequivocal: the chirality of the pyrrolidine scaffold is a master controller of biological activity. From anticancer to antidiabetic applications, the stereochemical arrangement of substituents dictates the conformational preferences of the molecule, which in turn governs its binding affinity and efficacy at the protein target. As we have seen through comparative data, subtle changes—switching from an (R) to an (S) enantiomer or from a cis to a trans diastereomer—can be the difference between a potent drug candidate and an inactive molecule.[4]
The future of drug discovery with this versatile scaffold lies in the continued exploration of stereoselective synthesis to access novel and complex chiral pyrrolidines.[6][7] As structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies become more sophisticated, our ability to rationally design pyrrolidine-based molecules with precisely tailored activities will only improve.[2] For researchers in the field, a deep understanding of stereochemistry is not just an academic exercise; it is the fundamental principle that enables the translation of a simple heterocyclic ring into a life-saving therapeutic.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central (PMC). [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
-
Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central (PMC). [Link]
-
Biological Activity of Natural and Synthetic Compounds. MDPI. [Link]
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
